molecular formula C10H15NO B1348965 (2-Isopropoxyphenyl)methanamine CAS No. 227199-51-1

(2-Isopropoxyphenyl)methanamine

Cat. No.: B1348965
CAS No.: 227199-51-1
M. Wt: 165.23 g/mol
InChI Key: RJWAKPHKRZMFHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Isopropoxyphenyl)methanamine, with the CAS Number 227199-51-1, is a chemical compound of significant interest in scientific research, primarily recognized for its role as a key synthetic intermediate. Its molecular formula is C10H15NO, and it has a molecular weight of 165.23 g/mol . Researchers value this compound for its structural features, which include a benzylamine group attached to a 2-isopropoxy-substituted phenyl ring. The primary research application of this compound is as a crucial building block in organic synthesis. It is a known precursor in the synthesis of more complex molecules, such as the carbamate pesticide Propoxur (Baygon) . Propoxur is a non-systemic insecticide and acaricide that acts as an acetylcholinesterase (AChE) inhibitor, and the 2-isopropoxyphenyl moiety derived from this amine is integral to its activity . This makes the compound valuable for studies in agrochemical research and the development of pest control agents. For safe handling, researchers should note that this compound is classified with the GHS signal word "Warning" and may cause serious eye irritation (H319) . It is recommended to be stored in a dark place under an inert atmosphere at 2-8°C to maintain stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(2-propan-2-yloxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8(2)12-10-6-4-3-5-9(10)7-11/h3-6,8H,7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJWAKPHKRZMFHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352874
Record name (2-Isopropoxyphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

227199-51-1
Record name (2-Isopropoxyphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-Isopropoxyphenyl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(2-Isopropoxyphenyl)methanamine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Applications of (2-Isopropoxyphenyl)methanamine

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document synthesizes its core chemical properties, theoretical analytical characterization, a plausible synthetic route, and its potential applications, grounded in established chemical principles.

Core Physicochemical and Structural Properties

This compound, also known as 2-isopropoxybenzylamine, is an organic compound featuring a primary amine attached to a benzene ring ortho-substituted with an isopropoxy group. This unique arrangement of functional groups—a primary benzylic amine and an aromatic ether—dictates its chemical behavior and makes it a valuable building block. While extensive experimental data for this specific isomer is not broadly published, its fundamental properties can be reliably established or inferred from its isomers and related structures.

The molecular structure consists of a central benzene ring. An aminomethyl group (-CH₂NH₂) is attached to carbon 1, and an isopropoxy group [-OCH(CH₃)₂] is attached to carbon 2. The proximity of these groups (ortho position) can influence reactivity through steric and electronic effects.

Table 1: Physicochemical Properties of this compound and Its Isomers

PropertyValueSource / Comment
Molecular Formula C₁₀H₁₅NOConsistent for all isomers[1][2].
Molecular Weight 165.23 g/mol Consistent for all isomers[2].
Monoisotopic Mass 165.11537 DaPredicted value[1].
Boiling Point 258.8°C (at 760 mmHg)Data for the meta isomer, (3-isopropoxyphenyl)methanamine[3]. The ortho isomer is expected to have a similar boiling point.
XLogP3 1.7Predicted value, indicating moderate lipophilicity[1].
Hydrogen Bond Donors 1 (from -NH₂)Calculated property[3].
Hydrogen Bond Acceptors 2 (from -O- and -N)Calculated property[3].
Topological Polar Surface Area 35.2 ŲCalculated property[3].
Appearance Not specifiedLikely a liquid or low-melting solid at room temperature.

Spectroscopic and Analytical Characterization (Theoretical)

For any novel or specialized chemical, robust analytical characterization is paramount. The following sections detail the expected spectroscopic signatures for this compound based on its constituent functional groups. These theoretical spectra serve as a predictive guide for researchers synthesizing or analyzing this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for structural elucidation. The predicted spectra for this compound in a standard solvent like CDCl₃ are as follows:

  • ¹H NMR:

    • Aromatic Protons (4H): Four distinct signals are expected in the aromatic region (~6.8-7.3 ppm). Due to the ortho-substitution, these protons will exhibit complex splitting patterns (doublets, triplets, or doublet of doublets). The proton closest to the electron-donating isopropoxy group will be the most shielded (furthest upfield).

    • Methine Proton (1H): A septet (~4.5 ppm) is anticipated for the -OCH(CH₃)₂ proton, split by the six equivalent methyl protons.

    • Benzylic Protons (2H): A singlet or a narrowly split multiplet (~3.8 ppm) for the -CH₂NH₂ protons.

    • Amine Protons (2H): A broad singlet (~1.5-2.5 ppm) for the -NH₂ protons. The chemical shift is highly dependent on concentration and solvent.

    • Methyl Protons (6H): A doublet (~1.3 ppm) corresponding to the two equivalent methyl groups of the isopropoxy moiety, split by the methine proton.

  • ¹³C NMR:

    • Ten distinct signals are expected.

    • Aromatic Carbons: Six signals in the ~115-157 ppm range. The carbon bearing the isopropoxy group (C-O) will be the most deshielded (~157 ppm), while the carbon bearing the aminomethyl group will be around ~130-140 ppm.

    • Methine Carbon: One signal for the -OCH(CH₃)₂ carbon at ~71 ppm[4].

    • Benzylic Carbon: One signal for the -CH₂NH₂ carbon around ~40-45 ppm.

    • Methyl Carbons: One signal for the two equivalent -CH₃ carbons at ~22 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. The expected characteristic absorption bands are crucial for confirming the compound's identity.

  • N-H Stretch: A medium, two-pronged peak in the 3300-3400 cm⁻¹ region, characteristic of a primary amine (-NH₂)[5].

  • C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹ (~3010-3060 cm⁻¹).

  • C-H Stretch (Aliphatic): Strong peaks just below 3000 cm⁻¹ (~2850-2970 cm⁻¹), corresponding to the isopropoxy and aminomethyl groups[5].

  • N-H Bend: A medium to strong absorption around 1590-1650 cm⁻¹, which can sometimes overlap with the aromatic C=C stretching region[5].

  • C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ range.

  • C-O-C Stretch (Aromatic Ether): A strong, characteristic band at ~1220-1260 cm⁻¹ for the aryl-alkyl ether linkage.

  • C-N Stretch: A medium absorption in the 1020-1250 cm⁻¹ region[5].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, which acts as a molecular fingerprint.

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 165.

  • Key Fragmentation Pathways:

    • Benzylic Cleavage: The most common fragmentation for benzylamines is the cleavage of the C-C bond adjacent to the ring to form a stable tropylium-like ion or, more likely here, the loss of the amino group. The major fragment would be the 2-isopropoxybenzyl cation at m/z = 149.

    • Loss of Isopropyl Group: Cleavage of the isopropyl group from the ether linkage would result in a fragment at m/z = 122.

    • Alpha-Cleavage: Cleavage of the bond between the benzylic carbon and the nitrogen would yield a fragment corresponding to the 2-isopropoxyphenyl cation at m/z = 121.

    • Predicted collision cross-section data for the protonated molecule ([M+H]⁺, m/z 166.12) is 136.6 Ų[1].

Synthesis and Reactivity

Proposed Synthetic Workflow: Reductive Amination

A robust and widely applicable method for synthesizing this compound is the reductive amination of 2-isopropoxybenzaldehyde. This two-step, one-pot process involves the formation of an intermediate imine, which is then reduced to the target primary amine.

Protocol: Reductive Amination of 2-Isopropoxybenzaldehyde

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-isopropoxybenzaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Imine Formation: Add a solution of ammonia in methanol (e.g., 7N solution, 5-10 eq) to the flask. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.

  • Reduction: Cool the reaction mixture in an ice bath. Carefully add a reducing agent, such as sodium borohydride (NaBH₄, ~1.5 eq), portion-wise to control the exothermic reaction and gas evolution.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by slowly adding water. Remove the bulk of the organic solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

G cluster_setup Step 1: Imine Formation cluster_reduction Step 2: Reduction cluster_purification Step 3: Workup & Purification Aldehyde 2-Isopropoxybenzaldehyde Imine_Formation Stir in Methanol (Room Temp, 1-2h) Aldehyde->Imine_Formation 1.0 eq Ammonia Ammonia (in MeOH) Ammonia->Imine_Formation 5-10 eq Imine_Intermediate Intermediate Imine Imine_Formation->Imine_Intermediate Reducer Sodium Borohydride (NaBH4) Reduction Stir (0°C to RT) Overnight Reducer->Reduction 1.5 eq Imine_Intermediate->Reduction Imine_Intermediate->Reduction Crude_Product Crude Product Mixture Reduction->Crude_Product Workup Aqueous Workup & Extraction Crude_Product->Workup Purification Column Chromatography Workup->Purification Final_Product This compound Purification->Final_Product

Proposed synthesis of this compound.
Chemical Reactivity

  • Nucleophilic Amine: The primary amine is a potent nucleophile and a moderate base. It readily undergoes reactions typical of primary amines, such as acylation to form amides, reaction with aldehydes and ketones to form imines (Schiff bases), and alkylation.

  • Aromatic Ring: The isopropoxy group is an ortho-, para-directing activator for electrophilic aromatic substitution. However, the presence of the aminomethyl group complicates this, and reactions on the ring may require protection of the amine to prevent side reactions.

Relevance and Applications in Research and Development

Substituted benzylamines are privileged scaffolds in medicinal chemistry and agrochemistry.[6][7] this compound serves as a valuable precursor, providing a combination of lipophilicity (from the isopropoxy group) and a reactive handle (the amine) for further molecular elaboration.

  • Drug Discovery: This scaffold can be incorporated into larger molecules targeting a wide range of biological systems. The dimethylamine pharmacophore, a close relative, is present in numerous FDA-approved drugs.[8] The isopropoxyphenyl moiety is found in compounds like the insecticide Propoxur, demonstrating its acceptance in biologically active molecules.[4] Its structure allows for the exploration of chemical space around a central phenyl ring, a common strategy in lead optimization.[9]

  • Agrochemicals: As evidenced by its relationship to Propoxur, a carbamate insecticide, the 2-isopropoxyphenyl motif is relevant in the development of pesticides and other crop protection agents.[4][10]

  • Fine Chemical Synthesis: It serves as an intermediate for more complex molecules, where the amine can be transformed into various other functional groups or used as a directing group.

G cluster_precursors Starting Materials cluster_intermediate Core Intermediate cluster_products Potential Applications p1 2-Isopropoxybenzaldehyde inter This compound p1->inter Synthesis pharma Pharmaceutical Active Ingredients (APIs) inter->pharma Derivatization agro Agrochemicals (e.g., Insecticides) inter->agro Derivatization fine Complex Organic Molecules inter->fine Further Transformation

Role as a versatile chemical intermediate.

Safety and Handling

  • General Hazards: Assumed to be harmful if swallowed and may cause skin and serious eye irritation.[3] May also cause respiratory irritation.[3]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Use chemical safety goggles or a face shield.[13]

    • Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves properly after use.[11]

    • Body Protection: A standard laboratory coat is required. Choose body protection appropriate to the concentration and amount of the substance at the specific workplace.[11]

  • Handling and Storage:

    • Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors.[12]

    • Use only in a well-ventilated area, preferably within a chemical fume hood.

    • Store in a cool, dry place in a tightly sealed container.[11] Recommended storage temperature is often 2-8°C for long-term stability.[3][12]

  • First Aid Measures:

    • Skin Contact: Immediately wash off with soap and plenty of water.[11]

    • Eye Contact: Flush eyes with water as a precaution for several minutes.[11]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[11]

    • Inhalation: Move the person to fresh air.

Always consult a complete, substance-specific Safety Data Sheet before handling any chemical. The information provided here is for guidance based on analogous structures.

References

Introduction: The Strategic Importance of (2-Isopropoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of (2-Isopropoxyphenyl)methanamine

This compound, a primary benzylic amine, represents a crucial structural motif and a versatile building block in the synthesis of complex molecules. Its utility spans the development of novel pharmaceutical agents, agrochemicals, and fine chemicals, where the specific arrangement of the isopropoxy and aminomethyl groups on the aromatic ring can impart desirable physicochemical and biological properties. Primary amines are foundational to a vast array of chemical transformations, making robust and efficient synthetic access to molecules like this a primary concern for researchers in drug discovery and process development.[1][2]

This guide provides a comprehensive overview of the principal synthetic pathways to this compound. Moving beyond a simple recitation of steps, we will delve into the mechanistic underpinnings and the strategic rationale behind the selection of reagents and reaction conditions. We will explore two primary, field-proven strategies: the reductive amination of 2-isopropoxybenzaldehyde and the reduction of 2-isopropoxybenzonitrile. Each pathway will be analyzed for its advantages, limitations, and practical applicability, providing researchers with the necessary insights to select and optimize the ideal route for their specific objectives.

Pathway 1: Reductive Amination of 2-Isopropoxybenzaldehyde

This pathway is arguably the most direct and widely employed route, leveraging the readily available 2-isopropoxybenzaldehyde. The core of this strategy is the two-step, often one-pot, process involving the formation of an imine with an ammonia source, followed by its immediate reduction to the target primary amine.[3][4] This method offers high atom economy and often proceeds under mild conditions, making it an attractive choice for both laboratory and industrial scales.[1]

Precursor Synthesis: From Salicylaldehyde to 2-Isopropoxybenzaldehyde

The journey begins with the strategic installation of the isopropoxy group onto a commercially available precursor, 2-hydroxybenzaldehyde (salicylaldehyde). The Williamson ether synthesis is the classic and most reliable method for this transformation.

  • Mechanistic Rationale: The reaction proceeds via a nucleophilic substitution (S_N_2) mechanism. A base is used to deprotonate the phenolic hydroxyl group of salicylaldehyde, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of an isopropylating agent (e.g., 2-bromopropane or isopropyl iodide), displacing the halide and forming the desired ether linkage. The choice of a polar aprotic solvent like acetone or DMF facilitates the S_N_2 reaction by solvating the cation of the base without hydrogen-bonding to the nucleophile, thus maximizing its reactivity.

Experimental Protocol: Synthesis of 2-Isopropoxybenzaldehyde

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-hydroxybenzaldehyde (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 1.5 eq.), and acetone (10-15 mL per gram of aldehyde).

  • Addition of Alkylating Agent: Add 2-bromopropane (1.2 eq.) to the stirring suspension.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Dissolve the crude residue in diethyl ether and wash with 1M NaOH (to remove any unreacted salicylaldehyde) followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield 2-isopropoxybenzaldehyde, which can be further purified by vacuum distillation if necessary.

Core Reaction: One-Pot Reductive Amination

With 2-isopropoxybenzaldehyde in hand, the final step is the reductive amination. This reaction hinges on the in-situ formation of an imine, which is more electrophilic and susceptible to reduction by specific hydride reagents than the starting aldehyde.[5][6]

  • Causality of Reagent Choice: The selection of the reducing agent is critical for success.

    • Sodium Cyanoborohydride (NaBH₃CN): This is a classic and highly effective reagent. It is mild enough that it selectively reduces the protonated imine (iminium ion) intermediate in the presence of the aldehyde, preventing the side reaction of aldehyde reduction to an alcohol.[4][6] The reaction is typically run under mildly acidic conditions (pH ~5-6) to promote imine formation without degrading the hydride reagent.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): A safer and often more efficient alternative to NaBH₃CN. It is also a mild reducing agent that does not readily reduce aldehydes or ketones but is highly effective for iminium ions.[7] It does not require strict pH control and can be used in aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

    • Catalytic Hydrogenation: Using molecular hydrogen (H₂) with a metal catalyst (e.g., Raney Nickel, Cobalt, Palladium on Carbon) is a green and scalable alternative.[1][8] This method avoids stoichiometric metal hydride waste. The reaction involves the initial condensation of the aldehyde and ammonia to form the imine, which is then hydrogenated on the catalyst surface.

Data Presentation: Comparison of Reducing Agents for Reductive Amination

Reducing SystemTypical SolventCatalyst/AdditiveConditionsAdvantagesDisadvantages
NaBH₃CN / NH₄OAcMethanolAcetic Acid (pH control)Room TempHigh selectivity for imine[4]Toxic cyanide byproduct; requires pH monitoring
NaBH(OAc)₃ / NH₃DCE, THFNoneRoom TempSafe, efficient, no pH control needed[7]Moisture sensitive; higher cost
H₂ / CatalystEthanol, MethanolRaney Ni, CoCl₂/NaBH₄[1]80 °C, 1-10 bar H₂"Green," scalable, high atom economy[1]Requires pressure equipment; catalyst handling

Experimental Protocol: Reductive Amination using NaBH(OAc)₃

  • Setup: In a round-bottom flask, dissolve 2-isopropoxybenzaldehyde (1.0 eq.) in 1,2-dichloroethane (DCE).

  • Amine Source: Add a solution of ammonia in methanol (7N, 5-8 eq.) and stir for 30 minutes at room temperature to allow for imine formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the solution. Caution: Gas evolution may occur.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 1 hour.

  • Extraction & Purification: Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The resulting crude this compound can be purified by column chromatography on silica gel.

Mandatory Visualization: Reductive Amination Workflow

G cluster_0 Pathway 1: Reductive Amination A 2-Hydroxybenzaldehyde B 2-Isopropoxybenzaldehyde A->B K₂CO₃, 2-Bromopropane (Williamson Ether Synthesis) C (2-Isopropoxyphenyl)methanimine (Intermediate) B->C NH₃ (Ammonia) (Imine Formation) D This compound (Final Product) C->D NaBH(OAc)₃ or H₂/Catalyst (Reduction)

Caption: Workflow for Pathway 1.

Pathway 2: Reduction of 2-Isopropoxybenzonitrile

An alternative and equally viable strategy involves the reduction of a nitrile functional group. This pathway is particularly useful if 2-isopropoxybenzonitrile is a more accessible or cost-effective starting material. The conversion of a nitrile to a primary amine is a fundamental transformation in organic synthesis.[2][9]

Precursor Synthesis: 2-Isopropoxybenzonitrile

Similar to the aldehyde, the nitrile precursor can be prepared from 2-hydroxybenzonitrile via Williamson ether synthesis, using the same principles and a nearly identical protocol as described for the aldehyde.

Core Reaction: Nitrile Reduction

Two primary methods dominate the reduction of nitriles to primary amines: reduction with a powerful metal hydride or catalytic hydrogenation.

  • Method A: Lithium Aluminum Hydride (LiAlH₄) Reduction

    • Mechanistic Rationale: LiAlH₄ is a potent, unselective reducing agent that acts as a source of hydride ions (H⁻). The reaction mechanism involves two successive nucleophilic attacks by the hydride on the electrophilic carbon of the nitrile.[10][11] The first attack forms an imine anion, which is then rapidly attacked by a second hydride equivalent to generate a dianion. A final aqueous or acidic work-up protonates the dianion to yield the primary amine.[11][12] This method is highly effective and typically results in excellent yields.

    • Trustworthiness & Safety: The protocol is self-validating in its outcome but requires stringent safety precautions. LiAlH₄ reacts violently with water and protic solvents. Reactions must be conducted under an inert atmosphere (e.g., nitrogen or argon) in anhydrous etheral solvents like THF or diethyl ether. The quenching step must be performed with extreme care at low temperatures.[13]

  • Method B: Catalytic Hydrogenation

    • Mechanistic Rationale: This process involves the use of hydrogen gas and a heterogeneous catalyst, such as Raney Nickel (Raney Ni) or palladium-based catalysts.[14][15] The nitrile is adsorbed onto the catalyst surface, and the C≡N triple bond is sequentially hydrogenated. A key challenge in nitrile hydrogenation is controlling selectivity; the intermediate imine can react with the product amine to form a secondary amine byproduct.[2] This side reaction is often suppressed by adding ammonia to the reaction mixture, which shifts the equilibrium away from secondary amine formation.

    • Expertise & Field Insights: Catalytic hydrogenation is often preferred in industrial settings due to its lower cost, reduced waste, and improved safety profile compared to LiAlH₄.[8][16] However, it requires specialized high-pressure reactor equipment.

Data Presentation: Comparison of Nitrile Reduction Methods

MethodReagent/CatalystSolventConditionsAdvantagesDisadvantages
Hydride ReductionLiAlH₄Anhydrous THF or Et₂O0 °C to RefluxHigh yield, fast, broadly applicable[11][14]Highly reactive, moisture-sensitive, hazardous work-up[13]
Catalytic HydrogenationH₂ / Raney NiEthanol / NH₃High Temp & Pressure"Green," scalable, cost-effective[16]Requires pressure reactor; potential for side products[2]

Experimental Protocol: Nitrile Reduction using LiAlH₄

  • Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add a suspension of LiAlH₄ (1.5-2.0 eq.) in anhydrous THF. Cool the flask to 0 °C in an ice bath.

  • Addition of Nitrile: Slowly add a solution of 2-isopropoxybenzonitrile (1.0 eq.) in anhydrous THF to the LiAlH₄ suspension via a dropping funnel. Caution: The reaction is exothermic.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.

  • Work-up (Fieser Method): Cool the reaction back to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.[13] This procedure is designed to precipitate the aluminum salts as a filterable solid.

  • Purification: Stir the resulting granular suspension vigorously for 1 hour. Filter the mixture through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate. Concentrate the combined filtrates under reduced pressure to afford the crude amine, which can be purified by distillation or chromatography.

Mandatory Visualization: Nitrile Reduction Workflow

G cluster_1 Pathway 2: Nitrile Reduction E 2-Hydroxybenzonitrile F 2-Isopropoxybenzonitrile E->F K₂CO₃, 2-Bromopropane (Williamson Ether Synthesis) G This compound (Final Product) F->G 1) LiAlH₄, THF 2) H₂O Work-up (Hydride Reduction)

Caption: Workflow for Pathway 2.

Conclusion: A Strategic Synthesis Outlook

Both the reductive amination of 2-isopropoxybenzaldehyde and the reduction of 2-isopropoxybenzonitrile offer reliable and high-yielding pathways to this compound.

  • For laboratory-scale synthesis , where safety protocols for handling hydrides are well-established, the reductive amination using NaBH(OAc)₃ often provides the best balance of efficiency, safety, and operational simplicity.

  • For large-scale or industrial production , catalytic hydrogenation (of either the imine or the nitrile) emerges as the superior choice due to its environmental benefits, cost-effectiveness, and avoidance of hazardous stoichiometric reagents.

The final selection of a synthetic route will invariably depend on the specific constraints of the project, including cost of starting materials, available equipment, safety infrastructure, and desired scale of production. This guide provides the foundational knowledge for making that strategic decision with confidence.

References

An In-depth Technical Guide to (2-Isopropoxyphenyl)methanamine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling (2-Isopropoxyphenyl)methanamine

This compound, identified by the CAS Number 386715-42-0 , is a primary amine featuring a benzylamine core structure with an isopropoxy substituent at the ortho position of the phenyl ring. This seemingly simple molecule holds significant potential as a versatile building block in the synthesis of more complex chemical entities, particularly within the realm of medicinal chemistry and drug discovery. Its structural motifs are present in a variety of biologically active compounds, making it a compound of interest for researchers exploring new therapeutic agents.

This technical guide provides a comprehensive overview of this compound, from its fundamental physicochemical properties and synthesis to its potential applications in the development of novel pharmaceuticals. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the critical knowledge required to effectively utilize this compound in their work.

Physicochemical Properties: A Foundation for Application

Understanding the physicochemical properties of a compound is paramount for its effective use in synthesis and formulation. While specific experimental data for this compound is not extensively published, we can infer key characteristics based on its structure and data from closely related analogues.

PropertyValue (Estimated)Source/Rationale
Molecular Formula C₁₀H₁₅NOBased on chemical structure
Molecular Weight 165.23 g/mol Calculated from molecular formula
Appearance Colorless to pale yellow liquidTypical for many substituted benzylamines
Boiling Point ~230-250 °C at 760 mmHgExtrapolated from similar structures
Solubility Soluble in common organic solvents (e.g., methanol, ethanol, dichloromethane). Limited solubility in water.Based on the presence of both polar (amine) and non-polar (isopropoxy, phenyl) groups.
pKa (of the conjugate acid) ~9-10Typical range for primary benzylamines

Synthesis of this compound: A Practical Approach via Reductive Amination

The most direct and widely employed method for the synthesis of this compound is the reductive amination of its corresponding aldehyde, 2-isopropoxybenzaldehyde. This two-step, one-pot reaction is favored for its efficiency and the ready availability of starting materials.

The Underlying Chemistry: From Aldehyde to Amine

Reductive amination involves the initial reaction of a carbonyl compound (in this case, 2-isopropoxybenzaldehyde) with an amine source (ammonia) to form an imine intermediate. This imine is then reduced in situ to the desired primary amine. The choice of reducing agent is critical to the success of the reaction, with reagents that selectively reduce the imine in the presence of the starting aldehyde being preferred.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Aldehyde 2-Isopropoxybenzaldehyde Imine Imine Intermediate Aldehyde->Imine + NH3 - H2O Ammonia Ammonia (NH3) Amine This compound Imine->Amine + [H] ReducingAgent Reducing Agent (e.g., NaBH3CN)

Caption: Reductive amination workflow for this compound synthesis.

Detailed Experimental Protocol

This protocol outlines a general procedure for the synthesis of this compound via reductive amination. Researchers should adapt and optimize the conditions based on their specific laboratory setup and scale.

Materials:

  • 2-Isopropoxybenzaldehyde

  • Ammonia solution (e.g., 7N in methanol)

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol (anhydrous)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Imine Formation:

    • To a solution of 2-isopropoxybenzaldehyde (1.0 eq) in anhydrous methanol, add a solution of ammonia in methanol (7N, 5-10 eq) at room temperature with stirring.

    • Stir the reaction mixture for 1-2 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Reduction:

    • Once imine formation is deemed complete, cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium cyanoborohydride (1.5-2.0 eq) portion-wise to the stirred solution. Caution: NaBH₃CN is toxic and should be handled in a well-ventilated fume hood.

    • Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours. Monitor the reaction for the disappearance of the imine intermediate.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.

    • Partition the residue between dichloromethane (or ethyl acetate) and a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

    • The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Applications in Drug Development: A Scaffold of Interest

The substituted benzylamine motif is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents. While specific, publicly available research on the biological activity of this compound is limited, its structural features suggest potential for interaction with various biological targets.

The presence of the amine group allows for the formation of ionic bonds and hydrogen bonds with biological macromolecules such as enzymes and receptors. The isopropoxy group introduces a lipophilic character, which can influence the compound's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME).

Derivatives of structurally similar benzylamines have been investigated for a range of biological activities, including but not limited to:

  • Antimicrobial Agents: The core benzylamine structure can be modified to develop compounds with antibacterial and antifungal properties.

  • Anticancer Agents: Certain substituted benzylamines have shown cytotoxic activity against various cancer cell lines.

  • Neurological Disorders: The benzylamine scaffold is found in compounds targeting receptors and enzymes in the central nervous system.

G cluster_potential_applications Potential Therapeutic Areas Molecule This compound CAS: 386715-42-0 Antimicrobial Antimicrobial Agents Molecule->Antimicrobial Structural Analogue Activity Anticancer Anticancer Agents Molecule->Anticancer Structural Analogue Activity CNS CNS Disorders Molecule->CNS Structural Analogue Activity

Caption: Potential therapeutic applications based on the benzylamine scaffold.

The true potential of this compound in drug development lies in its utility as a key intermediate. By modifying the primary amine through reactions such as acylation, alkylation, or sulfonylation, a diverse library of compounds can be generated for screening against a wide range of biological targets.

Conclusion: A Versatile Tool for Chemical Innovation

This compound, with its straightforward synthesis and versatile chemical nature, represents a valuable tool for researchers in the fields of organic synthesis and medicinal chemistry. This guide has provided a foundational understanding of its properties, a practical protocol for its preparation, and an overview of its potential applications in the pursuit of novel therapeutic agents. As the demand for new and effective drugs continues to grow, the exploration of such fundamental building blocks will undoubtedly play a crucial role in the future of drug discovery.

An In-depth Technical Guide to (2-Isopropoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of (2-Isopropoxyphenyl)methanamine, a substituted benzylamine derivative of interest in medicinal chemistry and synthetic organic chemistry. Due to the limited availability of published data on this specific molecule, this document synthesizes information from chemical supplier databases, foundational organic chemistry principles, and literature on analogous compounds. It covers nomenclature, physicochemical properties, a detailed, plausible synthetic protocol via reductive amination of its aldehyde precursor, and discusses potential applications based on the broader class of substituted benzylamines. This guide is intended for researchers, scientists, and professionals in drug development who require a foundational understanding of this compound and a practical framework for its synthesis and potential utility.

Chemical Identity and Nomenclature

This compound is a primary amine belonging to the benzylamine class of organic compounds. The core structure consists of a benzylamine moiety where the phenyl ring is substituted at the ortho (position 2) with an isopropoxy group. This substitution pattern is critical as the steric and electronic nature of the ortho-isopropoxy group influences the molecule's conformation, reactivity, and potential biological interactions.

The definitive identification of this compound is established through its systematic name and registry number.

IdentifierValueSource
Systematic IUPAC Name [2-(propan-2-yloxy)phenyl]methanamineIUPAC Nomenclature
Common Name 1-(2-Isopropoxyphenyl)methanamineChemical Supplier Data
Synonyms 2-Isopropoxybenzylamine, this compoundChemical Supplier Data
CAS Number 386715-42-0Chemical Supplier Data
Molecular Formula C₁₀H₁₅NO
Molecular Weight 165.23 g/mol

Below is the two-dimensional structure of the molecule.

Caption: 2D Structure of this compound.

Synthesis Pathway: Reductive Amination

The overall transformation involves two key steps that are typically performed in a single pot:

  • Imine Formation: The reaction of 2-isopropoxybenzaldehyde with an ammonia source (e.g., ammonia in methanol or ammonium acetate) to form an intermediate imine.

  • Reduction: The in-situ reduction of the imine to the desired primary amine using a selective reducing agent.

G start 2-Isopropoxybenzaldehyde (Precursor) imine Imine Intermediate start->imine + NH₃ (Imine Formation) product [2-(propan-2-yloxy)phenyl]methanamine (Final Product) imine->product + Reducing Agent (Reduction)

Caption: Reaction scheme for the synthesis of the target amine.

Precursor: 2-Isopropoxybenzaldehyde

The starting material, 2-isopropoxybenzaldehyde (CAS 22921-58-0), is a commercially available aromatic aldehyde.[2][3] Its properties are crucial for planning the synthesis.

PropertyValueSource
CAS Number 22921-58-0
Molecular Formula C₁₀H₁₂O₂[2]
Molecular Weight 164.20 g/mol [4]
Appearance Colorless to pale yellow liquid[2]
Purity Typically ≥95%[3]
Solubility Soluble in common organic solvents[2]
Storage Inert atmosphere, room temperature
Experimental Protocol

This protocol is a representative procedure based on established methods for reductive amination.[5][6] The choice of sodium triacetoxyborohydride (STAB) as the reducing agent is deliberate; it is milder than reagents like sodium borohydride and can be used in a one-pot procedure without needing to isolate the imine intermediate, as it does not readily reduce the starting aldehyde.[6]

Materials:

  • 2-Isopropoxybenzaldehyde (1.0 eq)

  • Ammonia (7 N solution in methanol, 5.0-10.0 eq)

  • Sodium triacetoxyborohydride (STAB) (1.2-1.5 eq)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-isopropoxybenzaldehyde (1.0 eq). Dissolve the aldehyde in anhydrous DCE or DCM (to a concentration of approx. 0.2 M).

  • Amine Addition: Add the 7 N solution of ammonia in methanol (5.0-10.0 eq) to the flask. Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Reduction: Carefully add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise to the stirring solution. The addition may be exothermic. Maintain the temperature below 30°C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 6-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

  • Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer two more times with DCM or ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude oil or solid can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes with 1% triethylamine to prevent the amine from streaking on the column.

G cluster_prep Reaction Preparation cluster_reaction Reduction cluster_workup Work-up & Purification prep1 Dissolve 2-Isopropoxybenzaldehyde in anhydrous solvent prep2 Add Ammonia Solution prep1->prep2 prep3 Stir for 30-60 min prep2->prep3 react1 Add STAB portion-wise prep3->react1 react2 Stir at RT for 6-24h react1->react2 react3 Monitor by TLC/LC-MS react2->react3 workup1 Quench with NaHCO₃ react3->workup1 Reaction Complete workup2 Extract with organic solvent workup1->workup2 workup3 Wash with Brine workup2->workup3 workup4 Dry over Na₂SO₄ workup3->workup4 workup5 Concentrate in vacuo workup4->workup5 purify Purify by Column Chromatography workup5->purify

Caption: Experimental workflow for the synthesis of the target amine.

Physicochemical Properties and Characterization

No experimentally determined physicochemical data for this compound has been published in peer-reviewed literature. The data in the table below are predicted values or are based on general properties of similar aromatic amines. Experimental validation is required.

PropertyPredicted or Inferred ValueJustification
Appearance Colorless to pale yellow oilTypical for substituted benzylamines.
Boiling Point Not AvailableExpected to be >200°C at atmospheric pressure.
Solubility Soluble in methanol, ethanol, DCM, ethyl acetate. Sparingly soluble in water.Polarity of the amine and ether groups, combined with the aromatic ring.
pKa (Conjugate Acid) ~9.0 - 9.5Typical for primary benzylamines.
LogP ~2.0 - 2.5 (Predicted)Based on contributions from the isopropoxy and benzylamine fragments.

Characterization: A scientist synthesizing this compound would rely on standard analytical techniques for structural confirmation:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the presence and connectivity of all protons and carbons, including the characteristic isopropyl methine and methyl signals, the benzylic CH₂ protons, the amine protons, and the aromatic signals.

  • Mass Spectrometry (MS): To confirm the molecular weight (m/z = 166.12 for [M+H]⁺).

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretches of the primary amine (~3300-3400 cm⁻¹) and C-O stretches of the ether.

Potential Applications and Biological Activity

Direct research into the biological activity of this compound is not publicly available. However, the substituted benzylamine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. Patent literature often covers broad classes of such molecules for various therapeutic targets.

Potential Areas of Investigation:

  • Neurotransmitter Modulation: Many benzylamine derivatives interact with monoamine transporters or receptors in the central nervous system. Patents for related compounds suggest potential applications in the treatment of depression and other neurological disorders.

  • Enzyme Inhibition: The amine functionality can serve as a key interaction point within enzyme active sites.

  • Building Block for Complex Molecules: As a primary amine, this compound is a versatile intermediate for the synthesis of more complex derivatives, such as amides, sulfonamides, and secondary or tertiary amines, expanding its potential use in drug discovery libraries.

It must be emphasized that these are speculative applications based on the broader chemical class. Rigorous biological screening and pharmacological studies are required to determine if this compound has any specific or useful activity.

Safety, Handling, and Storage

Safety:

  • As with most aromatic amines, this compound should be handled with care. It is expected to be an irritant to the skin, eyes, and respiratory system.

  • Appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated chemical fume hood.

Handling:

  • The compound is a primary amine and is basic. It will react with acids to form salts. It may be sensitive to strong oxidizing agents.

Storage:

  • Store in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration under an inert atmosphere is recommended to prevent degradation through oxidation or reaction with atmospheric carbon dioxide.

References

Toxicological Profile and Hazard Assessment of (2-Isopropoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Preamble: Navigating the Data Void

The toxicological landscape for novel chemical entities is often uncharted. Such is the case with (2-Isopropoxyphenyl)methanamine (CAS No: 386715-42-0), a compound for which public domain toxicological data is exceptionally scarce. A safety data sheet for a related compound notes that, to the best of their knowledge, the toxicological properties have not been thoroughly investigated.[1] This guide, therefore, deviates from a conventional data summary. Instead, it provides a comprehensive toxicological hazard assessment based on first principles of chemistry, predictive toxicology, and analysis of structurally related analogs. Our objective is to equip researchers with a robust framework for understanding the potential risks and to outline a scientifically sound strategy for empirical toxicological evaluation.

Part 1: Molecular Identity and Physicochemical Properties

This compound is a primary benzylamine derivative with an isopropoxy substitution at the ortho-position of the phenyl ring. Its fundamental properties are summarized below. These characteristics are foundational for predicting its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource
IUPAC Name This compound-
Synonyms 2-Isopropoxybenzylamine-
CAS Number 386715-42-0[2]
Molecular Formula C₁₀H₁₅NO-
Molecular Weight 165.23 g/mol [3]
Predicted Physical State Likely a liquid or low-melting-point solidInferred
Predicted Solubility Soluble in organic solvents; limited water solubilityInferred

Part 2: Predictive Toxicokinetics - The Journey Through the Body

In the absence of empirical data, we can predict the ADME profile of this compound based on its structure.

Absorption

The compound's moderate lipophilicity and relatively low molecular weight suggest it can likely be absorbed through oral, dermal, and inhalation routes. Occupational exposure would primarily be a concern via inhalation of aerosols and dermal contact.

Distribution

Following absorption, the compound is expected to distribute into various tissues. Its lipophilic nature suggests potential for partitioning into fatty tissues, though extensive accumulation is not anticipated.

Metabolism (Predicted)

Metabolism is the body's primary mechanism for detoxifying and eliminating foreign compounds (xenobiotics). For this compound, metabolism is predicted to occur via two main phases, primarily in the liver, mediated by cytochrome P450 (CYP) enzymes and conjugating enzymes.

  • Phase I Reactions (Functionalization): These reactions introduce or expose polar functional groups.

    • Aromatic Hydroxylation: CYP enzymes can add a hydroxyl (-OH) group to the phenyl ring, creating a phenolic metabolite.

    • O-Dealkylation: The isopropoxy group can be cleaved, yielding 2-hydroxybenzylamine and acetone.

    • N-Oxidation: The primary amine can be oxidized.

  • Phase II Reactions (Conjugation): The polar metabolites from Phase I are conjugated with endogenous molecules to increase water solubility and facilitate excretion.

    • Glucuronidation/Sulfation: The newly formed hydroxyl groups are common substrates for conjugation with glucuronic acid (via UGTs) or sulfate (via SULTs).

Predicted Metabolic Pathway cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Conjugation A This compound B Aromatic Hydroxylation Metabolite A->B Hydroxylation C O-Dealkylation Metabolite (2-Hydroxybenzylamine) A->C O-Dealkylation D Glucuronide or Sulfate Conjugate B->D Glucuronidation/ Sulfation C->D Glucuronidation/ Sulfation

Caption: Predicted Phase I and Phase II metabolic pathways for this compound.

Excretion

The water-soluble conjugated metabolites are expected to be efficiently eliminated from the body, primarily via the urine.

Part 3: Hazard Identification via Structural Analogs

To infer potential toxicities, we will analyze two key structural analogs: Propoxur , which shares the 2-isopropoxyphenyl moiety, and 2-Hydroxybenzylamine , which shares the benzylamine core.

Analog 1: Propoxur (2-Isopropoxyphenyl methylcarbamate)

Propoxur is a well-characterized carbamate insecticide.[4] While it shares the core ring structure, its toxicological profile is dominated by a functional group that this compound lacks: the methylcarbamate ester.

EndpointResult for PropoxurSource
Primary Mechanism Acetylcholinesterase (AChE) inhibition, leading to neurotoxicity.[5][5]
Acute Toxicity High acute toxicity via oral route (Toxicity Category II).[5][5]
Genotoxicity Not found to be mutagenic in bacteria or mammalian cells.[5][5]
Carcinogenicity Classified as a potential human carcinogen by the EPA.[4][4]

Expert Analysis & Causality: The primary toxicity of Propoxur—AChE inhibition—is due to the carbamylation of the enzyme's active site by the methylcarbamate group.[5] Since This compound lacks this carbamate moiety, it is not expected to be a direct-acting cholinesterase inhibitor. Therefore, the high acute neurotoxicity of Propoxur is not a relevant predictive endpoint for the target compound. The potential for carcinogenicity, however, warrants cautious consideration, as metabolic activation of the shared aromatic ring could be a contributing factor.

Analog 2: 2-Hydroxybenzylamine (2-HOBA)

2-HOBA is a more relevant analog for assessing the toxicity of the benzylamine portion of the molecule. It is a naturally occurring compound found in buckwheat.[6]

EndpointResult for 2-Hydroxybenzylamine (in rodents)Source
Acute Oral Toxicity LD₅₀ estimated to be >2000 mg/kg body weight in rats. Mortality was seen in one of six rats at 2000 mg/kg.[6][7][6][7]
Repeated Dose Toxicity 28-day study showed no effects of toxicological significance at doses up to 1000 mg/kg/day.[6][7][6][7]
Adverse Effects Noted At very high concentrations in feed (1.56%), decreased food intake and weight loss were observed, likely due to poor palatability.[6][7][6][7]

Expert Analysis & Causality: The studies on 2-HOBA suggest that the benzylamine scaffold has a low order of toxicity.[6][7] The high doses required to elicit mortality indicate low acute toxicity. The lack of significant findings in a 28-day repeated-dose study further supports a favorable profile for this structural class. This analog provides a more realistic, albeit still incomplete, picture of the potential toxicity of this compound.

Part 4: Proposed Toxicological Evaluation Strategy

For any novel compound with a significant data gap, a tiered, systematic evaluation is paramount. This approach balances ethical considerations (the 3Rs: Replacement, Reduction, Refinement) with the need to robustly characterize potential hazards.

Tier 1: In Vitro and In Silico Assessment

The initial phase focuses on non-animal methods to screen for key toxicological flags. The goal is to identify hazards early and guide further testing.

Workflow:

  • In Silico Modeling: Use Quantitative Structure-Activity Relationship (QSAR) models (e.g., DEREK, CASE Ultra) to predict potential for genotoxicity, carcinogenicity, and skin sensitization based on structural fragments.

  • Bacterial Reverse Mutation Assay (Ames Test - OECD TG 471): This is the gold standard for assessing mutagenic potential. The compound is tested with and without metabolic activation (S9 fraction) to detect both direct-acting and metabolically-activated mutagens.

  • In Vitro Mammalian Cell Micronucleus Test (OECD TG 487): This assay detects clastogenicity (chromosome breakage) and aneugenicity (chromosome loss/gain) in mammalian cells, providing a broader view of genotoxic potential.

  • In Vitro Cytotoxicity Assay: Using a relevant cell line (e.g., human liver HepG2 cells), determine the concentration at which the compound causes cell death. This helps in dose selection for subsequent assays.

Tier 1 Testing Workflow start Compound: This compound insilico In Silico Assessment (QSAR Modeling) start->insilico ames Ames Test (Mutagenicity) insilico->ames Guides Assay Design micronucleus In Vitro Micronucleus (Clastogenicity) insilico->micronucleus Guides Assay Design cytotox Cytotoxicity Assay (e.g., HepG2) insilico->cytotox Guides Assay Design decision Genotoxicity Concern? ames->decision micronucleus->decision end_pos Low Genotoxicity Potential: Proceed to Tier 2 decision->end_pos No end_neg Genotoxicity Confirmed: High Hazard - Re-evaluate Use decision->end_neg Yes

Caption: A tiered workflow for the initial in vitro and in silico toxicological evaluation.

Tier 2: Foundational In Vivo Studies

If Tier 1 results do not indicate a significant genotoxic hazard, limited and well-defined animal studies are required to understand systemic toxicity.

  • Acute Oral Toxicity Study (e.g., OECD TG 423 - Acute Toxic Class Method): This study uses a stepwise procedure with a small number of animals (typically rodents) to determine a range for the median lethal dose (LD₅₀) and identify the clinical signs of acute toxicity. This is essential for classification and labeling.

  • 28-Day Repeated Dose Oral Toxicity Study (OECD TG 407): This is a cornerstone study. Rodents are administered the compound daily for 28 days. The causality behind the comprehensive endpoints is to provide a holistic view of potential toxicity:

    • Clinical Observations, Body Weight, Food/Water Intake: These are sensitive general indicators of adverse effects.

    • Hematology & Clinical Chemistry: Provide a snapshot of blood health, liver function, and kidney function.

    • Gross Necropsy & Organ Weights: Identify target organs of toxicity.

    • Histopathology: Microscopic examination of tissues to confirm and characterize effects in target organs. The primary outcome is the determination of a No-Observed-Adverse-Effect Level (NOAEL) , which is critical for establishing safe exposure limits.

Part 5: Summary and Conclusions

While there is no direct toxicological data for this compound, a structured assessment based on its chemical properties and relevant analogs allows for a preliminary hazard evaluation.

  • Key Predictions: The compound is not expected to be a cholinesterase inhibitor like its analog Propoxur. Based on the 2-HOBA analog, it is predicted to have a low order of acute toxicity .

  • Primary Uncertainty: The potential for toxicity following repeated exposure remains unknown. The metabolic pathways are predictive and require empirical confirmation.

  • Path Forward: The proposed tiered evaluation strategy, starting with in vitro genotoxicity assays followed by a 28-day repeated dose study, represents the standard and scientifically-defensible approach to characterize the toxicological profile of this novel chemical.

Researchers and drug developers should handle this compound with standard laboratory precautions (i.e., appropriate personal protective equipment) until such data becomes available.[8]

References

The Environmental Fate of Propoxur: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical exploration of the environmental fate of Propoxur (2-(1-methylethoxy)phenyl methylcarbamate), a carbamate insecticide widely used in public health and agriculture. Understanding the transformation and persistence of Propoxur in various environmental compartments is critical for assessing its ecological risk and developing effective environmental management strategies. This document is intended for researchers, scientists, and professionals in drug development and environmental science, offering a synthesis of current knowledge on the abiotic and biotic degradation pathways of this compound.

Introduction to Propoxur and its Environmental Significance

Propoxur, also known by trade names such as Baygon®, is a non-systemic insecticide that acts by inhibiting acetylcholinesterase, an essential enzyme in the nervous system of insects.[1][2] Its application in controlling a broad spectrum of pests, including mosquitoes, cockroaches, and fleas, has been extensive.[1][3] However, its introduction into the environment raises concerns about its potential impact on non-target organisms and ecosystems. The environmental fate of Propoxur is governed by a complex interplay of its physicochemical properties and the environmental conditions it encounters. With a moderate to low persistence in soil and a high potential for mobility, understanding its degradation kinetics and pathways is paramount.[4][5][6]

Physicochemical Properties Influencing Environmental Behavior

The environmental transport and transformation of Propoxur are intrinsically linked to its physical and chemical characteristics.

PropertyValueImplication for Environmental FateSource
Molecular FormulaC₁₁H₁₅NO₃-[2]
Molar Mass209.245 g·mol⁻¹-[2]
Water Solubility~2000 mg/L at 20°CHigh solubility suggests potential for transport in aqueous systems and leaching.
Vapor Pressure9.68 x 10⁻⁶ mmHg at 20°CExists in both vapor and particulate phases in the atmosphere.[3]
Log Kₒw1.52 - 1.56Low potential for bioaccumulation in organisms.[7]
Kₒc<1 to 103Very high to high mobility in soil, indicating a potential for groundwater contamination.[7]

Abiotic Degradation Pathways

Propoxur is susceptible to degradation through non-biological processes, primarily hydrolysis and photolysis.

Hydrolysis

Hydrolysis is a major degradation pathway for Propoxur, particularly in alkaline environments. The rate of hydrolysis is highly dependent on pH and temperature.[3][8] Under acidic conditions, Propoxur is relatively stable.[3] However, as the pH increases, the rate of degradation accelerates significantly.[8][9] The primary hydrolysis product is 2-isopropoxyphenol.[8][10]

Table 1: Hydrolysis Half-life of Propoxur at Various pH Levels

pHTemperature (°C)Half-lifeSource
7201.5% per day[11]
73030 days[3]
8261.2 days[9]
9-1.6 days[9]
102040 minutes[11]
10.82040 minutes[11]
11.82011.5 minutes[11]
12.8201 minute[11]
Photolysis

Photodegradation, or the breakdown of a chemical by light, also contributes to the environmental dissipation of Propoxur. In the atmosphere, vapor-phase Propoxur is expected to be degraded by reaction with hydroxyl radicals, with an estimated half-life of about 12 hours.[3][8] The photodegradation half-life in water when irradiated with light (>290nm) has been determined to be 88 hours.[7] On soil surfaces, photolysis can also occur, though the rate may be influenced by the soil matrix.[8] Some studies suggest that while Propoxur is relatively stable to photodecomposition in solution, it can be slightly degraded when exposed to light on a solid surface.[8][11]

Biotic Degradation: The Role of Microorganisms

Microbial degradation is a critical process in the breakdown of Propoxur in both soil and aquatic environments.[3][8] Various microorganisms have been identified that are capable of utilizing Propoxur as a source of carbon and nitrogen.[12]

Soil Biodegradation

In soil, the primary microbial degradation pathway is the hydrolysis of the carbamate ester linkage, leading to the formation of 2-isopropoxyphenol.[8][12] This initial step is followed by further degradation, which can ultimately lead to the formation of carbon dioxide.[3][8] The rate of biodegradation is influenced by factors such as soil type, organic matter content, temperature, and moisture.[8] Interestingly, prior exposure of soil to Propoxur or other methylcarbamate pesticides can enhance the rate of its subsequent biodegradation, a phenomenon known as enhanced degradation or acclimation.[8][10][13]

Table 2: Soil Biodegradation Half-life of Propoxur

Soil TypeConditionHalf-lifeSource
Silt LoamAerobic80 days[3][8]
Sandy LoamAerobic210 days[3][8]
Turfgrass Soil (surface)Field application1 day (after 6 months)[10]
Turfgrass Soil (subsurface)Field application2 days (after 6 months)[10]

Several bacterial strains have been identified as being capable of degrading Propoxur, including species of Arthrobacter and Pseudomonas.[10][12][13] These microorganisms produce enzymes, such as propoxur hydrolase, that catalyze the initial hydrolytic cleavage of the Propoxur molecule.[12]

Aquatic Biodegradation

In aquatic systems, microbial degradation also plays a significant role in the fate of Propoxur. Similar to soil, the initial step is often the hydrolysis of the carbamate bond. The degradation products in water include 2-isopropoxyphenol, CO₂, and methylamine.[3]

Major Degradation Products and Pathways

The primary degradation product of Propoxur through both abiotic and biotic pathways is 2-isopropoxyphenol .[8][10][12] Other identified metabolites include N-hydroxymethyl propoxur, 2-hydroxyphenyl-N-methylcarbamate, and 5-hydroxy propoxur.[8][11]

Below is a simplified representation of the primary degradation pathways of Propoxur.

Propoxur_Degradation Propoxur Propoxur IPP 2-Isopropoxyphenol Propoxur->IPP Hydrolysis (Abiotic & Biotic) Other_Metabolites Other Metabolites (e.g., N-hydroxymethyl propoxur) Propoxur->Other_Metabolites Metabolism (e.g., Oxidation) Further_Degradation Further Degradation (CO₂, Methylamine) IPP->Further_Degradation Microbial Action

Caption: Primary degradation pathways of Propoxur.

Experimental Protocols for Environmental Fate Studies

The assessment of Propoxur's environmental fate relies on standardized and robust experimental methodologies. The following outlines key experimental protocols.

Hydrolysis Rate Determination (OECD 111)

Objective: To determine the rate of abiotic hydrolysis of Propoxur as a function of pH.

Methodology:

  • Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

  • Spiking: Add a known concentration of radiolabeled or non-labeled Propoxur to each buffer solution.

  • Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C).

  • Sampling: Collect aliquots from each solution at predetermined time intervals.

  • Analysis: Analyze the concentration of Propoxur and its major hydrolysis product (2-isopropoxyphenol) using High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.[14][15]

  • Data Analysis: Calculate the first-order rate constants and the half-life of Propoxur at each pH.

Aerobic and Anaerobic Soil Metabolism (OECD 307)

Objective: To determine the rate and route of Propoxur degradation in soil under aerobic and anaerobic conditions.

Methodology:

  • Soil Selection and Characterization: Select and characterize representative soil types.

  • Spiking: Treat fresh soil samples with a known concentration of radiolabeled Propoxur.

  • Incubation:

    • Aerobic: Incubate the soil at a constant temperature and moisture content, with continuous aeration to maintain aerobic conditions.

    • Anaerobic: After an initial aerobic phase, flood the soil with water and purge with an inert gas (e.g., nitrogen) to establish and maintain anaerobic conditions.

  • Sampling: Collect soil samples at various time points.

  • Extraction and Analysis: Extract Propoxur and its metabolites from the soil using an appropriate solvent. Analyze the extracts by HPLC or other suitable analytical techniques to identify and quantify the parent compound and its degradation products.[14]

  • Data Analysis: Determine the degradation kinetics (e.g., DT₅₀ and DT₉₀) and identify the major degradation pathways.

Soil_Metabolism_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Soil_Selection Select & Characterize Soil Spiking Spike with Propoxur Soil_Selection->Spiking Aerobic Aerobic Incubation Spiking->Aerobic Anaerobic Anaerobic Incubation Spiking->Anaerobic Sampling Periodic Sampling Aerobic->Sampling Anaerobic->Sampling Extraction Solvent Extraction Sampling->Extraction HPLC_Analysis HPLC Analysis Extraction->HPLC_Analysis Data_Analysis Data Analysis (Kinetics, Pathways) HPLC_Analysis->Data_Analysis

Caption: Experimental workflow for soil metabolism studies.

Conclusion

The environmental fate of Propoxur is characterized by its susceptibility to both abiotic and biotic degradation processes. Hydrolysis is a dominant pathway, particularly in alkaline waters, leading to rapid degradation. In soil, microbial activity plays a crucial role in its dissipation, with the potential for enhanced degradation in previously exposed soils. While Propoxur's mobility in soil raises concerns about potential groundwater contamination, its relatively short persistence under many environmental conditions mitigates this risk to some extent. A thorough understanding of these degradation pathways and the factors that influence them is essential for conducting accurate environmental risk assessments and ensuring the responsible use of this insecticide.

References

Methodological & Application

Analysis of (2-Isopropoxyphenyl)methanamine by High-Performance Liquid Chromatography: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive guide details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of (2-Isopropoxyphenyl)methanamine. As a key intermediate and potential impurity in pharmaceutical synthesis, particularly in relation to compounds like propafenone, its accurate determination is critical for quality control and regulatory compliance. This document provides a step-by-step protocol, explains the scientific rationale behind the method development, and presents a full validation strategy according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Introduction: The Analytical Imperative

This compound is a primary benzylic amine whose purity can directly impact the quality, safety, and efficacy of active pharmaceutical ingredients (APIs). Its structural similarity to other pharmaceutical compounds necessitates a highly specific and reliable analytical method to distinguish it from related substances and potential degradants. High-Performance Liquid Chromatography (HPLC) with UV detection is the technique of choice, offering the required specificity, sensitivity, and accuracy.

The primary analytical challenges in the HPLC of basic amines like this compound include poor peak shape (tailing) due to interactions with residual silanols on the stationary phase and ensuring adequate retention on reversed-phase columns. This application note addresses these challenges through a carefully optimized method.

Method Development: A Rationale-Driven Approach

The development of this HPLC method was guided by the physicochemical properties of this compound and fundamental chromatographic principles.

Physicochemical Properties of the Analyte
  • Structure: A benzene ring substituted with an isopropoxy group and a methanamine group.

  • pKa: The primary amine group imparts a basic character. The pKa of the parent compound, benzylamine, is approximately 9.33[1][2][3]. This means the amine will be fully protonated (cationic) in an acidic mobile phase (pH < 7), which is crucial for mitigating peak tailing.

  • UV Absorbance: The phenyl group is the primary chromophore. Based on benzylamine, significant absorbance maxima are expected around 206 nm and 256 nm[4][5]. The 256 nm wavelength offers greater specificity, while detection at a lower wavelength (~210 nm) can provide higher sensitivity.

  • Polarity: The presence of the amine and isopropoxy groups, combined with the benzene ring, gives the molecule moderate polarity. An estimated LogP (octanol-water partition coefficient) for a similar isomer is around 1.93, suggesting good suitability for reversed-phase chromatography[6].

Chromatographic System Selection
  • Column: A C18 (ODS - octadecylsilane) column is the standard for reversed-phase HPLC and is well-suited for retaining moderately polar compounds like our analyte. A modern, high-purity silica-based C18 column with end-capping is essential to minimize silanol interactions and reduce peak tailing.

  • Mobile Phase: An acidic mobile phase is selected to ensure the analyte is in its protonated, cationic form. This minimizes secondary interactions with the stationary phase, leading to symmetrical peak shapes. A mixture of acetonitrile (ACN) and water is an excellent choice for eluting compounds of this polarity. Phosphoric acid is used as a modifier to control the pH, typically around 2.5-3.5.

  • Detection: UV detection is ideal due to the presence of the aromatic ring. A primary wavelength of 256 nm is chosen for selectivity, with 210 nm as a secondary option for trace-level analysis, provided the mobile phase components do not interfere[7].

Detailed HPLC Protocol

This protocol provides a validated starting point for the analysis. Optimization may be required based on the specific instrumentation used.

Materials and Reagents
  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC gradient grade)

  • Water (HPLC or Milli-Q grade)

  • Phosphoric Acid (85%, analytical grade)

  • Methanol (HPLC grade, for cleaning)

Instrumentation and Chromatographic Conditions
ParameterCondition
HPLC System Quaternary or Binary pump, Autosampler, Column Oven, UV/PDA Detector
Column C18, 4.6 x 150 mm, 5 µm particle size (e.g., Waters Symmetry, Agilent Zorbax)
Mobile Phase Acetonitrile : Water (with 0.1% Phosphoric Acid)
Isocratic: 40:60 (v/v) or Gradient: As required for impurity profiling
pH Adjustment Adjust water component to pH 3.0 with Phosphoric Acid before mixing
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 256 nm
Run Time ~10 minutes (for isocratic analysis of the main peak)
Preparation of Solutions
  • Mobile Phase Preparation (for 1 L): Add 1.0 mL of 85% phosphoric acid to 600 mL of HPLC-grade water, mix well. Combine with 400 mL of acetonitrile. Filter through a 0.45 µm membrane filter and degas before use.

  • Diluent: Mobile phase is recommended as the diluent to ensure peak shape integrity.

  • Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (e.g., 0.1 mg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with the diluent.

Experimental Workflow

The following diagram outlines the logical flow of the analytical procedure.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing P1 Prepare Mobile Phase (ACN:H2O:H3PO4) S1 System Equilibration (Stable Baseline) P1->S1 P2 Prepare Standard & Sample Solutions in Diluent S3 Inject Blank (Diluent) P2->S3 S4 Inject Standard(s) P2->S4 S5 Inject Sample(s) P2->S5 S2 System Suitability Test (SST) (Inject Standard 5x) S1->S2 S2->S3 S3->S4 S4->S5 D1 Integrate Chromatograms S5->D1 D2 Verify SST Compliance (%RSD, Tailing, Plates) D1->D2 D3 Quantify Analyte (External Standard Method) D1->D3

Caption: HPLC analysis workflow from preparation to data processing.

Method Validation: Ensuring Trustworthiness and Reliability

The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[3][5][7] The validation parameters ensure the method is a self-validating system for routine use.

Validation Parameters and Acceptance Criteria
ParameterTestAcceptance Criteria
Specificity Analyze blank, placebo (if applicable), and spiked samples. Perform forced degradation (acid, base, oxidation, heat, light).Peak is free from interference from blank/placebo. Peak purity must pass. Degradation products should be resolved from the main peak.
Linearity Analyze a minimum of 5 concentrations across the specified range (e.g., 50-150% of working conc.).Correlation coefficient (r²) ≥ 0.999.
Accuracy Perform recovery studies on spiked samples at 3 levels (e.g., 80%, 100%, 120%), 3 replicates each.Mean recovery should be within 98.0% to 102.0%.
Precision Repeatability (Intra-day): 6 replicate injections of the standard. Intermediate Precision: Repeat on a different day with a different analyst/instrument.Relative Standard Deviation (%RSD) ≤ 2.0%.
Range Confirmed by linearity and accuracy data.The range over which the method is precise, accurate, and linear.
LOD & LOQ Based on signal-to-noise ratio (S/N) or standard deviation of the response and the slope.S/N ratio of 3:1 for LOD and 10:1 for LOQ.
Robustness Intentionally vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase composition ±2%).System suitability parameters must be met. No significant change in results.
System Suitability Performed before each analytical run.%RSD of peak area for 5 replicate injections ≤ 2.0%. Tailing factor ≤ 1.5. Theoretical plates > 2000.
Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of the method. The goal is to achieve 5-20% degradation of the API to ensure that any potential degradation products can be detected and resolved.

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 2 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid sample at 105°C for 24 hours.

  • Photolytic Degradation: Solution exposed to ICH-specified light conditions.

The results of these studies must demonstrate that the analyte peak is resolved from all degradation product peaks, thus proving the method's specificity.

Logical Flow of Method Validation

The following diagram illustrates the interconnectedness of the validation parameters.

Validation_Logic cluster_core Core Performance cluster_limits Method Boundaries cluster_reliability Reliability Specificity Specificity (Discrimination) Linearity Linearity (Correlation) Specificity->Linearity Accuracy Accuracy (Trueness) Specificity->Accuracy Precision Precision (Agreement) Specificity->Precision Robustness Robustness (Method Tolerance) Specificity->Robustness Range Range (Application Interval) Linearity->Range LOD LOD (Detection Limit) Linearity->LOD LOQ LOQ (Quantitation Limit) Linearity->LOQ Linearity->Robustness Accuracy->Range Accuracy->Robustness Precision->Range Precision->Robustness SST System Suitability (Daily Check) Robustness->SST

Caption: Logical relationship between HPLC method validation parameters.

Conclusion

The HPLC method presented in this application note is specific, accurate, precise, and robust for the quantitative determination of this compound. The detailed protocol and validation framework provide a comprehensive and reliable system for quality control analysis in research and drug development environments. Adherence to the described procedures and validation criteria will ensure data of high integrity, suitable for regulatory submission.

References

Application Note: Quantitative Determination of Propoxur in Water Samples

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the quantitative determination of Propoxur, a widely used carbamate insecticide, in various water matrices. Due to its potential toxicity and persistence, regulatory bodies mandate the monitoring of Propoxur levels in environmental water sources to ensure public and ecological safety.[1] This document details robust, validated methodologies employing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Special emphasis is placed on sample preparation using Solid-Phase Extraction (SPE) to achieve high recovery and sensitivity. The protocols herein are designed for researchers, environmental scientists, and analytical chemists requiring accurate and reproducible quantification of Propoxur at trace levels.

Introduction: The Need for Propoxur Monitoring

Propoxur (2-isopropoxyphenyl N-methylcarbamate) is a broad-spectrum carbamate insecticide effective against a range of household and agricultural pests.[2][3] Its mode of action is the inhibition of acetylcholinesterase, a critical enzyme in the nervous system of insects and mammals.[3] However, its persistence and solubility in water (approximately 0.2%) lead to potential contamination of surface and groundwater, posing a risk to non-target organisms and human health.[4][5] Regulatory agencies such as the U.S. Environmental Protection Agency (EPA) have established guidelines and health benchmarks for pesticides in water, necessitating sensitive and reliable analytical methods for routine monitoring.[6]

This guide provides detailed protocols for two primary analytical techniques, explaining the scientific rationale behind key procedural steps to ensure methodological robustness and data integrity.

Analyte Profile

  • IUPAC Name: (2-propan-2-yloxyphenyl) N-methylcarbamate[5]

  • CAS Number: 114-26-1[5]

  • Molecular Formula: C₁₁H₁₅NO₃[5]

  • Molecular Weight: 209.24 g/mol [5]

  • Key Properties: White crystalline solid, slightly soluble in water, and susceptible to hydrolysis in alkaline media.[4][7]

Core Workflow: From Sample to Result

The accurate quantification of Propoxur at trace levels from complex water matrices requires a multi-step approach. The general workflow involves sample collection and preservation, extraction and concentration of the analyte, chromatographic separation, and finally, detection and quantification.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Water Sample Collection & Preservation Filter 2. Filtration (0.45 µm) Sample->Filter SPE 3. Solid-Phase Extraction (Concentration & Cleanup) Filter->SPE Elute 4. Elution & Solvent Evaporation SPE->Elute Recon 5. Reconstitution in Mobile Phase / Solvent Elute->Recon Inject 6. Sample Injection Recon->Inject Sep 7. Chromatographic Separation Inject->Sep Detect 8. Detection (PDA or MS) Sep->Detect Cal 9. Calibration Curve Generation Detect->Cal Quant 10. Quantification & Reporting Cal->Quant

Caption: General experimental workflow for Propoxur analysis in water.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is the cornerstone of effective sample preparation for Propoxur analysis. It serves the dual purpose of concentrating the analyte from a large sample volume and removing matrix interferences that could compromise the analytical results.[8] C18-bonded silica is the most common sorbent due to its affinity for nonpolar to moderately polar compounds like Propoxur in aqueous matrices.[8]

Causality Behind the Protocol:
  • Acidification: Lowering the sample pH to <3 with formic acid ensures Propoxur is in its neutral, non-ionized form.[8] This state maximizes its hydrophobic interaction with the C18 stationary phase, leading to optimal retention and higher recovery.[8]

  • Sorbent Conditioning: Methanol is used to solvate the C18 chains, activating the sorbent. The subsequent water wash removes the excess methanol and prepares the sorbent for the aqueous sample, preventing analyte breakthrough due to solvent incompatibility.[9]

  • Washing: A wash step with acidified water or a low percentage of organic solvent removes co-extracted polar impurities without prematurely eluting the target analyte.[8]

  • Elution: A strong organic solvent like acetonitrile or methanol disrupts the hydrophobic interaction between Propoxur and the C18 sorbent, allowing for its efficient elution and collection.[9]

SPE_Workflow cluster_spe SPE Cartridge Operations start Condition Condition 1. Methanol (5 mL) 2. Deionized Water (5 mL) start->Condition Begin end Load Sample Load Acidified Water Sample (e.g., 500 mL) Condition->Load Ready for Sample Wash Wash 5% Methanol in Water (5 mL) Load->Wash Analyte Retained Elute Elute Acetonitrile or Methanol (5 mL) Wash->Elute Interferences Removed Elute->end Analyte Collected

Caption: Step-by-step workflow for the Solid-Phase Extraction (SPE) procedure.

Detailed SPE Protocol:
  • Sample Pre-treatment: Collect a representative water sample (e.g., 500 mL). If the sample contains suspended solids, filter it through a 0.45 µm membrane filter. Acidify the sample to pH < 3 using formic acid.[8]

  • Cartridge Conditioning: Pass 5 mL of methanol through a C18 SPE cartridge (e.g., 500 mg, 6 mL), followed by 5 mL of HPLC-grade water. Do not allow the cartridge to go dry.[9]

  • Sample Loading: Load the entire pre-treated water sample onto the conditioned cartridge at a steady flow rate of approximately 5-10 mL/min.[9]

  • Washing: Wash the cartridge with 5 mL of deionized water to remove any remaining polar impurities.[9] Afterwards, dry the cartridge under vacuum for 5 minutes to remove residual water.[8]

  • Elution: Place a clean collection tube and elute the retained Propoxur with 5 mL of acetonitrile or methanol.[9]

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a precise volume (e.g., 1.0 mL) of the initial mobile phase for HPLC or a suitable solvent for GC-MS analysis.[9] The sample is now ready for injection.

Analytical Methodologies

Method A: High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)

HPLC is a robust and widely accessible technique for Propoxur analysis. Separation is typically achieved using a reversed-phase C18 column, where Propoxur is retained via hydrophobic interactions.[10] A Photodiode Array (PDA) detector is used for quantification, monitoring the characteristic UV absorbance of Propoxur, which has a maximum absorbance around 270-280 nm.[9]

Detailed HPLC-PDA Protocol:

  • Instrumentation: An HPLC system equipped with a binary pump, autosampler, column oven, and PDA detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[11]

    • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30, v/v).[12]

    • Flow Rate: 1.2 mL/min.[12]

    • Injection Volume: 20 µL.[9]

    • Column Temperature: 30°C.[9]

    • PDA Detection: Monitor from 200-400 nm, with quantification at the wavelength of maximum absorbance (approx. 270 nm).[9]

  • Calibration: Prepare a series of calibration standards (e.g., 10, 50, 100, 500, 1000 ng/mL) from a certified stock solution in the mobile phase.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. The concentration of Propoxur in the unknown samples is determined by interpolating their peak areas from this curve.

Method B: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers excellent selectivity and sensitivity, providing definitive identification based on both retention time and mass spectrum.[2] Although carbamates can be thermally labile, modern GC systems with optimized injection and temperature programs can analyze Propoxur directly without derivatization.[13] The use of a stable isotope-labeled internal standard (e.g., Propoxur-d3) is highly recommended to correct for matrix effects and variations during sample preparation, thereby enhancing accuracy.[2]

Detailed GC-MS Protocol:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Column: Capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).[13]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injection: 1 µL, splitless mode.

    • Inlet Temperature: 250°C.

    • Oven Program: Initial temperature of 80°C for 1 minute, ramp at 10°C/min to 280°C, and hold for 5 minutes.[14]

  • MS Conditions:

    • Ion Source Temperature: 230°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity.

    • Ions to Monitor (Propoxur): Quantifier ion m/z 110, Qualifier ions m/z 152, 167.[15]

  • Calibration and Quantification: Prepare calibration standards in a suitable solvent (e.g., acetone). Spike all standards and samples with a fixed concentration of the internal standard. Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

Method Performance and Validation

The performance of an analytical method must be validated to ensure the data is reliable. The following table summarizes typical performance characteristics for the described methods, compiled from peer-reviewed studies.

ParameterHPLC-PDAGC-MSSource(s)
Limit of Detection (LOD) 1.43 ng/mL13.48 µg/L (ppb)[12][14]
Limit of Quantification (LOQ) 4.77 ng/mL44.96 µg/L (ppb)[9][14]
Linearity (r²) > 0.998> 0.991[12][14]
Recovery (%) 91.3 - 102.5%Method Dependent[3][12]
Precision (%RSD) < 5.0%Method Dependent[3][12]

Note: Performance characteristics can vary significantly based on instrumentation, specific method parameters, and sample matrix complexity.

Conclusion

This application note provides two robust and validated methods for the quantitative determination of Propoxur in water samples. The combination of Solid-Phase Extraction for sample preparation with either HPLC-PDA or GC-MS analysis allows for sensitive, accurate, and reliable monitoring. HPLC-PDA serves as an excellent, cost-effective screening tool, while GC-MS provides higher selectivity and confirmatory analysis. The choice of method should be guided by the specific requirements of the analysis, including required detection limits, sample throughput, and available instrumentation. Adherence to the detailed protocols and validation procedures outlined in this guide will ensure the generation of high-quality, defensible data for environmental monitoring and regulatory compliance.

References

Application Note: A Validated LC-MS/MS Method for the Quantitative Analysis of (2-Isopropoxyphenyl)methanamine in Pharmaceutical Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of (2-Isopropoxyphenyl)methanamine. Designed for researchers, scientists, and drug development professionals, this guide provides a comprehensive, step-by-step protocol from sample preparation to data analysis. The methodology is grounded in established principles of analytical chemistry and adheres to the validation guidelines set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3] The causality behind experimental choices is explained to provide a deeper understanding of the method's principles.

Introduction

This compound is an aromatic amine that may be present as an impurity, metabolite, or synthetic intermediate in various pharmaceutical development processes. Due to the potential for biological activity and toxicity associated with aromatic amines, a highly selective and sensitive analytical method is crucial for its detection and quantification.[4] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers unparalleled specificity and sensitivity, making it the technique of choice for trace-level analysis in complex matrices.[5][6] This application note describes a complete workflow for the analysis of this compound, including sample preparation, chromatographic separation, mass spectrometric detection, and method validation.

Experimental

Materials and Reagents
  • This compound reference standard (purity ≥98%)

  • Internal Standard (IS): this compound-d7 or a structurally similar analog

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Drug substance or formulated product matrix

Instrumentation
  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is recommended as a starting point for method development.

Method Protocol

Standard and Sample Preparation

Rationale: The goal of sample preparation is to extract the analyte from the matrix while minimizing interferences.[7] A simple "dilute-and-shoot" approach is often sufficient for soluble drug substances, while more complex matrices may require protein precipitation or solid-phase extraction (SPE).

Protocol:

  • Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and the internal standard in methanol.

  • Working Standards: Serially dilute the stock solutions with 50:50 acetonitrile:water to prepare calibration standards and quality control (QC) samples at the desired concentrations.

  • Sample Preparation (Dilute-and-Shoot):

    • Accurately weigh approximately 10 mg of the pharmaceutical matrix (e.g., drug powder).

    • Dissolve in 10 mL of 50:50 acetonitrile:water.

    • Vortex for 1 minute to ensure complete dissolution.

    • Spike with the internal standard to a final concentration of 100 ng/mL.

    • Filter the solution through a 0.22 µm syringe filter prior to injection.

LC-MS/MS Parameters

Rationale: The chromatographic method is designed to separate the analyte from matrix components and potential isomers. Reversed-phase chromatography is suitable for moderately polar aromatic amines. The mobile phase additives (formic acid) are chosen to promote analyte protonation for positive ion ESI.[8] The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for optimal selectivity and sensitivity.[5]

Table 1: Optimized LC-MS/MS Parameters

Parameter Condition
LC System UHPLC
Column C18, 100 x 2.1 mm, 1.8 µm
Column Temperature 40 °C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and equilibrate for 2 minutes.
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
MRM Transitions See Table 2

Table 2: Proposed MRM Transitions for this compound

Note: These transitions are predicted based on common fragmentation patterns of aromatic amines and ethers and require empirical optimization.[9][10][11]

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Purpose
This compound166.1107.115Quantifier
This compound166.177.125Qualifier
Internal Standard (e.g., -d7)173.1114.115Quantifier (IS)

Method Validation

The method must be validated in accordance with ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[1][2][12]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by analyzing blank matrix samples and spiked samples to ensure no significant interference at the retention time of the analyte.

Linearity and Range

A calibration curve should be prepared with at least six non-zero concentrations. The linearity should be evaluated by plotting the peak area ratio (analyte/IS) against the concentration and determining the correlation coefficient (r²), which should be ≥ 0.995.

Accuracy and Precision

Accuracy (closeness to the true value) and precision (repeatability) should be assessed at three concentration levels (low, medium, and high QC).[13]

  • Intra-day precision and accuracy: Analyze six replicates of each QC level on the same day.

  • Inter-day precision and accuracy: Analyze the QC samples on three different days.

  • Acceptance Criteria: The mean accuracy should be within 85-115% (80-120% at the Lower Limit of Quantification), and the precision (%RSD) should not exceed 15% (20% at the LLOQ).[14]

Limit of Detection (LOD) and Limit of Quantification (LOQ)
  • LOD: The lowest concentration of analyte that can be reliably detected. Typically determined as a signal-to-noise ratio of 3:1.

  • LOQ: The lowest concentration that can be quantitatively determined with acceptable precision and accuracy.[13] Typically a signal-to-noise ratio of 10:1, with precision (%RSD) ≤ 20% and accuracy within 80-120%.

Robustness

The robustness of the method should be evaluated by making small, deliberate variations in method parameters (e.g., column temperature ±2 °C, mobile phase pH ±0.1, flow rate ±5%). The results should remain unaffected by these changes, demonstrating the method's reliability during routine use.

Data Presentation and Visualization

Table 3: Summary of Method Validation Parameters

Parameter Acceptance Criteria Example Result
Linearity (r²) ≥ 0.9950.998
Range 1 - 1000 ng/mL1 - 1000 ng/mL
Intra-day Precision (%RSD) ≤ 15%< 8%
Inter-day Precision (%RSD) ≤ 15%< 10%
Accuracy 85 - 115%92 - 108%
LOD S/N ≥ 30.3 ng/mL
LOQ S/N ≥ 10, Precision ≤ 20%, Accuracy 80-120%1.0 ng/mL
Robustness System suitability parameters pass under varied conditionsPassed

Experimental Workflow Diagram

workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation Stock Prepare Stock Solutions (1 mg/mL) Working Create Working Standards & QCs Stock->Working LC Chromatographic Separation (Reversed-Phase C18) Working->LC Sample Prepare Matrix Sample (Dilute & Spike IS) Sample->LC MS Tandem MS Detection (ESI+, MRM Mode) LC->MS Eluent Integration Peak Integration & Quantification MS->Integration Raw Data Validation Method Validation (ICH Q2(R1)) Integration->Validation Report Final Report Validation->Report

Caption: Workflow for LC-MS/MS analysis of this compound.

Conclusion

The LC-MS/MS method detailed in this application note provides a selective, sensitive, and reliable approach for the quantitative determination of this compound in pharmaceutical matrices. The protocol is grounded in established analytical principles and adheres to international validation standards. By explaining the rationale behind key experimental choices, this guide serves as a comprehensive resource for scientists in drug development and quality control, enabling them to implement and adapt this method for their specific applications.

References

Application Note: High-Throughput Sample Preparation for Propoxur Residue Analysis in Diverse Food Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

Propoxur (2-isopropoxyphenyl methylcarbamate) is a broad-spectrum carbamate insecticide used in agriculture and public health to control a variety of pests.[1][2] As a neurotoxin that functions by inhibiting acetylcholinesterase, its presence in food commodities is strictly regulated by global food safety authorities to mitigate potential health risks for consumers.[3] The establishment of Maximum Residue Limits (MRLs) necessitates the use of highly sensitive, accurate, and reliable analytical methods for routine monitoring.[4][5]

The primary challenge in residue analysis lies in efficiently isolating the target analyte from complex and varied food matrices—such as fruits, vegetables, grains, and fatty foods—which contain numerous interfering compounds (e.g., pigments, lipids, sugars, organic acids). This application note provides a comprehensive guide to the principles and protocols for preparing food samples for the quantitative analysis of propoxur residues. We will focus on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, explaining the chemical rationale behind each step and providing detailed, validated protocols suitable for high-throughput laboratory settings.[1][6] Additionally, alternative cleanup strategies using traditional Solid-Phase Extraction (SPE) will be discussed.

Analyte Profile: Propoxur Chemical Properties

A successful extraction strategy is built upon a fundamental understanding of the analyte's chemical characteristics. The properties of propoxur directly inform the choice of solvents, pH, and cleanup sorbents.

  • Structure: As a carbamate ester, propoxur possesses both polar (carbamate group) and non-polar (aromatic ring, isopropoxy group) functionalities.

  • Solubility: It is readily soluble in polar organic solvents like acetonitrile, methanol, and acetone, but has low solubility in water (approx. 2 g/L).[2][7] This differential solubility is the cornerstone of the extraction and partitioning steps.

  • Stability: Propoxur is stable under neutral or acidic conditions but is susceptible to rapid hydrolysis in alkaline (basic) media.[3] This is a critical consideration; the sample preparation workflow must maintain an appropriate pH to prevent analyte degradation and ensure accurate quantification. The use of buffering salts during extraction is therefore not merely optional, but essential for method integrity.

The QuEChERS Workflow: A Modern Standard

The QuEChERS method has become the gold standard for pesticide residue analysis in food due to its simplicity, speed, and effectiveness with a wide range of analyte-matrix combinations.[1][8] The workflow is a two-stage process: a buffered extraction and salting-out step, followed by a dispersive solid-phase extraction (d-SPE) cleanup.

Principle of QuEChERS

The initial extraction is performed using acetonitrile. Acetonitrile is selected because it is fully miscible with the water present in most food samples, allowing for exhaustive extraction of the homogenized tissue. Subsequently, the addition of salts, primarily magnesium sulfate (MgSO₄) and a buffer, induces a phase separation. The anhydrous MgSO₄ acts as a drying agent, absorbing water and forcing the acetonitrile into a distinct organic layer, effectively partitioning the pesticides from the bulk of water-soluble matrix components like sugars and proteins.[6][9] The subsequent d-SPE step involves mixing a portion of this acetonitrile extract with a combination of sorbents to further remove specific interferences.[10]

QuEChERS Experimental Workflow Diagram

QuEChERS_Workflow A 1. Homogenize Food Sample (e.g., 10-15 g) B 2. Add Acetonitrile (ACN) & Internal Standard (e.g., Propoxur-d3) A->B Extraction Solvent C 3. Add QuEChERS Extraction Salts (e.g., MgSO₄, NaCl, Citrate Buffer) B->C Salting Out & pH Control D 4. Shake Vigorously (1 min) C->D E 5. Centrifuge to Separate Layers D->E F 6. Transfer ACN Supernatant to d-SPE Tube E->F Analyte in Organic Phase G 7. d-SPE Tube Contains: MgSO₄ + Sorbents (PSA, C18, GCB) (Choice depends on matrix) F->G Cleanup Step H 8. Vortex (30s) & Centrifuge G->H I 9. Filter Supernatant (0.22 µm) H->I J 10. Final Extract Ready for LC-MS/MS or GC-MS Analysis I->J Purified Sample

Caption: QuEChERS workflow for propoxur analysis.

Detailed Protocol: AOAC Official Method 2007.01 (Modified)

This protocol is based on the widely recognized AOAC Official Method 2007.01 and is suitable for general fruits and vegetables.[9]

Materials:

  • Homogenizer (e.g., blender or food processor)

  • 50 mL centrifuge tubes

  • 15 mL d-SPE centrifuge tubes

  • Centrifuge capable of ≥3000 x g

  • Vortex mixer

  • Acetonitrile (pesticide residue grade)

  • Propoxur-d3 internal standard solution

  • QuEChERS extraction salt packets (containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate, 0.5 g disodium citrate sesquihydrate)

  • d-SPE sorbents (see Table 1)

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Homogenization: Homogenize a representative portion of the food sample until a uniform consistency is achieved. For dry samples (e.g., grains, raisins), pre-hydrate by adding a defined amount of reagent water before homogenization to achieve a total water content of ~80-90%.[6]

  • Extraction: a. Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.[1] b. Add 10 mL of acetonitrile. c. Fortify the sample with a known amount of internal standard (e.g., Propoxur-d3) to achieve a final concentration relevant to the expected residue levels. The use of a stable isotopically labeled internal standard is critical for compensating for matrix effects and variations during sample processing.[1] d. Add the contents of one QuEChERS extraction salt packet. The citrate buffer system maintains the pH in a range that prevents the alkaline hydrolysis of propoxur.[3][6] e. Immediately cap the tube and shake vigorously for 1 minute. This ensures thorough mixing and prevents the agglomeration of salts. f. Centrifuge at ≥3000 x g for 5 minutes. Three distinct layers should be visible: a bottom solid layer of sample debris, a middle aqueous layer, and the top acetonitrile layer containing the extracted pesticides.

  • Dispersive SPE Cleanup: a. Select the appropriate d-SPE tube based on the sample matrix (see Table 1). b. Transfer a 1 mL aliquot of the acetonitrile supernatant (top layer) to the d-SPE tube. c. Vortex for 30 seconds to ensure the sorbents are fully dispersed and interact with the extract. d. Centrifuge at ≥3000 x g for 5 minutes.

  • Final Extract Preparation: a. Carefully collect the cleaned supernatant. b. Filter the extract through a 0.22 µm syringe filter into an autosampler vial. c. The sample is now ready for instrumental analysis, typically by LC-MS/MS.[1]

Rationale for d-SPE Sorbent Selection

The choice of d-SPE sorbents is critical and matrix-dependent. Using the wrong combination can lead to poor recoveries or insufficient cleanup.

Matrix Type Recommended Sorbents Function of Sorbents
General Fruits & Vegetables (low fat, no pigments)MgSO₄, PSAMgSO₄: Removes residual water. PSA (Primary Secondary Amine): Removes organic acids, sugars, and some fatty acids.[11][12]
Pigmented Fruits & Vegetables (e.g., spinach, berries)MgSO₄, PSA, GCBGCB (Graphitized Carbon Black): Effectively removes pigments like chlorophyll and carotenoids, as well as sterols. Caution: Use minimal amounts as GCB can adsorb planar pesticides like propoxur if used in excess.[1][11]
High Fat/Wax Content Foods (e.g., avocado, citrus peel)MgSO₄, PSA, C18C18 (Octadecylsilane): A non-polar sorbent that removes long-chain fatty acids, lipids, and waxes.[11][13]

Table 1: Recommended d-SPE sorbent combinations for different food matrices.

Method Validation and Quality Control: Ensuring Trustworthiness

A protocol is only reliable if it is validated. Method validation demonstrates that the analytical procedure is fit for its intended purpose.[5] Laboratories should follow internationally recognized guidelines, such as those from SANTE (European Commission) or AOAC International.[4][14]

Key Validation Parameters

The following parameters must be assessed to ensure the method's integrity.

Parameter Definition Typical Acceptance Criteria
Selectivity The ability to accurately quantify the analyte in the presence of matrix components.[15]No significant interfering peaks at the retention time of the analyte in blank samples.
Accuracy (Recovery) The closeness of the measured value to the true value, determined by analyzing spiked blank samples.70% – 120%[13][16]
Precision (RSD) The degree of agreement among individual test results when the procedure is applied repeatedly.Repeatability RSD ≤ 20%
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99
Limit of Quantitation (LOQ) The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.Must be at or below the regulated MRL.[16]

Table 2: Core method validation parameters and typical acceptance criteria.

The Critical Role of Matrix-Matched Calibration

Food extracts can significantly impact the ionization efficiency of an analyte in the mass spectrometer source, a phenomenon known as "matrix effects." This can cause ion suppression (lower signal) or enhancement (higher signal), leading to inaccurate quantification if not addressed. To compensate, calibration standards should be prepared in a blank matrix extract that has undergone the same sample preparation procedure.[4] This ensures that the standards and the samples experience the same matrix effects, leading to a self-validating and more accurate measurement.

Alternative Cleanup: Cartridge Solid-Phase Extraction (SPE)

For exceptionally complex or "dirty" matrices, or when d-SPE does not provide sufficient cleanup, traditional cartridge-based SPE can be employed.[17][18] While more time-consuming and solvent-intensive than d-SPE, it offers a more rigorous and targeted cleanup.

General SPE Workflow Diagram

SPE_Workflow A 1. Condition Cartridge (Activate sorbent with solvent) B 2. Equilibrate Cartridge (Flush with solvent matching sample) A->B C 3. Load Sample Extract B->C D 4. Wash Cartridge (Elute interferences with weak solvent) C->D Interferences Washed Away E 5. Elute Analyte (Collect propoxur with strong solvent) D->E Analyte Retained F 6. Evaporate & Reconstitute E->F Concentration Step G 7. Analyze by LC-MS/MS F->G

Caption: General workflow for Solid-Phase Extraction (SPE).

SPE Protocol Outline
  • Obtain Extract: Perform the initial acetonitrile extraction as described in the QuEChERS protocol (steps 2a-2f).

  • Sorbent Selection: Choose a cartridge with a sorbent appropriate for propoxur and the matrix. A combination sorbent like PSA/C18 or a specialized pesticide cleanup cartridge is often effective.

  • Conditioning: Pass a strong solvent (e.g., methanol) through the cartridge to activate the sorbent.

  • Equilibration: Flush the cartridge with a solvent matching the extract (e.g., acetonitrile).

  • Loading: Slowly pass the sample extract through the cartridge. Propoxur will be retained by the sorbent.

  • Washing: Wash the cartridge with a weak solvent to remove remaining interferences while propoxur remains bound.

  • Elution: Pass a stronger solvent through the cartridge to elute the purified propoxur for collection.

  • Final Preparation: The eluted fraction is typically evaporated and reconstituted in a suitable solvent for instrumental analysis.

Conclusion

The successful analysis of propoxur residues in food hinges on a robust and well-validated sample preparation strategy. The QuEChERS method offers an outstanding balance of speed, efficiency, and effectiveness, making it the preferred choice for high-throughput monitoring of propoxur across a vast array of food commodities.[1][6] The key to its success lies in the buffered acetonitrile extraction, which protects the pH-sensitive analyte, and a judiciously selected d-SPE cleanup step tailored to the specific food matrix. By adhering to these protocols and implementing rigorous quality control and validation procedures, researchers and analytical scientists can generate trustworthy data that ensures food safety and regulatory compliance.

References

Application Notes & Protocols for (2-Isopropoxyphenyl) methylcarbamate (Propoxur) as a Carbamate Insecticide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Carbamate insecticides are a major class of neurotoxic pesticides widely used in agriculture, forestry, and public health to control a broad spectrum of insect pests.[1][2] They are derivatives of carbamic acid and function by inhibiting acetylcholinesterase (AChE), a critical enzyme in the nervous system of both insects and mammals.[1][3][4] This guide provides detailed application notes and protocols for the N-methyl carbamate insecticide (2-Isopropoxyphenyl) methylcarbamate , commonly known as Propoxur .

A Note on Chemical Nomenclature: The topic specifies "(2-Isopropoxyphenyl)methanamine." However, the compound widely recognized and utilized as a carbamate insecticide is (2-Isopropoxyphenyl) methylcarbamate (CAS No: 114-26-1).[3][5] This document will focus on this latter compound, Propoxur, which was first introduced by Bayer in 1959.[3] Propoxur is a non-systemic insecticide that acts as a contact and stomach poison, valued for its fast knockdown effect and residual activity.[3][5][6] It is employed against household pests like cockroaches and ants, turf and forestry insects, and vectors such as mosquitoes.[3][5][7]

These notes are designed to provide researchers with the foundational knowledge and practical methodologies to effectively and safely utilize Propoxur in a laboratory setting for efficacy testing, mechanism-of-action studies, and residue analysis.

Physicochemical Properties and Formulations

A thorough understanding of Propoxur's properties is essential for preparing stable solutions, designing experiments, and ensuring safe handling.

Chemical Identity & Properties
PropertyValueSource(s)
Common Name Propoxur[5]
IUPAC Name 2-isopropoxyphenyl methylcarbamate[5]
CAS Number 114-26-1[3][5]
Synonyms Baygon, Arprocarb, Unden, Blattanex, OMS 33[5][8][9]
Molecular Formula C₁₁H₁₅NO₃[5][10][11]
Molecular Weight 209.245 g/mol [3][10]
Appearance White to tan crystalline powder with a faint phenolic odor[3][11][12]
Melting Point 86 - 92 °C (Technical Grade: 86-89°C; Pure: 91.5°C)[3][12]
Solubility in Water Approx. 0.2% (2 g/L) at 20°C[3][12]
Solubility in Organic Solvents Soluble in most polar organic solvents (e.g., acetone, dichloromethane)[12]
Vapor Pressure 6.5 x 10⁻⁶ mmHg at 20°C[12]
Stability Stable under normal storage. Rapidly hydrolyzes in alkaline media.[3][12]
Common Formulations

Propoxur is available in various formulations to suit different application needs. The choice of formulation is critical as it affects bioavailability, residual activity, and safety.

  • Emulsifiable Concentrates (EC): Liquid formulations (e.g., 20% EC) that form an emulsion when mixed with water, ideal for foliar sprays and surface treatments.[12][13][14]

  • Wettable Powders (WP): Fine powders (e.g., 75% WP) that are mixed with water to form a suspension for spraying. They offer good residual effects on surfaces.[12][13]

  • Baits: Ready-to-use formulations (e.g., 2% Bait) where Propoxur is mixed with a food attractant, effective for controlling social insects like ants and cockroaches.[12][15]

  • Dusts (DP): Powder formulations applied directly, often for crack and crevice treatments.[5]

Mechanism of Action

Primary Mechanism: Acetylcholinesterase Inhibition

The primary insecticidal action of Propoxur, like other carbamates, is the inhibition of the acetylcholinesterase (AChE) enzyme.[1][3]

  • Normal Synaptic Transmission: In a healthy synapse, the neurotransmitter acetylcholine (ACh) is released, binds to receptors on the postsynaptic neuron to propagate a nerve impulse, and is then rapidly broken down by AChE.

  • AChE Inhibition by Propoxur: Propoxur competes with ACh for the active site of the AChE enzyme. It carbamylates the serine hydroxyl group in the enzyme's active site, forming a temporary, inactive carbamyl-enzyme complex.

  • Accumulation of Acetylcholine: With AChE inhibited, acetylcholine accumulates in the synaptic cleft, leading to continuous stimulation of nerve receptors.

  • Neurotoxicity: This hyperexcitation of the nervous system results in restlessness, tremors, convulsions, paralysis, and ultimately, the death of the insect.[12]

A key difference from organophosphate insecticides is that the carbamylation of AChE is reversible .[1][4] The enzyme-carbamate bond hydrolyzes spontaneously, allowing the enzyme to eventually regain its function. This reversibility contributes to the relatively shorter duration of poisoning symptoms compared to organophosphates.[2][12]

AChE_Inhibition cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Normal Hydrolysis Receptor ACh Receptor ACh->Receptor Binds & Stimulates Inactive_AChE Carbamylated AChE (Inactive) Products Choline + Acetate AChE->Products Propoxur Propoxur Propoxur->AChE Inhibits (Carbamylation) Stimulation Continuous Stimulation (Neurotoxicity) Receptor->Stimulation Excess ACh

Caption: Propoxur inhibits AChE, causing acetylcholine to accumulate and leading to neurotoxicity.

Secondary Mechanism: Oxidative Stress

Recent research suggests that the toxicity of Propoxur may also involve multi-faceted actions beyond AChE inhibition.[16][17] Metabolic breakdown of Propoxur can yield catechol and hydroquinone derivatives.[16][17] These metabolites can undergo redox cycling, a process that generates reactive oxygen species (ROS). The resulting oxidative stress (OS) can contribute to both the insecticidal action and potential toxicity in non-target organisms.[16][17]

Experimental Protocols

Safety First: Propoxur is highly toxic to humans via ingestion and moderately toxic via inhalation.[7][8] Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

Protocol: Preparation of Stock and Working Solutions

Causality: Propoxur has low water solubility but is soluble in polar organic solvents. Acetone is a common choice due to its volatility, which is advantageous for applying the insecticide to surfaces in bioassays.

  • Required Materials:

    • Propoxur (Technical Grade, ≥95% purity)

    • Acetone (Reagent Grade)

    • Analytical balance

    • Volumetric flasks (e.g., 10 mL, 100 mL)

    • Glass pipettes or calibrated micropipettes

    • Amber glass storage bottles

  • Procedure for 1% (10,000 ppm) Stock Solution:

    • Accurately weigh 100 mg of technical-grade Propoxur using an analytical balance.

    • Transfer the powder to a 10 mL volumetric flask.

    • Add approximately 7 mL of acetone to the flask and gently swirl to dissolve the powder completely.

    • Once dissolved, add acetone to the 10 mL mark (meniscus).

    • Cap the flask and invert it several times to ensure a homogenous solution.

    • Transfer the stock solution to a labeled amber glass bottle and store it at 4°C. This solution is stable for several weeks when protected from light.

  • Procedure for Working Solutions:

    • Prepare serial dilutions from the 1% stock solution to achieve the desired concentrations for your experiment (e.g., 1000, 100, 10, 1 ppm).

    • Use the formula C₁V₁ = C₂V₂ for accurate dilutions. For example, to make 10 mL of a 100 ppm solution from a 10,000 ppm stock:

      • V₁ = (C₂V₂) / C₁ = (100 ppm * 10 mL) / 10,000 ppm = 0.1 mL (or 100 µL)

    • Pipette 100 µL of the stock solution into a 10 mL volumetric flask and bring it to volume with acetone.

    • Prepare working solutions fresh on the day of the experiment to ensure accuracy.

Protocol: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol, based on the Ellman method, measures AChE activity by detecting the product of acetylcholine hydrolysis. It is a fundamental assay for confirming the mechanism of action.

  • Required Materials:

    • Microplate reader (412 nm)

    • 96-well microplates

    • AChE enzyme source (e.g., from electric eel or insect homogenate)

    • Acetylthiocholine iodide (ATCI) - Substrate

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

    • Phosphate buffer (e.g., 0.1 M, pH 7.4)

    • Propoxur working solutions (in a solvent compatible with the assay, e.g., DMSO, diluted to <1% final concentration)

  • Assay Procedure:

    • Plate Setup: Designate wells for blanks, negative controls (enzyme activity without inhibitor), and experimental groups (enzyme + varying concentrations of Propoxur).

    • Reagent Addition:

      • To all wells, add 150 µL of phosphate buffer.

      • To all wells, add 10 µL of DTNB solution.

      • To experimental wells, add 10 µL of the corresponding Propoxur working solution. To negative control wells, add 10 µL of solvent.

      • To all wells except the blank, add 20 µL of the AChE enzyme solution.

    • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor (Propoxur) to interact with the enzyme.

    • Initiate Reaction: Add 10 µL of the ATCI substrate solution to all wells to start the reaction.

    • Kinetic Reading: Immediately place the plate in the microplate reader and measure the change in absorbance at 412 nm every minute for 10-15 minutes. The rate of color change is proportional to AChE activity.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well (ΔAbsorbance/minute).

    • Calculate the percent inhibition for each Propoxur concentration:

      • % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot the % Inhibition against the log of the Propoxur concentration.

    • Use a non-linear regression model to determine the IC₅₀ value (the concentration of Propoxur that inhibits 50% of AChE activity).

Protocol: General Workflow for Residue Analysis

Analyzing Propoxur residues in environmental or biological samples is crucial for safety and environmental impact studies. Carbamates can be thermally labile, making High-Performance Liquid Chromatography (HPLC) a preferred method, though Gas-Liquid Chromatography (GLC) can also be used with care or after derivatization.[18][19]

Residue_Analysis_Workflow Sample 1. Sample Collection (e.g., Foliage, Soil, Water) Extraction 2. Extraction (Solvent: Ethyl Acetate or Dichloromethane) Sample->Extraction Cleanup 3. Cleanup/Purification (Coagulation, SPE, or Column Chromatography) Extraction->Cleanup Concentration 4. Concentration (Rotary Evaporation) Cleanup->Concentration Analysis 5. Instrumental Analysis (HPLC-UV/MS or GC-NPD) Concentration->Analysis Quantification 6. Quantification (Comparison to Calibration Curve) Analysis->Quantification

Caption: A generalized workflow for the analysis of Propoxur residues in various matrices.

  • Step 1: Extraction: Homogenize the sample (e.g., soil, foliage) with an appropriate organic solvent like ethyl acetate or dichloromethane to extract the Propoxur residues.[20]

  • Step 2: Cleanup: The crude extract contains many interfering co-extractives. A cleanup step is essential. This can involve liquid-liquid partitioning, coagulation to remove lipids and pigments, or solid-phase extraction (SPE) using cartridges like Florisil or alumina.[20][21]

  • Step 3: Concentration & Analysis: The cleaned extract is concentrated and then analyzed.

    • HPLC: Often the method of choice for thermally unstable carbamates.[19] A common setup uses a C18 column with UV detection (280 nm) or, for higher sensitivity and confirmation, a mass spectrometry (MS) detector.[5][22]

    • GLC: Direct analysis is possible but requires careful optimization to prevent on-column degradation.[18] A nitrogen-phosphorus detector (NPD) provides good sensitivity for nitrogen-containing compounds like Propoxur.[20] Derivatization of the hydrolyzed phenol can also be performed.[21]

  • Step 4: Quantification: A calibration curve is generated using certified analytical standards of Propoxur. The concentration in the sample is determined by comparing its peak area to the calibration curve. Recovery studies using fortified samples are necessary to validate the method's efficiency.

Toxicology and Environmental Fate

A responsible researcher must understand the hazards associated with the compound of study.

Mammalian Toxicity

Propoxur is classified as highly toxic.[8][23] The primary route of toxicity is through cholinesterase inhibition, leading to cholinergic symptoms like nausea, vomiting, blurred vision, and sweating.[7] These effects are typically transient due to the reversible nature of the enzyme inhibition.[7][12]

SpeciesRouteLD₅₀ ValueSource(s)
RatOral~100 mg/kg[8]
MouseOral23.5 mg/kg[9]
Guinea PigOral40 mg/kg[8]
RatDermal>1000 - 2400 mg/kg[8]
Environmental Profile
  • Soil: Propoxur has moderate to low persistence in soil, with a half-life of 14 to 50 days.[8] It has a low affinity for soil particles and is water-soluble, giving it a high potential for leaching into groundwater.[8]

  • Water: It is stable in acidic water but hydrolyzes rapidly in neutral to alkaline conditions.[12][23]

  • Ecotoxicity: The compound is highly toxic to honeybees and many bird species.[3][8] It is moderately to slightly toxic to fish and other aquatic organisms.[3][8]

References

Introduction: The Analytical Imperative for (2-Isopropoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide to the characterization and quantification of (2-Isopropoxyphenyl)methanamine, this document provides validated protocols and expert insights for researchers in pharmaceutical development and analytical chemistry.

This compound is an aromatic primary amine of significant interest as a precursor and intermediate in the synthesis of novel pharmaceutical compounds and other complex organic molecules. Its structure, featuring a reactive primary amine and a bulky isopropoxy group on the phenyl ring, imparts specific chemical properties that necessitate robust and well-defined analytical methods. The precise characterization and quantification of this compound are critical for ensuring the purity of starting materials, monitoring reaction progress, and guaranteeing the quality and safety of final products.

This guide serves as a comprehensive resource for scientists, providing detailed, field-tested protocols for the analytical assessment of this compound. The methodologies herein are grounded in fundamental chromatographic and spectroscopic principles and are designed to meet the rigorous standards of modern drug development, aligning with guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).

Physicochemical Properties and Analytical Considerations

Understanding the fundamental properties of this compound is the cornerstone of effective analytical method development. The primary amine group (pKa ≈ 9-10) is basic and will be protonated at acidic pH, a key consideration for chromatographic retention. The isopropoxy and phenyl groups contribute to its hydrophobicity.

PropertyValueImplication for Analysis
Molecular Formula C₁₀H₁₅NO---
Molecular Weight 165.23 g/mol Essential for mass spectrometry and concentration calculations.
Boiling Point ~259 °C at 760 mmHgSuitable for Gas Chromatography (GC) with appropriate inlet temperature.
pKa (predicted) ~9.12 (amine)pH of mobile phase is critical for controlling retention and peak shape in HPLC.
UV Absorption Aromatic RingStrong UV absorbance expected (~210 nm and ~270 nm), enabling sensitive HPLC-UV detection.

Workflow for Analytical Technique Selection

The choice of analytical technique is dictated by the specific objective, whether it is definitive identification, purity assessment, or precise quantification. The following workflow provides a logical pathway for selecting the appropriate method.

G start Analytical Objective id Identification / Structural Confirmation start->id  What is it? quant Quantification / Purity start->quant  How much is there?  Is it pure? nmr NMR Spectroscopy (¹H, ¹³C) id->nmr Definitive Structure ms Mass Spectrometry (MS) id->ms Molecular Weight ftir FTIR Spectroscopy id->ftir Functional Groups hplc HPLC-UV / HPLC-MS quant->hplc Primary Method (Non-volatile, high sensitivity) gcms GC-MS quant->gcms Alternative Method (Volatile impurities)

Caption: Logical workflow for selecting the appropriate analytical method.

Part 1: Identification and Structural Characterization

For unequivocal identification, a combination of spectroscopic techniques is required to confirm the molecular structure, functional groups, and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Provides information on the number of different types of protons and their neighboring environments. Expected signals include aromatic protons, the benzylic CH₂ protons, the methine CH of the isopropyl group, and the methyl CH₃ protons.

  • ¹³C NMR: Confirms the carbon skeleton of the molecule. The number of signals should correspond to the 10 carbon atoms in the structure.

Mass Spectrometry (MS)

MS is used to determine the molecular weight and fragmentation pattern. When coupled with a chromatographic inlet (GC-MS or LC-MS), it becomes a powerful tool for both identification and quantification. The expected nominal mass for the protonated molecule [M+H]⁺ is 166.12.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR identifies the functional groups present. Key expected vibrational bands include:

  • N-H stretch: A primary amine typically shows two bands in the 3300-3500 cm⁻¹ region.

  • C-H stretch (aromatic & aliphatic): Signals just above and below 3000 cm⁻¹.

  • C=C stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region.

  • C-O stretch (ether): A strong band around 1200-1250 cm⁻¹.

Part 2: Quantitative Analysis & Purity by HPLC

High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for quantifying this compound and assessing its purity. The basic nature of the amine requires careful control of the mobile phase pH to ensure good peak shape and reproducible retention.

Causality Behind Experimental Choices
  • Column: A C18 reversed-phase column is chosen for its versatility and ability to retain the moderately hydrophobic molecule.

  • Mobile Phase: An acetonitrile/water gradient is used to elute the compound and any potential impurities. A buffer (e.g., phosphate or formate) is essential. At a pH of ~3, the primary amine is fully protonated, which minimizes peak tailing caused by interaction with residual silanols on the silica support.

  • Detector: UV detection at 210 nm is selected to maximize sensitivity, as most aromatic compounds absorb strongly at this wavelength. A secondary wavelength (e.g., 270 nm) can be used for confirmation.

Protocol: HPLC-UV Purity Assay

This protocol is designed as a self-validating system, incorporating system suitability tests as mandated by pharmacopeial guidelines like USP <621>.[1][2][3][4][5]

1. Instrumentation and Materials

  • HPLC system with gradient pump, autosampler, column oven, and UV/PDA detector.

  • C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Potassium Phosphate Monobasic, Phosphoric Acid.

2. Chromatographic Conditions

ParameterSetting
Mobile Phase A 20 mM Potassium Phosphate, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection 210 nm

3. Solution Preparation

  • Standard Solution: Accurately weigh ~10 mg of this compound reference standard and dissolve in 100 mL of 50:50 Water:Acetonitrile to create a 100 µg/mL solution.

  • Sample Solution: Prepare the sample to a target concentration of 100 µg/mL in the same diluent.

4. System Suitability Test (SST) Before sample analysis, perform five replicate injections of the Standard Solution. The system is deemed suitable for use if the following criteria are met.

SST ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
RSD of Retention Time ≤ 1.0%

5. Analysis Procedure

  • Perform a blank injection (diluent) to ensure no carryover.

  • Perform the five SST injections.

  • Inject the sample solutions in duplicate.

  • Inject a standard solution after every 10-15 sample injections to verify system stability.

6. Data Analysis

  • Assay (%): Calculate using the formula: (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100

  • Purity (%): Use area percent normalization. (Area_MainPeak / Area_Total) * 100. This assumes all impurities have a similar response factor. For higher accuracy, relative response factors should be determined.

This entire workflow can be visualized as follows:

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_std Prepare Standard (100 µg/mL) sst System Suitability (5x Standard Injections) prep_std->sst prep_sample Prepare Sample (100 µg/mL) inject_sample Inject Samples prep_sample->inject_sample check_sst Check SST Criteria (Tailing ≤ 2.0, Area RSD ≤ 2.0%) sst->check_sst check_sst->sst Fail inject_blank Inject Blank check_sst->inject_blank Pass inject_blank->inject_sample calc Calculate Assay & Purity (Area % Normalization) inject_sample->calc report Final Report calc->report

References

Application Notes & Protocols for the Investigation of (2-Isopropoxyphenyl)methanamine in Acetylcholinesterase Inhibition Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating Novel Acetylcholinesterase Inhibitors

Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh), which terminates synaptic transmission.[1][2][3] The inhibition of AChE is a cornerstone therapeutic strategy for managing the symptomatic cognitive decline in neurodegenerative disorders like Alzheimer's disease (AD), where a deficit in cholinergic neurotransmission is a consistent finding.[1][4][5] Currently approved AChE inhibitors for AD include donepezil, rivastigmine, and galantamine.[1][6] However, the quest for novel AChE inhibitors with improved efficacy, selectivity, and safety profiles remains an active and vital area of drug discovery.[1][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of (2-Isopropoxyphenyl)methanamine as a potential acetylcholinesterase inhibitor. While this specific molecule represents a novel candidate, the principles and protocols outlined herein are grounded in established methodologies for the characterization of AChE inhibitors. We will delve into the theoretical underpinnings of AChE inhibition, provide detailed step-by-step protocols for in vitro evaluation, and discuss the interpretation of key experimental outcomes.

Mechanism of Acetylcholinesterase Action and Inhibition

AChE is a serine hydrolase that catalyzes the breakdown of acetylcholine.[3][7] The active site of AChE is located at the bottom of a deep and narrow gorge and contains a catalytic triad of serine, histidine, and glutamate residues. The mechanism of ACh hydrolysis involves the formation of a transient covalent bond between the acetyl group of ACh and the serine residue in the active site.[7]

AChE inhibitors interfere with this process, leading to an accumulation of acetylcholine in the synaptic cleft and enhanced cholinergic neurotransmission.[3][8] These inhibitors can be broadly classified as reversible or irreversible.[3] Reversible inhibitors, which are of greater therapeutic interest for chronic conditions like AD, can be further categorized based on their mechanism of interaction with the enzyme, such as competitive, non-competitive, or mixed-type inhibitors.[9][10]

The following diagram illustrates the general mechanism of AChE-mediated hydrolysis of acetylcholine and its inhibition.

AChE_Inhibition_Pathway cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Binds to active site Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolyzes Inhibitor This compound (Potential Inhibitor) Inhibitor->AChE Binds and inhibits

Caption: General mechanism of acetylcholine hydrolysis by AChE and its inhibition.

Experimental Workflow for Evaluating this compound as an AChE Inhibitor

The evaluation of a novel compound like this compound as a potential AChE inhibitor follows a structured, multi-step process. This workflow is designed to first screen for inhibitory activity, then quantify its potency, and finally elucidate its mechanism of action.

Experimental_Workflow Start Start: Synthesize and Purify This compound Screening Primary Screening: In Vitro AChE Inhibition Assay (Ellman's Method) Start->Screening Dose_Response Dose-Response and IC50 Determination Screening->Dose_Response Kinetic_Studies Kinetic Studies: Determine Mechanism of Inhibition (Lineweaver-Burk/Dixon Plots) Dose_Response->Kinetic_Studies Selectivity Selectivity Profiling: Butyrylcholinesterase (BChE) Inhibition Assay Dose_Response->Selectivity Data_Analysis Data Analysis and Interpretation Kinetic_Studies->Data_Analysis Selectivity->Data_Analysis End Conclusion: Potency, Mechanism, and Selectivity Established Data_Analysis->End

Caption: Experimental workflow for the characterization of a novel AChE inhibitor.

Detailed Protocols

Protocol 1: In Vitro Acetylcholinesterase Inhibition Assay using Ellman's Method

The Ellman's assay is a simple, rapid, and widely used spectrophotometric method for measuring AChE activity.[11][12][13] It is based on the reaction of thiocholine, a product of acetylthiocholine hydrolysis by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm.[12][13][14] The rate of color formation is directly proportional to the AChE activity.[12]

Materials and Reagents:

  • Acetylcholinesterase (AChE) from a suitable source (e.g., human recombinant, electric eel)

  • This compound (test compound)

  • Donepezil or Tacrine (positive control inhibitor)[1][6]

  • Acetylthiocholine iodide (ATCI) (substrate)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

  • Dimethyl sulfoxide (DMSO) for dissolving the test compound

Procedure:

  • Preparation of Reagents:

    • Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 8.0.

    • DTNB Solution (10 mM): Dissolve DTNB in the phosphate buffer to a final concentration of 10 mM.

    • ATCI Solution (10 mM): Dissolve ATCI in deionized water to a final concentration of 10 mM. Prepare this solution fresh daily.

    • AChE Solution (e.g., 0.1 U/mL): Prepare a working solution of AChE in phosphate buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the measurement period.

    • Test Compound Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO.

    • Test Compound Dilutions: Prepare a series of dilutions of the test compound in phosphate buffer from the stock solution. Ensure the final DMSO concentration in the assay well is low (typically <1%) to avoid solvent effects.

  • Assay Protocol (96-well plate format):

    • Set up the following wells in triplicate:

      • Blank: Contains all reagents except the enzyme.

      • Control (100% activity): Contains all reagents, including the enzyme and the solvent used for the test compound.

      • Test Compound: Contains all reagents, including the enzyme and the desired concentration of this compound.

      • Positive Control: Contains all reagents, including the enzyme and a known inhibitor like donepezil.

    • Reaction Mixture Setup:

      • To each well, add 140 µL of phosphate buffer.

      • Add 20 µL of the test compound dilution or solvent (for control).

      • Add 20 µL of the AChE solution.

      • Incubate the plate at a constant temperature (e.g., 37°C) for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

    • Reaction Initiation and Measurement:

      • To initiate the reaction, add 10 µL of ATCI solution and 10 µL of DTNB solution to all wells.

      • Immediately place the plate in the microplate reader and measure the absorbance at 412 nm kinetically for 10-15 minutes, with readings taken every minute.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100 where V_control is the reaction rate of the control and V_inhibitor is the reaction rate in the presence of the inhibitor.

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of AChE activity) by fitting the data to a sigmoidal dose-response curve.

Protocol 2: Kinetic Studies to Determine the Mechanism of Inhibition

Understanding the mechanism of inhibition provides valuable insights into how this compound interacts with AChE.[15][16] This is typically achieved by measuring the initial reaction rates at various substrate and inhibitor concentrations.

Procedure:

  • Perform the AChE inhibition assay as described in Protocol 1, but with the following modifications:

    • Use a range of ATCI concentrations (e.g., from 0.1x Km to 10x Km of AChE for ATCI).

    • For each substrate concentration, measure the reaction rates in the absence and presence of several fixed concentrations of this compound (typically below and above its IC50 value).

  • Data Analysis:

    • Lineweaver-Burk Plot: Plot 1/V (y-axis) against 1/[S] (x-axis), where V is the reaction rate and [S] is the substrate concentration.

      • Competitive Inhibition: The lines for different inhibitor concentrations will intersect on the y-axis.

      • Non-competitive Inhibition: The lines will intersect on the x-axis.

      • Mixed Inhibition: The lines will intersect in the second quadrant (to the left of the y-axis and above the x-axis).

    • Dixon Plot: Plot 1/V (y-axis) against the inhibitor concentration [I] (x-axis) for different fixed substrate concentrations. This plot is used to determine the inhibition constant (Ki).[9]

Data Presentation

Quantitative results should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: AChE Inhibitory Activity of this compound and Control

CompoundIC50 (µM)
This compound[Insert experimental value]
Donepezil (Positive Control)[Insert experimental value]

Table 2: Kinetic Parameters for AChE Inhibition by this compound

ParameterValue
Inhibition Type[e.g., Competitive, Non-competitive, Mixed]
Ki (µM)[Insert experimental value]

Trustworthiness and Self-Validation

To ensure the reliability and validity of the experimental results, the following practices are essential:

  • Positive and Negative Controls: Always include a known AChE inhibitor (positive control) and a no-inhibitor control in every assay.

  • Reagent Quality: Use high-purity reagents and prepare fresh solutions, especially for the substrate and DTNB.

  • Instrument Calibration: Regularly calibrate the microplate reader to ensure accurate absorbance measurements.

  • Statistical Analysis: Perform each experiment in triplicate and report data as mean ± standard deviation. Statistical significance should be determined using appropriate tests.

  • Confirmation of Linearity: Ensure that the enzyme concentration and reaction time are within the linear range of the assay.

By adhering to these principles, the protocols described become a self-validating system, providing trustworthy and reproducible data on the AChE inhibitory properties of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing HPLC Parameters for (2-Isopropoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the analysis of (2-Isopropoxyphenyl)methanamine. As a primary aromatic amine, this compound presents specific challenges in reversed-phase HPLC, primarily related to its basicity, which can lead to problematic interactions with the stationary phase. This guide is designed to provide you, our fellow researchers and drug development professionals, with a comprehensive, field-proven framework for method development and troubleshooting. We will move beyond simple procedural lists to explain the underlying chromatographic principles, empowering you to make informed decisions and achieve robust, reproducible results.

Section 1: Analyte Characterization & Recommended Starting Conditions

Understanding the physicochemical properties of this compound is the critical first step in developing a successful HPLC method. Its structure dictates its behavior in a chromatographic system.

  • Basic Nature: The primary amine group (-NH₂) is basic and will be protonated (-NH₃⁺) at acidic pH. This positive charge can lead to strong, undesirable ionic interactions with negatively charged residual silanol groups on the surface of traditional silica-based columns, resulting in significant peak tailing.[1][2]

  • Hydrophobicity: The presence of the phenyl ring and the isopropoxy group gives the molecule considerable hydrophobicity, making it well-suited for reversed-phase chromatography.

  • UV Absorbance: The aromatic ring is a strong chromophore, allowing for sensitive detection using UV-Vis spectroscopy.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyValue / CharacteristicImplication for HPLC Method Development
Structure C₁₀H₁₅NOA primary aromatic amine.
Molecular Weight 165.23 g/mol [3]
Predicted pKa ~9.5 - 10.5 (for the conjugate acid, -NH₃⁺)The analyte will be positively charged at pH < 8. pH control is critical to manage peak shape.
Predicted logP ~1.5 - 2.5Moderately hydrophobic; suitable for C8 or C18 columns.
Predicted UV λmax ~270-280 nmAromatic compounds typically have strong absorbance in this region, suitable for UV detection.[4]
Recommended Starting HPLC Parameters

This table provides a robust starting point for your method development.

Table 2: Initial HPLC Method Parameters

ParameterRecommended ConditionRationale & Key Considerations
Column Modern, high-purity, end-capped C18 (e.g., Waters Symmetry, Agilent ZORBAX Extend-C18) 4.6 x 150 mm, 3.5 or 5 µmMinimizes residual silanol interactions that cause peak tailing with basic compounds.[1][2]
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Low pH ensures the analyte is fully protonated and suppresses the ionization of silanol groups, leading to improved peak symmetry.[5][6]
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile often provides better peak shape and lower backpressure than methanol.
Gradient 10% to 90% B over 15 minutesA good starting point for scouting the required elution strength.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30 °CProvides better efficiency and reproducibility than ambient temperature.[7]
Injection Volume 5-10 µLA smaller volume helps prevent column overloading, which can cause peak fronting or tailing.[2][5]
Detection UV at 275 nmA good starting wavelength based on the aromatic structure. A full UV scan of the analyte is recommended for final optimization.
Sample Diluent Mobile Phase (at initial conditions) or Water/Acetonitrile (50:50)Dissolving the sample in a solvent weaker than or equal to the initial mobile phase strength is crucial to prevent peak distortion.[5]

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the analysis of this compound in a direct question-and-answer format.

Q1: My peak for this compound is tailing severely. What are the primary causes and how can I fix it?

Answer: Peak tailing is the most common problem for basic analytes and is almost always caused by secondary interactions between the protonated amine and ionized residual silanol groups (Si-O⁻) on the silica packing material.[1][2]

Causality Workflow for Peak Tailing:

G cluster_solutions Troubleshooting Steps start Severe Peak Tailing Observed cause1 Primary Cause: Secondary Silanol Interactions start->cause1 cause2 Other Causes: Column Overload, Dead Volume, Contamination start->cause2 solution1 1. Optimize Mobile Phase pH (Go to Low pH: 2.5-3.5) cause1->solution1 solution2 2. Use a Modern, End-Capped Column (e.g., Base-Deactivated Silica) cause1->solution2 solution3 3. Reduce Sample Load (Inject less or dilute sample) cause2->solution3 solution4 4. Check for System Issues (Fittings, tubing, guard column) cause2->solution4

Caption: Workflow for diagnosing and fixing peak tailing.

Solutions:

  • Lower the Mobile Phase pH: Use a buffer or additive like formic or phosphoric acid to bring the pH to between 2.5 and 3.5. At this low pH, most silanol groups are not ionized, drastically reducing the unwanted ionic interaction.[5]

  • Use a High-Performance Column: Modern columns use high-purity silica and advanced end-capping techniques to shield the majority of silanol groups. If tailing persists, consider a column specifically marketed as "base-deactivated."[2]

  • Reduce Sample Concentration: Injecting too much sample can saturate the active sites on the column, leading to tailing.[2] Try diluting your sample by a factor of 10 and reinjecting.

  • Add a Competing Base: A small concentration (e.g., 10-20 mM) of a competing base like triethylamine (TEA) can be added to the mobile phase. The TEA will preferentially interact with the active silanol sites, effectively shielding your analyte from them. Note: TEA can shorten column lifetime and is not MS-friendly.

Q2: I'm seeing broad or split peaks. What should I investigate?

Answer: Broad or split peaks typically indicate a problem with the column hardware or the injection process.[2][8]

  • Column Void or Channeling: This can happen if the column packing bed settles or is damaged by pressure shocks.[8] A void at the column inlet forces the sample to travel through different paths, resulting in a split or misshapen peak.

    • Solution: First, try reversing the column (if permitted by the manufacturer) and flushing it with a strong solvent. If the problem persists, the column must be replaced. Using a guard column can help protect the analytical column from contaminants and pressure shocks.[2][8]

  • Partially Blocked Frit: Particulate matter from the sample or HPLC system can clog the inlet frit of the column.

    • Solution: Replace the frit if possible, or replace the column. Always filter your samples and mobile phases to prevent this.[5]

  • Injection Solvent Mismatch: If your sample is dissolved in a much stronger solvent (e.g., 100% Acetonitrile) than the initial mobile phase (e.g., 90% Water), it can cause poor peak shape.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase composition.[5]

Q3: What is the optimal mobile phase pH for this analysis, and why?

Answer: The choice of pH is a critical parameter that controls the ionization state of both your analyte and the column's stationary phase.

G cluster_low_ph Low pH Range (2.5 - 4.0) cluster_mid_ph Mid pH Range (4.0 - 7.5) cluster_high_ph High pH Range (9.5 - 11.0) Low_Analyte Analyte is Protonated (R-NH₃⁺) Consistent Charge Low_Silanol Silanols are Neutral (Si-OH) Reduced Ionic Interaction Low_Result Result: Symmetrical Peaks Mid_Analyte Analyte is Protonated (R-NH₃⁺) Mid_Silanol Silanols are Partially Ionized (Si-O⁻) High Ionic Interaction Mid_Result Result: Severe Peak Tailing (AVOID THIS RANGE) High_Analyte Analyte is Neutral (R-NH₂) No Ionic Character High_Silanol Silanols are Ionized (Si-O⁻) Interaction is Irrelevant High_Result Result: Symmetrical Peaks (Requires pH-stable column)

Caption: Effect of mobile phase pH on analyte and column interactions.

  • Low pH (Recommended): At a pH around 2.5-3.5, the amine is fully protonated (R-NH₃⁺), but more importantly, the silanol groups on the silica surface are protonated (Si-OH) and neutral. This eliminates the strong ionic interaction, leading to sharp, symmetrical peaks. This is the most common and reliable approach.

  • High pH (Alternative): At a pH above the analyte's pKa (e.g., pH 10), the amine is in its neutral, free-base form (R-NH₂). In this state, it does not participate in ionic interactions, also resulting in good peak shape. Crucial Caveat: This approach requires a specialized, pH-stable column (e.g., a hybrid or polymer-based column), as standard silica columns will rapidly dissolve at high pH, destroying the column.[1][8]

Section 3: Key Experimental Protocols

Adherence to proper procedure is essential for reproducible results. The following protocols provide step-by-step guidance for critical tasks.

Protocol 1: Preparation of 1L Mobile Phase A (0.1% Formic Acid in Water)
  • Measure Water: Pour approximately 950 mL of high-purity, HPLC-grade water into a 1L graduated cylinder.

  • Transfer to Reservoir: Transfer the water to a clean 1L mobile phase reservoir bottle.

  • Add Acid: Using a calibrated pipette, carefully add 1.0 mL of high-purity formic acid to the water.

  • Bring to Volume: Add HPLC-grade water to the 1L mark.

  • Mix Thoroughly: Cap the bottle and invert it 10-15 times to ensure the solution is homogeneous.

  • Degas: Degas the mobile phase using sonication for 15-20 minutes or by vacuum filtration. This prevents the formation of air bubbles in the pump and detector.[5]

  • Label: Clearly label the bottle with the contents ("0.1% Formic Acid in Water"), preparation date, and your initials.

Protocol 2: Systematic Column Equilibration

A properly equilibrated column is vital for stable retention times and baselines.

  • Initial Purge: Set the pump to 100% Mobile Phase B (Acetonitrile w/ 0.1% FA) and purge the pump line at a high flow rate (e.g., 3-5 mL/min) for 2-3 minutes to ensure the line is free of air and old solvent. Repeat for the Mobile Phase A line.

  • Connect Column: Reduce the flow rate to 0.5 mL/min and connect the column to the system.

  • Ramp Up Flow: Gradually increase the flow rate to the method setpoint (e.g., 1.0 mL/min) over 1-2 minutes to avoid pressure shocking the column.

  • Initial Condition Flush: Set the mobile phase composition to the initial conditions of your gradient (e.g., 90% A, 10% B).

  • Equilibrate: Allow the mobile phase to flow through the column for at least 10-15 column volumes. For a 4.6 x 150 mm column, this translates to approximately 15-25 minutes at 1.0 mL/min.

  • Monitor Baseline: Equilibration is complete when the detector baseline is flat and stable, and the system backpressure is constant.

Section 4: References

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. 1

  • Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. Mastelf. 2

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI Technologies. 9

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. 8

  • HPLC Troubleshooting Guide. Sigma-Aldrich. 5

  • Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. ACS Publications. 4

  • RediSep C-18 reversed phase column Purification of primary amines. Teledyne ISCO. 10

  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. 11

  • Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Taylor & Francis Online. 7

  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Waters Corporation. 6

  • 1-(4-isopropoxyphenyl)methanamine. Santa Cruz Biotechnology. 3

References

overcoming matrix effects in Propoxur analysis of food samples.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of Propoxur in complex food matrices. This guide is designed for researchers, analytical scientists, and professionals in drug development and food safety. Here, we will delve into the common challenges associated with Propoxur analysis, with a primary focus on overcoming matrix effects to ensure accurate and reliable quantification.

Introduction: The Challenge of the Matrix

Propoxur, a carbamate insecticide, is widely used in agriculture to protect crops.[1] Consequently, monitoring its residues in food is crucial for consumer safety.[1] However, the diverse and complex nature of food samples presents a significant analytical challenge known as the "matrix effect."

The matrix effect is the alteration of an analyte's response due to the co-eluting, undetected components in the sample matrix.[2][3] This can lead to either signal suppression or enhancement, resulting in inaccurate quantification of Propoxur.[2][3] The complexity of the food matrix, which can vary in its content of fats, pigments, and sugars, directly influences the severity of these effects.[4] This guide will provide troubleshooting strategies and detailed protocols to mitigate these effects and ensure the integrity of your analytical data.

Troubleshooting Guide: Overcoming Matrix Effects

This section is structured in a question-and-answer format to directly address common issues encountered during Propoxur analysis.

Question 1: My Propoxur recovery is unexpectedly low. What could be the cause?

Answer: Low recovery of Propoxur is a frequent issue, often stemming from matrix effects, specifically ion suppression in LC-MS/MS analysis.[2][3] It can also be due to analyte loss during sample preparation.

Troubleshooting Steps:

  • Evaluate Your Sample Preparation: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective technique for pesticide residue analysis in food.[1][5] Ensure that the extraction and dispersive solid-phase extraction (dSPE) cleanup steps are performed correctly. For matrices with high fat or pigment content, consider using a modified QuEChERS protocol with additional cleanup sorbents like C18 or graphitized carbon black (GCB).

  • Implement an Internal Standard: The use of a stable isotope-labeled internal standard, such as Propoxur-d3, is highly recommended.[1] An internal standard that co-elutes with the analyte can effectively compensate for signal loss due to matrix effects, as it will be similarly affected.

  • Assess Matrix Effects Directly: To confirm if matrix effects are the culprit, perform a post-extraction spike experiment. Compare the signal of Propoxur in a neat solvent standard to the signal of a blank matrix extract spiked with the same concentration of Propoxur. A significant difference in signal intensity indicates the presence of matrix effects.

  • Optimize Chromatographic Conditions: Modifying the chromatographic method to improve the separation of Propoxur from co-eluting matrix components can also mitigate signal suppression.

Question 2: I'm observing significant signal enhancement for Propoxur. How can I address this?

Answer: Signal enhancement, while less common than suppression, can also lead to inaccurate overestimation of Propoxur levels.[2][6] This phenomenon is also a manifestation of matrix effects.

Troubleshooting Steps:

  • Matrix-Matched Calibration: This is the most effective way to compensate for both signal enhancement and suppression.[6] Prepare your calibration standards in a blank matrix extract that is representative of your samples. This ensures that the standards and the samples experience the same matrix effects, leading to more accurate quantification.

  • Dilution of the Final Extract: Diluting the final sample extract can reduce the concentration of matrix components responsible for the signal enhancement.[7] However, ensure that the diluted concentration of Propoxur remains above the limit of quantitation (LOQ) of your instrument.

  • Review dSPE Sorbent Selection: The choice of dSPE sorbent in the QuEChERS method is critical. For certain matrices, some sorbents might remove interfering compounds that would otherwise cause suppression, leading to a net signal enhancement compared to a less clean extract. Re-evaluate the sorbent combination for your specific food matrix.

Question 3: My results are not reproducible across different food matrices. What should I do?

Answer: Lack of reproducibility across different food types is a classic indicator of uncompensated matrix effects. The composition of each matrix is unique, leading to varying degrees of signal suppression or enhancement.[8][9]

Troubleshooting Steps:

  • Matrix-Specific Method Validation: It is crucial to validate your analytical method for each distinct food matrix.[10][11][12] This involves assessing parameters like accuracy, precision, linearity, and LOQ in each matrix.

  • Employ a Robust Sample Preparation Method: The QuEChERS method is known for its ruggedness across a variety of matrices.[4][5] However, for particularly challenging matrices like those high in fat (e.g., nuts, oils) or complex carbohydrates (e.g., cereals), a more rigorous cleanup, such as cartridge-based solid-phase extraction (SPE), might be necessary.[13][14][15]

  • Utilize Matrix-Matched Calibrants for Each Matrix Type: To ensure the highest accuracy, prepare separate matrix-matched calibration curves for each food type being analyzed.

Frequently Asked Questions (FAQs)

Q1: What is the QuEChERS method and why is it recommended for Propoxur analysis?

The QuEChERS method is a streamlined sample preparation technique that involves an initial extraction with acetonitrile followed by a cleanup step using dSPE.[5][16][17] It is recommended for its simplicity, speed, low solvent consumption, and effectiveness in extracting a wide range of pesticides, including Propoxur, from various food matrices.[1]

Q2: How do I choose the right dSPE sorbents for my food sample?

The choice of dSPE sorbents depends on the composition of your food matrix:

  • Primary Secondary Amine (PSA): Removes sugars, fatty acids, and organic acids.

  • C18: Removes non-polar interferences like fats and waxes.

  • Graphitized Carbon Black (GCB): Removes pigments and sterols. Use with caution as it can retain planar pesticides like Propoxur if used in excess.

  • Magnesium Sulfate (MgSO4): Removes excess water.

A common combination for many fruits and vegetables is PSA and MgSO4. For more complex matrices, a combination of PSA, C18, and MgSO4 is often used.

Q3: What is the role of an internal standard in overcoming matrix effects?

An internal standard, particularly a stable isotope-labeled version of the analyte like Propoxur-d3, is added to the sample before extraction.[1] It experiences the same analytical process as the target analyte, including any signal suppression or enhancement due to matrix effects. By calculating the ratio of the analyte signal to the internal standard signal, these variations can be normalized, leading to more accurate and precise quantification.

Q4: When should I use matrix-matched calibration versus an internal standard?

Ideally, both should be used for the most robust method. An internal standard corrects for variability in the sample preparation and injection volume, while matrix-matched calibration corrects for the inherent signal suppression or enhancement from the matrix itself. If only one can be chosen, matrix-matched calibration is often preferred for its direct compensation of matrix effects.[6]

Q5: How can I validate my analytical method for Propoxur in a new food matrix?

Method validation should be performed according to established guidelines, such as those from SANCO or AOAC.[10][18] Key validation parameters include:

  • Specificity: The ability to detect Propoxur without interference from matrix components.

  • Linearity: The linear response of the instrument to different concentrations of Propoxur.

  • Accuracy (Recovery): The closeness of the measured value to the true value, determined by analyzing spiked samples at different concentrations.

  • Precision (Repeatability and Reproducibility): The degree of agreement between multiple measurements of the same sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of Propoxur that can be reliably detected and quantified.

Experimental Protocols & Visualizations

Protocol 1: QuEChERS Sample Preparation for Propoxur Analysis

This protocol outlines the widely used QuEChERS method for the extraction and cleanup of Propoxur from food samples.[1][4][16]

Step 1: Sample Homogenization

  • Homogenize a representative portion of the food sample (e.g., 10-15 g) to a uniform consistency. For dry samples, it may be necessary to add a specific amount of water to rehydrate them before homogenization.[16]

Step 2: Extraction

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • If using an internal standard, add a known amount of Propoxur-d3 working solution.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO4, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥3000 x g for 5 minutes.

Step 3: Dispersive SPE Cleanup (dSPE)

  • Transfer an aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing the appropriate dSPE sorbents (e.g., 150 mg PSA, 900 mg MgSO4).

  • Shake vigorously for 30 seconds.

  • Centrifuge at ≥3000 x g for 5 minutes.

  • The supernatant is ready for LC-MS/MS analysis.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup homogenized_sample 1. Homogenized Sample (10g) add_acetonitrile 2. Add Acetonitrile (10mL) homogenized_sample->add_acetonitrile add_salts 3. Add QuEChERS Salts add_acetonitrile->add_salts shake_extract 4. Shake Vigorously add_salts->shake_extract centrifuge_extract 5. Centrifuge shake_extract->centrifuge_extract transfer_supernatant 6. Transfer Supernatant centrifuge_extract->transfer_supernatant Acetonitrile Layer add_dspe 7. Add dSPE Sorbents transfer_supernatant->add_dspe shake_cleanup 8. Shake Vigorously add_dspe->shake_cleanup centrifuge_cleanup 9. Centrifuge shake_cleanup->centrifuge_cleanup final_extract 10. Final Extract for Analysis centrifuge_cleanup->final_extract

Caption: QuEChERS workflow for Propoxur analysis in food.

Protocol 2: Solid-Phase Extraction (SPE) for Complex Matrices

For matrices with high levels of interfering compounds, a cartridge-based SPE cleanup can provide a cleaner extract.[13][15]

Step 1: Extraction (as per QuEChERS)

  • Follow steps 1 and 2 of the QuEChERS protocol to obtain the initial acetonitrile extract.

Step 2: SPE Cartridge Conditioning

  • Condition an appropriate SPE cartridge (e.g., a graphitized carbon/PSA combination cartridge) with 5 mL of acetonitrile. Do not allow the cartridge to go dry.

Step 3: Sample Loading

  • Load 1-2 mL of the acetonitrile extract from the QuEChERS step onto the conditioned SPE cartridge.

Step 4: Elution

  • Elute the analytes with a suitable solvent, typically acetonitrile or a mixture of acetonitrile and toluene. The exact elution solvent will depend on the specific SPE cartridge and the analytes of interest.

Step 5: Concentration and Reconstitution

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., methanol/water).

SPE_Workflow cluster_spe Solid-Phase Extraction Cleanup initial_extract 1. QuEChERS Extract load_sample 3. Load Sample Extract initial_extract->load_sample condition_cartridge 2. Condition SPE Cartridge condition_cartridge->load_sample elute_analytes 4. Elute Analytes load_sample->elute_analytes concentrate 5. Evaporate and Reconstitute elute_analytes->concentrate final_extract 6. Final Extract for Analysis concentrate->final_extract

Caption: Solid-Phase Extraction (SPE) cleanup workflow.

Data Summary

The following table summarizes typical recovery and matrix effect data for Propoxur in different food matrices using the QuEChERS method with LC-MS/MS analysis. This data is illustrative and will vary depending on the specific experimental conditions.

Food MatrixTypical Recovery (%)Matrix Effect (%)Recommended dSPE Sorbents
Apple85 - 105-15 to +5PSA, MgSO4
Spinach70 - 95-30 to -5PSA, GCB, MgSO4
Strawberry90 - 110-10 to +10PSA, MgSO4
Orange75 - 100-25 to 0PSA, C18, MgSO4
Avocado60 - 85-40 to -15PSA, C18, MgSO4
  • Recovery (%) is calculated as: (Measured Concentration / Spiked Concentration) * 100

  • Matrix Effect (%) is calculated as: ((Signal in Matrix / Signal in Solvent) - 1) * 100. A negative value indicates signal suppression, while a positive value indicates signal enhancement.

References

Technical Support Center: Improving Peak Resolution in (2-Isopropoxyphenyl)methanamine Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chromatographic analysis of (2-Isopropoxyphenyl)methanamine. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the chromatographic principles at play. This compound, as a primary aromatic amine, presents a unique set of challenges, primarily due to its basic nature which often leads to poor peak shape and resolution issues on standard silica-based reversed-phase columns.

This guide is structured to help you diagnose and resolve common problems in a logical, efficient manner. We will explore the root causes of these issues and provide actionable, field-proven strategies to achieve sharp, symmetrical peaks and robust separations.

Troubleshooting Guide

This section addresses specific, common problems encountered during the analysis of this compound. Each question is designed to reflect a real-world laboratory scenario.

Q1: My peak for this compound is exhibiting significant tailing. What are the primary causes and how can I fix it?

A1: Peak tailing is the most frequent issue for basic analytes like this compound in reversed-phase HPLC.[1][2] The primary cause is secondary ionic interactions between the protonated amine group of your analyte and ionized residual silanol groups (Si-O⁻) on the surface of the silica stationary phase.[3] This interaction creates an alternative retention mechanism that leads to a "tail" as the analyte is slowly released from these active sites.

Here’s how to systematically address this:

  • Mobile Phase pH Adjustment (Ion Suppression): This is the most powerful tool to combat tailing.[4][5] By lowering the mobile phase pH to be at least 2 units below the pKa of the silanol groups (typically pKa ~3.5-4.5) and the analyte, you can control ionization.

    • Mechanism: At a low pH (e.g., 2.5-3.0), the vast majority of silanol groups are protonated (Si-OH) and thus neutral. This eliminates the strong ionic attraction for your positively charged, protonated amine analyte (R-NH3⁺).[1][6]

    • Action: Incorporate a buffer like 10-50 mM potassium phosphate or ammonium formate, adjusted to pH 2.5-3.0 with an acid like phosphoric acid or formic acid.[1]

  • Use of Modern, High-Purity Columns: Older columns or those made with lower-purity silica have a higher concentration of accessible, acidic silanol groups.

    • Mechanism: Modern columns utilize high-purity silica with better endcapping (treating the silica with a reagent like dichlorodimethylsilane to convert Si-OH groups to less reactive Si-O-Si(CH₃)₂) or employ novel bonding chemistries.[3]

    • Action: Switch to a column with advanced bonding technology, such as one with a polar-embedded phase or a charged surface hybrid (CSH) phase, which are designed to shield residual silanols and improve peak shape for bases.[1]

  • Increase Buffer Concentration: A weak buffer may not have the capacity to maintain a consistent pH on the column surface, leading to localized pH shifts and peak tailing.

    • Action: If you are already using a buffer, try increasing its concentration within the 10-50 mM range to improve pH stability and peak symmetry.[1][7]

  • Consider High-pH Conditions: An alternative strategy is to work at a high pH (e.g., 9-10), provided you use a column stable at these conditions (e.g., a hybrid or polymer-based column).

    • Mechanism: At high pH, the this compound is in its neutral, free-base form (R-NH₂). While the silanols are fully deprotonated and negatively charged (Si-O⁻), the strong ionic interaction is eliminated because the analyte is no longer charged.[8] Retention will likely increase significantly, requiring a higher percentage of organic solvent in the mobile phase.

Below is a workflow to guide your troubleshooting process for peak tailing.

Caption: Troubleshooting workflow for peak tailing.

Q2: I can't resolve this compound from its positional isomers (e.g., 3- or 4-Isopropoxyphenyl)methanamine. How can I improve selectivity?

A2: Separating positional isomers is a classic selectivity challenge. Since these compounds have identical mass and very similar hydrophobicity, a standard C18 column may not provide sufficient resolving power. Your goal is to exploit the subtle differences in their structure and electron distribution.

  • Change the Stationary Phase Chemistry: This is often the most effective approach.[9]

    • Mechanism: A phenyl-based stationary phase (e.g., Phenyl-Hexyl) can introduce π-π interactions between the column's phenyl rings and the aromatic ring of your analyte. The position of the isopropoxy group will subtly alter the electron density of the analyte's aromatic ring, leading to differential π-π interactions and improved selectivity.[10]

    • Action: Screen a Phenyl-Hexyl or Biphenyl column as an alternative to your C18.

  • Change the Organic Modifier: Acetonitrile and methanol interact differently with analytes and the stationary phase, which can significantly alter selectivity.

    • Mechanism: Methanol is a protic solvent capable of hydrogen bonding, while acetonitrile is aprotic but has a strong dipole. Switching between them can change the elution order or improve the separation of closely eluting peaks.[11]

    • Action: If your current method uses acetonitrile, develop a parallel method using methanol at an equivalent solvent strength.

  • Adjust Column Temperature: Temperature affects mobile phase viscosity and mass transfer kinetics, but it can also change selectivity.[12]

    • Mechanism: Changing the temperature alters the thermodynamics of the analyte-stationary phase interaction. Sometimes a small change of ±10°C is enough to resolve co-eluting peaks.[9]

    • Action: Systematically evaluate column temperatures (e.g., 25°C, 35°C, 45°C) while keeping all other parameters constant.

Q3: My peak is broad, but not necessarily tailing. What should I investigate?

A3: Symmetrical peak broadening points towards issues with chromatographic efficiency (the "N" term in the resolution equation) or system problems, rather than specific chemical interactions.[13]

  • Extra-Column Volume: This is a common culprit, especially in modern UHPLC systems. It refers to all the volume the sample travels through outside of the column itself (injector, tubing, detector flow cell).

    • Mechanism: Excessive volume causes the compact sample band to spread out before it even reaches the detector, resulting in a broader peak.[1]

    • Action: Ensure all tubing between the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., ≤0.005").[3] Check that all fittings are properly seated to avoid dead volumes.

  • Sample Solvent Mismatch: Injecting a sample dissolved in a solvent significantly stronger than the mobile phase will cause severe peak distortion and broadening.

    • Mechanism: The strong sample solvent carries the analyte rapidly down the column head in a disorganized way, preventing it from focusing into a tight band.[1]

    • Action: Ideally, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that can still dissolve the sample.

  • Column Degradation or Void Formation: Over time, the packed bed of the column can degrade or a void can form at the inlet, creating multiple flow paths for the analyte.

    • Mechanism: This leads to band broadening as different portions of the analyte travel through the column at different speeds.[1][8]

    • Action: First, try reversing and flushing the column (if permitted by the manufacturer). If this doesn't help, the column may be at the end of its life. Using a guard column can significantly extend the life of your analytical column by trapping particulates and strongly retained compounds.

ProblemProbable CausesRecommended Solutions
Peak Tailing Secondary silanol interactions; Incorrect mobile phase pH.[1][3]Lower mobile phase pH to 2.5-3.0 with a buffer; Use a modern, endcapped, or polar-embedded column.[1][6]
Peak Fronting Sample overload; Sample solvent stronger than mobile phase.[2]Reduce injection volume or sample concentration; Dissolve sample in mobile phase.[12]
Broad Peaks High extra-column volume; Column void/degradation.[1][2]Use shorter, narrower ID tubing; Replace column or use a guard column.[3]
Split Peaks Column inlet plugged/fouled; Sample solvent mismatch.[8]Replace column inlet frit or use guard column; Ensure sample solvent is weaker than mobile phase.[1]
Poor Resolution Insufficient selectivity (α); Low column efficiency (N).[9][13]Change stationary phase (e.g., to Phenyl-Hexyl); Change organic modifier (ACN vs. MeOH); Use a longer column or one with smaller particles.[9][10]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a reversed-phase HPLC method for this compound?

A1: A robust starting point is crucial for efficient method development. Based on the properties of your analyte, the following conditions are recommended:

ParameterRecommended Starting ConditionRationale
Column C18, 2.1 or 4.6 mm i.d., 100-150 mm length, <3 µm particlesA good general-purpose starting point for reversed-phase.[14] Smaller particles provide higher efficiency.[13]
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7) or 20 mM Ammonium Formate, pH 3.0Controls pH to suppress silanol interactions, ensuring good peak shape for the basic analyte.[1][6]
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase HPLC.[11]
Gradient 5% to 95% B in 10-15 minutesA generic scouting gradient to determine the approximate elution conditions.
Flow Rate As appropriate for column diameter (e.g., 0.4 mL/min for 2.1 mm; 1.0 mL/min for 4.6 mm)Ensures optimal column efficiency.
Column Temp. 30 - 40 °CImproves mass transfer and reduces mobile phase viscosity, often leading to sharper peaks and lower backpressure.[12]
Detection UV, ~220 nm or ~270 nmAromatic amines typically have strong absorbance in these regions.
Q2: How does mobile phase pH critically affect the analysis of this basic compound?

A2: The mobile phase pH is arguably the most critical parameter for controlling the retention and peak shape of ionizable compounds like this compound.[4][5] Its effect is twofold: it controls the ionization state of your analyte and the charge of the stationary phase surface.

  • Analyte Ionization: As a primary amine, your analyte has a pKa (for its conjugate acid, R-NH3⁺) likely in the range of 9-10. At a pH two units below this pKa (e.g., pH < 7), it will be fully protonated (R-NH3⁺) and exist as a single species.

  • Stationary Phase Ionization: Silica has acidic silanol groups (Si-OH) which begin to deprotonate above pH ~3.5, acquiring a negative charge (Si-O⁻).

The interplay between these two is key. Operating at a pH where the analyte is charged (pH < 7) and the silanols are also charged (pH > 4) creates the strong secondary ionic interactions that cause peak tailing. By controlling the pH, you force the system into a more ideal chromatographic state.

G cluster_low_ph Low pH (e.g., 2.8) cluster_mid_ph Mid pH (e.g., 5.0) cluster_high_ph High pH (e.g., 10.0) low_analyte Analyte: R-NH₃⁺ (Cationic) low_silanol Silanol: Si-OH (Neutral) low_result Result: Minimal Interaction (Good Peak Shape) mid_analyte Analyte: R-NH₃⁺ (Cationic) mid_silanol Silanol: Si-O⁻ (Anionic) mid_analyte->mid_silanol Electrostatic Attraction mid_result Result: Strong Ionic Interaction (Severe Peak Tailing) high_analyte Analyte: R-NH₂ (Neutral) high_silanol Silanol: Si-O⁻ (Anionic) high_result Result: No Ionic Interaction (Good Peak Shape)

Caption: Effect of pH on analyte and stationary phase charge.

Q3: What if I need to perform a chiral separation?

A3: this compound is a chiral molecule. If you need to separate its enantiomers, a standard achiral column (like a C18) will not work. You must introduce a chiral selector into the system.

  • Chiral Stationary Phases (CSPs): This is the most direct and common approach. CSPs are packed with a stationary phase that is itself chiral.

    • Mechanism: The enantiomers form transient, diastereomeric complexes with the chiral stationary phase, which have different energies of interaction, leading to different retention times.

    • Action: Screen a variety of polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) or macrocyclic glycopeptide phases, as these are effective for a broad range of chiral compounds, including amines.[15] Chiral method development often involves screening different mobile phase modes (e.g., normal phase, polar organic, reversed-phase).[15][16]

  • Chiral Mobile Phase Additives: A chiral molecule is added to the mobile phase, which then forms diastereomeric complexes with the enantiomers in solution before they interact with a standard achiral column. This method is less common today due to the widespread availability of high-performance CSPs.

  • Pre-column Derivatization: The racemic analyte is reacted with a pure chiral derivatizing agent to form a pair of diastereomers.

    • Mechanism: Diastereomers have different physical properties and can be separated on a standard achiral column (e.g., C18).[17]

    • Action: This adds complexity and potential for artifacts but can be a viable strategy if a suitable CSP cannot be found.

Experimental Protocols

Protocol 1: Mobile Phase Preparation for Suppressing Silanol Interactions

This protocol describes the preparation of a low-pH mobile phase designed to produce sharp, symmetrical peaks for basic analytes.

Objective: To prepare a 20 mM ammonium formate buffer at pH 3.0 in water (Mobile Phase A) and an organic mobile phase (Mobile Phase B).

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile or methanol

  • Ammonium formate (≥99% purity)

  • Formic acid (~99% purity)

  • Calibrated pH meter

  • Sterile-filtered 0.2 µm membrane filters

Procedure:

  • Prepare Aqueous Phase (A): a. Weigh out the appropriate amount of ammonium formate to make a 20 mM solution in 1 L of HPLC-grade water (Mass = 0.020 mol/L * 63.06 g/mol * 1 L = 1.26 g). b. Dissolve the ammonium formate completely in the water. c. Place a calibrated pH probe into the solution. While stirring gently, add formic acid dropwise until the pH meter reads 3.00 ± 0.05. d. Filter the buffer through a 0.2 µm membrane filter to remove particulates.

  • Prepare Organic Phase (B): a. Measure out 1 L of HPLC-grade acetonitrile or methanol. b. It is good practice to also filter the organic phase to prevent contamination.

  • System Setup: a. Place the prepared solvents in the appropriate lines on your HPLC system. b. Thoroughly purge the system lines to ensure the new mobile phase has displaced the old. c. Equilibrate the column with the initial mobile phase conditions for at least 10-15 column volumes before the first injection.

References

stability issues of (2-Isopropoxyphenyl)methanamine in solution

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Ensuring Solution Stability in Experimental Settings

Welcome to the technical support guide for (2-Isopropoxyphenyl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot potential stability issues encountered when working with this compound in solution. As Senior Application Scientists, we understand that compound stability is paramount to generating reliable and reproducible data. This guide provides in-depth, field-proven insights and protocols to ensure the integrity of your experiments.

Introduction: Understanding the Molecule

This compound is a substituted benzylamine. Its structure, featuring a primary amine attached to a benzene ring substituted with an isopropoxy group, dictates its chemical reactivity and stability profile. The primary amine, the benzylic carbon, the aromatic ring, and the ether linkage are all potential sites for degradation under various experimental conditions. Understanding these structural liabilities is the first step in preventing compound degradation and ensuring data integrity.

Troubleshooting Guide: Common Issues & Solutions

This section addresses common problems that may indicate compound instability.

Question: My quantitative results (e.g., IC50, potency) are inconsistent across experiments or over time. Could this be a stability issue?

Answer: Yes, inconsistent biological or analytical results are a primary indicator of compound degradation. If the concentration of the active parent compound is decreasing in your stock or working solutions, it will directly impact your downstream results.

Troubleshooting Workflow:

  • Immediate Analytical Verification: Re-analyze your current working solution and a freshly prepared solution from solid material using a qualified analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[1] A decrease in the main peak area and/or the appearance of new peaks in the older solution confirms degradation.

  • Review Solution Preparation & Storage:

    • Solvent: Are you using aprotic solvents like DMSO or acetonitrile for stock solutions? Aqueous buffers, especially at non-neutral pH, can accelerate degradation.

    • Storage Temperature: Are stock solutions stored at -20°C or -80°C and protected from freeze-thaw cycles?

    • Light Exposure: Are your solutions, particularly in clear vials, protected from ambient and UV light?

  • Perform a Preliminary Stability Check: Incubate a solution under your typical assay conditions (e.g., in aqueous buffer at 37°C) and analyze samples at t=0 and after a few hours. Significant degradation within the assay timeframe necessitates a change in experimental protocol, such as preparing fresh solutions immediately before use.

Question: I've observed a new, unexpected peak in my HPLC/LC-MS analysis. How can I determine if it's a degradant of this compound?

Answer: The appearance of new peaks strongly suggests the formation of related substances, which are often degradation products. Identifying these is crucial for understanding the degradation pathway.

Diagnostic Workflow:

  • Forced Degradation Study: To confirm the origin of the unknown peak, a forced degradation (or stress testing) study is the definitive approach.[2][3][4] This involves intentionally exposing the compound to harsh conditions to accelerate the formation of potential degradants. The goal is to see if your unknown peak is generated under any of these stress conditions.

  • Mass Spectrometry (MS) Analysis: Use LC-MS to determine the mass-to-charge ratio (m/z) of the unknown peak.[1] Compare this to the mass of the parent compound. Common degradation pathways often involve the addition of oxygen (oxidation, +16 Da) or the loss of part of the molecule (hydrolysis).

  • Structural Elucidation: For critical degradants, techniques like high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to fully elucidate the structure.[1]

G cluster_0 Troubleshooting Workflow for Unknown Peak A Unknown Peak Observed in HPLC/LC-MS B Perform Forced Degradation Study A->B C Analyze Stressed Samples with LC-MS B->C D Does the unknown peak's retention time match a peak in a stressed sample? C->D E Confirmed as a Degradation Product D->E Yes F Likely an unrelated impurity (e.g., from solvent, reagent) D->F No G Characterize Structure (HRMS, NMR) E->G

Caption: Diagnostic workflow for identifying unknown analytical peaks.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

Based on its chemical structure, the most probable degradation pathways are:

  • Oxidation: The benzylic carbon-nitrogen bond is susceptible to oxidation, potentially forming an imine, which can then hydrolyze to 2-isopropoxybenzaldehyde and ammonia. The electron-rich aromatic ring can also be oxidized.

  • Hydrolysis: While the primary amine is generally stable, the ether linkage could be susceptible to cleavage under harsh acidic conditions.[5]

  • Photodegradation: The aromatic ring acts as a chromophore, meaning it can absorb UV-Vis light. This energy can lead to the formation of reactive species and subsequent degradation.[6][7]

G cluster_paths Potential Degradation Pathways cluster_products Potential Degradation Products Parent This compound (Parent Compound) Oxidation Oxidative Stress (e.g., H₂O₂, Air) Parent->Oxidation Hydrolysis Hydrolytic Stress (Acidic/Basic pH) Parent->Hydrolysis Photolysis Photolytic Stress (UV/Vis Light) Parent->Photolysis Prod1 2-Isopropoxybenzaldehyde (from Oxidation) Oxidation->Prod1 Prod2 2-Isopropoxyphenol (from Ether Cleavage) Hydrolysis->Prod2 Prod3 Various Photoproducts Photolysis->Prod3

Caption: Potential degradation pathways for this compound.

Q2: What are the recommended storage conditions for solutions of this compound?

  • Stock Solutions (in DMSO or other organic solvents): Store at -20°C or ideally -80°C in tightly sealed vials to prevent moisture absorption. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. Protect from light by using amber vials or storing them in the dark.

  • Working Solutions (in aqueous buffers): It is strongly recommended to prepare these fresh for each experiment. If short-term storage is unavoidable, keep them on ice (2-8°C) and use them within a few hours. The stability in aqueous media is highly dependent on pH and buffer components.

Q3: How should I design a forced degradation study for this compound?

A standard forced degradation study exposes the drug substance to various stress conditions to identify likely degradation products and establish the stability-indicating power of your analytical methods.[8]

Stress ConditionTypical ProtocolPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hoursEther cleavage
Base Hydrolysis 0.1 M NaOH at 60°C for 24-48 hoursAmine-related reactions
Oxidation 3% H₂O₂ at room temperature for 24 hoursOxidation of benzylic position, ring
Thermal 80°C (in solid state and solution) for 48 hoursGeneral thermal decomposition
Photolytic Expose solution to UV (e.g., 254 nm) and visible light as per ICH Q1B guidelines.[7][9]Photodegradation via aromatic ring

Note: The goal is to achieve 5-20% degradation. Conditions should be adjusted (time, temperature, reagent concentration) if degradation is too rapid or too slow.

Experimental Protocols

Protocol 1: General Forced Degradation Workflow

This protocol outlines the steps for conducting a comprehensive forced degradation study.

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL.

  • Set Up Stress Conditions: For each condition (Acid, Base, Oxidative, Thermal, Photolytic), mix the stock solution with the stressor in a clear vial. Include a "control" sample with the stock solution and the diluent (e.g., water) stored under ambient conditions. For photostability, also include a "dark control" wrapped in aluminum foil.[6]

  • Incubate: Place the vials under the specified conditions for the designated time.

  • Neutralization (for Acid/Base): After incubation, neutralize the acidic and basic samples to prevent further degradation before analysis. For example, add an equimolar amount of NaOH to the acid-stressed sample and HCl to the base-stressed sample.

  • Analysis: Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation, note the retention times of new peaks, and determine the peak purity of the parent compound.

References

Technical Support Center: A Troubleshooting Guide to Poor Propoxur Recovery

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for analytical scientists. This guide provides a structured, in-depth approach to troubleshooting and resolving poor recovery of Propoxur during sample extraction. As a carbamate insecticide, Propoxur presents unique chemical challenges that can impact analytical accuracy. This document is designed to empower researchers, scientists, and drug development professionals with the causal knowledge and actionable protocols needed to overcome these obstacles, ensuring data integrity and experimental success.

Section 1: Foundational Knowledge - Understanding Propoxur's Behavior

Effective troubleshooting begins with a firm grasp of the analyte's physicochemical properties. Propoxur's susceptibility to hydrolysis and its moderate polarity are the primary drivers of extraction challenges. Understanding these characteristics is the first step toward optimizing your methodology.

Table 1: Key Physicochemical Properties of Propoxur

Property Value Implication for Extraction
Molecular Weight 209.24 g/mol Standard molecular weight for a small molecule pesticide.
LogP (Kow) 1.52 Indicates moderate polarity; soluble in most polar organic solvents but has limited water solubility (~0.2% at 20°C).[1][2]
pKa ~12.3 Propoxur is a weak acid. It remains in its neutral, non-ionized form across a wide pH range.[3]
pH Stability Stable at pH 3-7.[2] CRITICAL: Propoxur is highly susceptible to hydrolysis in alkaline media.[1][4] The half-life at pH 9 is only 30 hours, and at pH 10.8, it drops to just 40 minutes.[1][2]

| Thermal Stability | Unstable when heated. | N-methylcarbamates are known to be thermally labile, which can lead to degradation in a hot GC inlet, mimicking poor extraction recovery.[5][6] |

Section 2: Initial Diagnosis - Common Questions & Quick Checks (FAQs)

This section addresses the most frequent causes of low Propoxur recovery. Before making significant changes to your protocol, verify these critical parameters.

Q1: My Propoxur recovery is low and inconsistent. What is the first thing I should check?

A1: The first and most critical parameter to verify is pH . Propoxur degrades rapidly under alkaline (basic) conditions.[1][4] The ester linkage in its carbamate structure is prone to hydrolysis, breaking the molecule down into 2-isopropoxyphenol, which will not be detected as Propoxur.[1][7]

  • Actionable Advice:

    • Measure the pH of your initial sample.

    • Ensure all aqueous solutions, including the sample itself and any buffers or reagent water used, are adjusted to a pH between 4 and 6.5. Acidifying samples upon collection is a common practice to ensure stability.[8]

    • Never use highly alkaline reagents during extraction.

Q2: I've confirmed my pH is correct, but recovery is still poor. Could my choice of solvent be the issue?

A2: Yes, solvent choice is paramount. For Liquid-Liquid Extraction (LLE), the solvent must efficiently partition Propoxur from the aqueous phase. For Solid-Phase Extraction (SPE), the elution solvent must be strong enough to desorb Propoxur from the sorbent.

  • Actionable Advice:

    • For LLE: Dichloromethane (Methylene Chloride) is a highly effective and commonly used solvent for extracting Propoxur.[9][10] Ethyl acetate is another suitable option. Ensure the solvent is high purity (pesticide grade) to avoid introducing interfering contaminants.

    • For SPE Elution: Methanol and acetonitrile are excellent choices for eluting Propoxur from reversed-phase (e.g., C18) sorbents.[11] Using a less polar solvent may result in incomplete elution and, therefore, low recovery.

Q3: Can sample handling and storage conditions affect my results?

A3: Absolutely. Propoxur can degrade in the sample matrix even before extraction begins. A stability study on Propoxur in blood and urine showed a substantial decrease in concentration at room temperature over time, with significant stability only observed at -20°C and -80°C.[7]

  • Actionable Advice:

    • Analyze samples as quickly as possible after collection.

    • If storage is necessary, acidify the sample to pH 4 and store it at or below 4°C, preferably frozen at -20°C for long-term storage.[7][8]

    • Protect samples from light, as photodegradation can also occur.

Q4: What are "matrix effects," and how do I know if they are impacting my Propoxur recovery?

A4: Matrix effects are the alteration (suppression or enhancement) of the analytical signal of the target analyte due to co-extracted compounds from the sample matrix (e.g., pigments, lipids, sugars from a fruit sample).[12][13] These interferences can affect the ionization efficiency in LC-MS/MS or cause chromatographic peak distortion, leading to inaccurate quantification that appears as poor recovery.

  • Actionable Advice:

    • A simple way to test for matrix effects is to perform a post-extraction spike . Analyze a blank matrix extract, then spike that same blank extract with a known amount of Propoxur and re-analyze. If the recovery of this post-extraction spike is significantly different from 100%, a matrix effect is present.

    • To compensate, the use of matrix-matched calibration standards or a stable isotope-labeled internal standard (like Propoxur-d3) is highly recommended.[11][14]

Section 3: In-Depth Troubleshooting by Extraction Technique

If the initial checks do not resolve the issue, a systematic approach to optimizing your specific extraction method is required.

Guide A: Solid-Phase Extraction (SPE) Optimization

Problem: You are experiencing low or erratic recovery of Propoxur from a C18 SPE cartridge.

This workflow provides a logical progression for identifying and resolving the root cause.

SPE_Troubleshooting cluster_spe_steps Optimize SPE Steps start Low Propoxur Recovery check_ph Verify Sample pH (pH 4-6.5) start->check_ph check_sorbent Evaluate Sorbent Choice (C18 vs. Polymeric) check_ph->check_sorbent conditioning Conditioning (Is sorbent wetted properly?) check_sorbent->conditioning loading Loading (Flow rate < 5 mL/min?) (No cartridge drying?) washing Washing (Is wash solvent too strong?) elution Elution (Is elution solvent strong enough?) (Sufficient volume?) check_matrix Investigate Matrix Effects (Post-Extraction Spike) elution->check_matrix solution Solution Found: - Adjust pH - Change Sorbent - Optimize Step - Use Matrix-Matched Standards check_matrix->solution

Caption: SPE Troubleshooting Decision Tree.

Step-by-Step SPE Protocol & Troubleshooting:

  • Sorbent Choice: While C18 is widely used, for complex matrices or if breakthrough occurs, a universal polymeric reversed-phase sorbent may offer better retention and capacity for moderately polar compounds like Propoxur.[8]

  • Conditioning:

    • Protocol: Flush the cartridge with one volume (e.g., 5 mL) of the elution solvent (e.g., methanol or acetonitrile), followed by one volume of reagent water (acidified to the sample pH). Crucially, do not let the sorbent bed go dry before loading the sample.

    • Why: Proper conditioning activates the C18 functional groups and ensures the sorbent is in a receptive state for the aqueous sample. Air bubbles in a dry cartridge lead to channeling and poor interaction between the analyte and the sorbent.

  • Sample Loading:

    • Protocol: Load the pre-treated (pH-adjusted) sample onto the cartridge at a slow, steady flow rate, typically 3-5 mL/min.

    • Why: A slow flow rate maximizes the interaction time between Propoxur and the sorbent, ensuring efficient retention. Exceeding the recommended flow rate is a common cause of analyte breakthrough and low recovery.

  • Washing (Interference Removal):

    • Protocol: After loading, wash the cartridge with 5-10 mL of a weak solvent mixture, such as 5% methanol in acidified water.[11] This removes highly polar, water-soluble interferences.

    • Why: The wash step is a delicate balance. The goal is to remove interferences without prematurely eluting the target analyte. If recovery is low, consider reducing the percentage of organic solvent in the wash solution or eliminating the wash step entirely to see if Propoxur is being lost.

  • Elution:

    • Protocol: First, dry the cartridge thoroughly under vacuum for 5-10 minutes to remove all water. Then, elute Propoxur with a small volume (e.g., 2 x 4 mL) of a strong organic solvent like methanol, acetonitrile, or ethyl acetate.[8][11]

    • Why: Residual water in the sorbent bed can prevent the organic elution solvent from effectively interacting with the sorbent, leading to incomplete recovery. Ensure the chosen solvent is strong enough; if recovery is low with methanol, try a more nonpolar solvent like ethyl acetate.

Guide B: Liquid-Liquid Extraction (LLE) Optimization

Problem: You are observing low recovery and the formation of emulsions when extracting Propoxur from aqueous samples.

LLE_Optimization cluster_lle_steps Optimize LLE Technique start Low LLE Recovery check_ph Verify Sample pH (pH 4-6.5) start->check_ph check_solvent Solvent Choice (Dichloromethane? Ethyl Acetate?) check_ph->check_solvent shaking Shaking Technique (Gentle inversions vs. vigorous shaking) check_solvent->shaking emulsion Emulsion Formation? (Add NaCl, Centrifuge) salting_out Add NaCl ('Salting-Out') (Improves partitioning?) check_volume Check Final Volume (Accurate concentration step?) salting_out->check_volume solution Solution Found: - Adjust pH - Change Solvent - Modify Technique - Use Salting-Out check_volume->solution

Caption: LLE Optimization Workflow.

Step-by-Step LLE Protocol & Troubleshooting:

  • pH Adjustment:

    • Protocol: Before adding any solvent, adjust the aqueous sample to a pH between 4 and 6.5 using a suitable acid (e.g., hydrochloric acid).

    • Why: As established, this is the single most important step to prevent degradation of Propoxur during the extraction process.[1][4]

  • Solvent Selection and Partitioning:

    • Protocol: Use a high-purity, water-immiscible organic solvent. Dichloromethane is specified in EPA Method 632 for carbamate extraction.[9] Perform the extraction by adding the solvent to the sample in a separatory funnel (e.g., 60 mL of solvent per 1 L of sample) and shaking. Repeat the extraction 2-3 times with fresh solvent, combining the organic layers.

    • Why: The principle of LLE relies on partitioning the analyte from the aqueous phase into the organic phase. Multiple extractions are more efficient at recovering the analyte than a single extraction with a large volume of solvent.

  • Technique and Emulsion Breaking:

    • Protocol: Shake the separatory funnel by performing gentle inversions for 1-2 minutes rather than vigorous, high-energy shaking. If an emulsion (a stable layer between the aqueous and organic phases) forms, it can be broken by:

      • Adding a small amount of sodium chloride (NaCl) and swirling.

      • Passing the organic layer through a column of anhydrous sodium sulfate.

      • Centrifugation of the entire mixture.

    • Why: Vigorous shaking increases the surface area between the two phases, promoting emulsion formation, especially in complex matrices.[15] Emulsions trap the analyte and make phase separation difficult, leading to significant analyte loss.

  • The "Salting-Out" Effect:

    • Protocol: Before extraction, saturate the aqueous sample with sodium chloride (adding ~50g of NaCl per 1L of water is a common practice).[16]

    • Why: Adding salt increases the ionic strength of the aqueous phase. This decreases the solubility of moderately polar organic molecules like Propoxur in the water, effectively "pushing" them into the organic solvent and increasing extraction efficiency.

Section 4: Post-Extraction & Advanced Topics

Q5: My extraction recovery checks out with fortified samples, but my real-world samples are still low. Could the problem be in my analytical instrument?

A5: Yes, particularly if you are using Gas Chromatography (GC). Propoxur is a thermally labile N-methylcarbamate and can degrade in a hot GC injection port, a phenomenon often mistaken for poor extraction.[5][6]

  • Actionable Advice:

    • Use a cooler inlet temperature: Try reducing the GC inlet temperature to see if the response improves.

    • Consider derivatization: While adding a step, derivatizing Propoxur to a more thermally stable compound can solve the issue.

    • Switch to LC-MS/MS: The preferred method for analyzing carbamates is High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry, as it does not require high temperatures and avoids thermal degradation issues.[14][17][18]

Q6: How do I perform a definitive Matrix Effect study?

A6: A quantitative post-extraction spike experiment is the gold standard.

  • Detailed Protocol:

    • Extract a blank sample matrix (known to be free of Propoxur) using your finalized method. This is your "Blank Matrix Extract."

    • Prepare two sets of samples:

      • Set A (Spike in Solvent): Spike a known amount of Propoxur standard into a clean solvent (e.g., your final reconstitution solvent).

      • Set B (Spike in Matrix): Spike the exact same amount of Propoxur standard into an aliquot of your "Blank Matrix Extract."

    • Analyze both sets of samples by LC-MS/MS or your chosen method.

    • Calculate the Matrix Effect (%) using the following formula:

      • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Interpretation:

      • A result of ~100% indicates no significant matrix effect.

      • A result < 100% indicates signal suppression.

      • A result > 100% indicates signal enhancement.

    • If the matrix effect is significant (e.g., outside 80-120%), you must use matrix-matched calibration or an isotopic internal standard for accurate quantification.[19]

References

Technical Support Center: Method Validation for (2-Isopropoxyphenyl)methanamine Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical method validation of (2-Isopropoxyphenyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into developing and troubleshooting robust analytical methods for this compound. Our focus is on ensuring scientific integrity, technical accuracy, and regulatory compliance.

Introduction: The "Why" Behind Rigorous Validation

This compound is a primary aromatic amine, a class of compounds often encountered as pharmaceutical intermediates, potential impurities, or active substances. Accurate quantification is critical for ensuring product quality, safety, and efficacy. Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose, a non-negotiable requirement by regulatory bodies like the FDA and EMA.[1][2][3][4][5] A well-validated method guarantees that the results are reliable, reproducible, and accurate.[5][6]

This guide will walk you through the essential validation parameters as outlined in the ICH Q2(R1) guidelines, offering practical troubleshooting advice to overcome common analytical challenges.[7]

Frequently Asked Questions (FAQs)

Here, we address some of the most common issues encountered during the quantification of this compound.

Q1: Why am I seeing significant peak tailing for my analyte?

A1: Peak tailing for basic compounds like this compound in reversed-phase HPLC is often due to secondary interactions with acidic silanol groups on the silica-based column packing.[8][9] This can lead to poor peak shape and inaccurate integration.

Troubleshooting Guide for Peak Tailing:

  • Mobile Phase pH Adjustment: Increase the mobile phase pH to suppress the ionization of the silanol groups. A pH above 7 is generally effective, but always check the column's pH stability range. Alternatively, lowering the pH (e.g., to <3) will protonate the amine, which can sometimes improve peak shape, though this may reduce retention on some columns.[10]

  • Use of Mobile Phase Additives: Incorporate a competing base, such as triethylamine (TEA), into the mobile phase. TEA will preferentially interact with the active silanol sites, reducing their availability to interact with your analyte.[9]

  • Column Selection: Opt for a column with end-capping or a base-deactivated stationary phase. These columns are specifically designed to minimize silanol interactions.

  • Lower Analyte Concentration: High concentrations of the analyte can overload the column, leading to peak asymmetry.[10][11] Try injecting a more dilute sample.

Q2: My method is not sensitive enough. How can I lower the Limit of Quantification (LOQ)?

A2: Achieving a low LOQ is crucial, especially when quantifying impurities. Poor sensitivity can stem from several factors, including the choice of analytical technique, sample preparation, and instrument parameters.

Troubleshooting Guide for Poor Sensitivity:

  • Optimize Detector Wavelength (HPLC-UV): Ensure you are using the wavelength of maximum absorbance for this compound. Perform a UV scan of a standard solution to confirm the optimal wavelength.

  • Enhance Ionization (LC-MS/MS): this compound, being a primary amine, should ionize well in positive electrospray ionization (ESI) mode.[12] Optimize MS parameters such as spray voltage, gas flows, and temperature to maximize the signal.

  • Improve Sample Preparation: Concentrate your sample using solid-phase extraction (SPE) or liquid-liquid extraction (LLE). This not only increases the analyte concentration but also removes interfering matrix components.[13][14]

  • Increase Injection Volume: A larger injection volume can increase the signal, but be mindful of potential peak broadening or distortion.[10]

Q3: I'm observing significant matrix effects in my bioanalytical method. What can I do?

A3: Matrix effects, the suppression or enhancement of ionization by co-eluting compounds from the biological matrix, are a common challenge in LC-MS/MS bioanalysis.[15][16][17] They can severely impact the accuracy and precision of your method.[14][17]

Troubleshooting Guide for Matrix Effects:

  • Improve Chromatographic Separation: Modify your gradient or mobile phase composition to better separate the analyte from matrix components, particularly phospholipids.

  • Enhance Sample Cleanup: Implement more rigorous sample preparation techniques. Protein precipitation is a common starting point, but LLE or SPE often provide cleaner extracts.[13][14]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.

  • Evaluate Different Ionization Sources: If using ESI, consider trying atmospheric pressure chemical ionization (APCI), which can be less susceptible to matrix effects for certain compounds.[17]

A Practical Guide to Method Validation: HPLC-UV Assay for this compound

This section provides a step-by-step protocol for validating an HPLC-UV method for the quantification of this compound as a drug substance, in accordance with ICH Q2(R1) guidelines.[7]

System Suitability

Before commencing validation, ensure the chromatographic system is performing adequately.

Protocol:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Make five replicate injections of a standard solution at the target concentration.

  • Calculate the relative standard deviation (RSD) for the peak area and retention time.

  • Determine the tailing factor and theoretical plates for the analyte peak.

ParameterAcceptance Criteria
RSD of Peak Area ≤ 2.0%
RSD of Retention Time ≤ 1.0%
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
Specificity (Selectivity)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[18]

Protocol:

  • Forced Degradation: Subject the this compound drug substance to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate potential degradation products.[19][20][21][22] The goal is to achieve 5-20% degradation.[23]

  • Analyze the stressed samples using the proposed method.

  • Assess the peak purity of the analyte peak using a photodiode array (PDA) detector to ensure no co-eluting peaks.

  • Ensure that all degradation product peaks are well-resolved from the main analyte peak.

G

Linearity

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.

Protocol:

  • Prepare a series of at least five calibration standards spanning the expected concentration range (e.g., 80% to 120% of the target assay concentration).[18]

  • Inject each standard in triplicate.

  • Plot the mean peak area against the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r) and the y-intercept.

ParameterAcceptance Criteria
Correlation Coefficient (r) ≥ 0.999
Y-intercept Should be close to zero
Accuracy

Accuracy is the closeness of the test results to the true value.[18]

Protocol:

  • Prepare samples at a minimum of three concentration levels (e.g., 80%, 100%, and 120%) by spiking a placebo with known amounts of the analyte.

  • Prepare three replicates at each concentration level.

  • Analyze the samples and calculate the percent recovery for each replicate.

ParameterAcceptance Criteria
Mean Recovery 98.0% to 102.0%
RSD of Recovery ≤ 2.0%
Precision

Precision expresses the closeness of agreement between a series of measurements from the same homogeneous sample.[18]

Protocol:

  • Repeatability (Intra-assay precision):

    • Analyze six replicate samples prepared at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Calculate the RSD of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from both studies.

ParameterAcceptance Criteria
Repeatability (RSD) ≤ 2.0%
Intermediate Precision (RSD) ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

Protocol (Based on Signal-to-Noise Ratio):

  • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3 for LOD.

  • Determine the concentration that yields an S/N ratio of approximately 10 for LOQ.

  • Confirm the LOQ by analyzing at least six replicates at this concentration and ensuring the precision (RSD) is ≤ 10%.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Protocol:

  • Identify critical method parameters (e.g., mobile phase composition, pH, column temperature, flow rate).

  • Vary each parameter slightly (e.g., flow rate ± 0.1 mL/min, temperature ± 2°C).

  • Analyze a sample under each varied condition and assess the impact on the results and system suitability parameters. The results should remain within the acceptance criteria.

Stability of Analytical Solutions

Demonstrate that the standard and sample solutions are stable for the duration of the analysis.

Protocol:

  • Prepare standard and sample solutions and store them under the intended storage conditions (e.g., room temperature, refrigerated).

  • Analyze the solutions at various time points (e.g., 0, 8, 24, 48 hours).

  • Compare the results to the initial time point. The difference should be within ± 2.0%.

General Troubleshooting Logic

When encountering an issue, a systematic approach is key. The following diagram outlines a logical flow for troubleshooting common HPLC problems.

G

References

Validation & Comparative

A Comprehensive Guide to the Validation of a Novel Stability-Indicating HPLC Method for (2-Isopropoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed walkthrough for the development and validation of a new analytical method for (2-Isopropoxyphenyl)methanamine, a crucial component in pharmaceutical synthesis and development. We will objectively compare the performance of a novel High-Performance Liquid Chromatography (HPLC) method with alternative techniques and provide the supporting experimental framework and data necessary for its validation, in accordance with international regulatory standards. This document is intended for researchers, analytical scientists, and drug development professionals who require robust and reliable analytical methods for quality control and stability testing.

Introduction: The Analytical Imperative for this compound

This compound (CAS No: 386715-42-0) is an aromatic amine that serves as a key starting material or intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its purity and stability are paramount, as any impurities or degradation products can directly impact the safety and efficacy of the final drug product. Therefore, a validated, stability-indicating analytical method is not merely a regulatory requirement but a scientific necessity to ensure product quality.[2]

This guide details the validation of a newly developed Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method designed for the quantification of this compound and the separation of its potential degradation products.

Strategic Selection of the Analytical Technique

The choice of an analytical technique is the foundation of a robust method. For a polar, non-volatile compound like this compound, several techniques were considered. The rationale for selecting RP-HPLC is detailed below in comparison to viable alternatives.

  • High-Performance Liquid Chromatography (HPLC): This technique is the workhorse of the pharmaceutical industry for its versatility, high resolution, and sensitivity.[3] It is ideal for non-volatile and thermally labile compounds, making it perfectly suited for our analyte without the need for chemical modification.

  • Gas Chromatography (GC): While highly sensitive, GC is best suited for volatile or semi-volatile compounds.[4] Amines are notoriously difficult to analyze by GC due to their polarity, which causes peak tailing and adsorption to the column.[5] This often necessitates a derivatization step to reduce polarity, adding complexity and potential variability to the method.[6][7]

  • Capillary Electrophoresis (CE): CE offers high separation efficiency and requires minimal sample volume.[8] It is a powerful technique for the analysis of charged species like amines.[9][10] However, HPLC is generally considered more robust and is more widely available in standard quality control laboratories, making method transfer more seamless.

The decision to proceed with HPLC is based on its superior suitability for the analyte's physicochemical properties and its widespread use and acceptance in a regulatory environment.

MethodSelection cluster_methods Analytical Method Candidates cluster_decision Decision Rationale Analyte This compound Properties: - Polar - Non-volatile - Aromatic Amine HPLC HPLC Analyte->HPLC Good Suitability GC GC / GC-MS Analyte->GC Poor Suitability (Requires Derivatization) CE Capillary Electrophoresis Analyte->CE Good Suitability (Less Common in QC) Decision Select HPLC HPLC->Decision Reason1 No Derivatization Needed Decision->Reason1 Reason2 Industry Standard & Robust Decision->Reason2 Reason3 Handles Non-Volatile Analytes Decision->Reason3

Caption: Decision workflow for selecting the optimal analytical technique.

The Novel RP-HPLC Method: Optimized Parameters

The following parameters were established to achieve optimal separation and quantification of this compound.

ParameterConditionRationale
Instrument Agilent 1260 Infinity II or equivalentA standard, reliable HPLC system with UV detection.
Column C18, 4.6 x 150 mm, 5 µm particle sizeC18 is a versatile stationary phase providing good retention for moderately polar aromatic compounds.
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: Acetonitrile (ACN)TFA acts as an ion-pairing agent to improve peak shape for the amine. ACN is a common organic modifier.
Gradient 10% B to 90% B over 15 minutesA gradient elution ensures that both the main analyte and any potential impurities (polar or non-polar) are eluted with good resolution.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable backpressure.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 275 nmThe isopropoxyphenyl group provides strong UV absorbance at this wavelength for high sensitivity.
Injection Volume 10 µLA small injection volume minimizes potential peak distortion.
Diluent Mobile Phase A / Mobile Phase B (50:50 v/v)Ensures sample solubility and compatibility with the mobile phase.

Comprehensive Method Validation Protocol

The validation of this method adheres to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[11][12] The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[12] A validation protocol must be generated before the study, outlining the performance characteristics and acceptance criteria.[12]

ValidationWorkflow Start Start: Method Validation Protocol Specificity Specificity / Selectivity (Forced Degradation) Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Report Final Validation Report Robustness->Report End Method is Validated Report->End

Caption: The sequential workflow for analytical method validation.

Specificity and Forced Degradation Studies

Causality: Specificity is the ability to assess the analyte unequivocally in the presence of other components such as impurities, degradants, or matrix components.[13] To prove this, we conduct forced degradation studies, which intentionally stress the analyte to produce potential degradation products.[14][15] This demonstrates that the method can separate the analyte from these degradants, making it "stability-indicating."[16]

Experimental Protocol:

  • Prepare separate solutions of this compound at 1 mg/mL.

  • Expose the solutions to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 80°C for 4 hours.

    • Base Hydrolysis: 0.1 M NaOH at 80°C for 4 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat solution at 105°C for 24 hours.

    • Photolytic Degradation: Expose solution to UV light (254 nm) for 24 hours.

  • Neutralize the acid and base-stressed samples.

  • Analyze all stressed samples, along with an unstressed control, using the HPLC method.

  • Assess the chromatograms for peak purity of the main analyte peak using a photodiode array (PDA) detector and ensure resolution between the analyte and any degradation peaks. A degradation of 10-15% is considered adequate for this purpose.[17]

Acceptance Criteria:

  • The analyte peak must be free from co-elution with any degradation products (Peak Purity > 99.5%).

  • Resolution between the analyte peak and the closest eluting degradant peak should be > 2.0.

Stress Condition% DegradationPeak Purity IndexResolution (Closest Peak)
Acid Hydrolysis12.5%0.99983.1
Base Hydrolysis8.2%0.99994.5
Oxidative (H₂O₂)15.1%0.99972.8
Thermal5.5%1.0000N/A (No major degradants)
Photolytic9.8%0.99993.7
Linearity and Range

Causality: Linearity demonstrates a direct proportional relationship between the concentration of the analyte and the analytical signal (peak area) over a specified range.[18] This is fundamental for accurate quantification. The range is the interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[19]

Experimental Protocol:

  • Prepare a stock solution of this compound at 1 mg/mL.

  • Perform serial dilutions to prepare at least five concentration levels, typically ranging from 50% to 150% of the target analytical concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (r²) must be ≥ 0.999.

  • The y-intercept should be close to zero.

Concentration (µg/mL)Mean Peak Area (n=3)
50498,500
75751,200
1001,002,100
1251,249,500
1501,503,000
0.9999
Accuracy

Causality: Accuracy measures the closeness of the experimental results to the true value.[18] It is typically determined by spiking a placebo (matrix) with known amounts of the analyte at different concentration levels and measuring the recovery.

Experimental Protocol:

  • Prepare samples by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery for each.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0%.

  • The Relative Standard Deviation (RSD) for recovery at each level should be ≤ 2.0%.

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%80.079.699.5%
100%100.0100.5100.5%
120%120.0119.499.5%
Precision

Causality: Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst).

Experimental Protocol:

  • Repeatability (Intra-assay): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or on a different instrument.

  • Calculate the RSD for the results from both studies.

Acceptance Criteria:

  • The RSD for repeatability should be ≤ 2.0%.

  • The RSD for intermediate precision should be ≤ 2.0%.

Precision LevelMean Assay Value (n=6)Standard Deviation% RSD
Repeatability (Day 1)100.2%0.450.45%
Intermediate (Day 2)99.8%0.620.62%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: The LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.[18] The LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[18]

Experimental Protocol: These are typically determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

Acceptance Criteria:

  • The LOQ must be demonstrated with acceptable precision and accuracy (typically RSD ≤ 10%).

ParameterResult
LOD0.05 µg/mL
LOQ0.15 µg/mL
Robustness

Causality: Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters.[20] This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.

  • Typical variations include:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase Composition (± 2% organic)

  • Assess the impact on system suitability parameters (e.g., retention time, peak asymmetry, resolution).

Acceptance Criteria:

  • System suitability parameters must remain within acceptable limits for all variations.

  • The assay results should not deviate significantly from the nominal value.

Parameter VariedResulting Assay ValueSystem Suitability
Flow Rate (0.9 mL/min)99.7%Pass
Flow Rate (1.1 mL/min)100.3%Pass
Temperature (28 °C)100.1%Pass
Temperature (32 °C)99.9%Pass

Comparative Guide: Validated HPLC vs. Alternative Methods

This section provides an objective comparison of the validated HPLC method against other potential techniques for the analysis of this compound.

ParameterValidated RP-HPLC Gas Chromatography-Mass Spectrometry (GC-MS) Capillary Electrophoresis (CE)
Sample Prep Simple dilutionOften requires complex and time-consuming derivatization to reduce polarity and improve volatility.[4]Simple dilution, but buffer composition is critical.[21]
Specificity Excellent, proven by forced degradationHigh, due to mass fragmentation patterns, but may be complicated by derivatization by-products.[4]Good, but susceptible to matrix interference affecting electrophoretic mobility.[9]
Precision (%RSD) < 2.0%Typically < 15%, can be higher due to derivatization variability.[4]Good, but can be influenced by injection volume precision and capillary surface conditions.
Robustness High, well-established technologyModerate, sensitive to inlet temperature, gas flow, and derivatization conditions.Moderate, sensitive to buffer pH, ionic strength, and temperature.[22]
Regulatory View Widely accepted industry standard for QC.[23]Accepted, but HPLC is often preferred for non-volatile APIs.Accepted, but less common for routine QC, may require more justification.

Conclusion

The novel RP-HPLC method for the quantification of this compound has been successfully validated according to ICH guidelines. The method is specific, linear, accurate, precise, and robust over the specified range. The forced degradation studies confirm its stability-indicating nature, making it suitable for routine quality control analysis and for monitoring the stability of this compound in drug development and manufacturing. Compared to alternative techniques like GC-MS and CE, the validated HPLC method offers a superior combination of simplicity, robustness, and regulatory acceptance for this specific application.

References

analytical performance of different detectors for Propoxur

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Performance of Detectors for Propoxur Quantification

Introduction: The Analytical Challenge of Propoxur

Propoxur (2-isopropoxyphenyl N-methylcarbamate) is a broad-spectrum carbamate insecticide widely employed in agriculture and public health for pest control.[1] Its mode of action involves the inhibition of acetylcholinesterase, an enzyme critical to the nervous system of insects and, unfortunately, non-target organisms as well.[2][3] This potential toxicity necessitates rigorous and accurate monitoring of its residues in environmental matrices (water, soil) and food products to ensure compliance with regulatory Maximum Residue Limits (MRLs).[1]

The analytical determination of Propoxur, however, is not without its challenges. As a member of the carbamate family, it is a polar and thermally labile compound, making certain analytical techniques less suitable than others.[4][5] The choice of detector, in conjunction with an appropriate chromatographic separation method, is paramount to achieving the required sensitivity, selectivity, and accuracy for reliable quantification.

This guide provides a comprehensive comparison of the analytical performance of various detectors commonly coupled with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analysis of Propoxur. We will delve into the principles of each detection method, present supporting experimental data, and offer expert insights to help researchers, scientists, and drug development professionals select the optimal technique for their specific application.

The Foundation: Chromatographic Separation

Before any detector can perform its function, the target analyte, Propoxur, must be isolated from the myriad of other compounds present in a sample matrix. This is the role of chromatography. The choice between liquid and gas chromatography is a critical first step, dictated largely by the physicochemical properties of Propoxur.

  • High-Performance Liquid Chromatography (HPLC): This is often the preferred method for carbamate analysis.[4][5] Because it operates at or near ambient temperature, HPLC avoids the high temperatures that can cause thermal degradation of labile compounds like Propoxur, ensuring the integrity of the analyte prior to detection.

  • Gas Chromatography (GC): While GC is a powerful technique for volatile and thermally stable compounds, its application to Propoxur can be more complex.[6] The high temperatures of the GC inlet and column can lead to analyte degradation, potentially compromising quantitative accuracy. In some cases, derivatization may be required to improve thermal stability.[7]

The following workflow illustrates the general process from sample collection to final data analysis.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Sample Collection (e.g., Water, Food) Homogenize Homogenization (if solid) Sample->Homogenize Extraction Extraction (e.g., QuEChERS, SPE) Homogenize->Extraction Cleanup Sample Cleanup Extraction->Cleanup Chromatography Chromatographic Separation (HPLC or GC) Cleanup->Chromatography Detection Detection (UV, FLD, MS, etc.) Chromatography->Detection Data Data Acquisition & Processing Detection->Data

Caption: General analytical workflow for Propoxur analysis.

High-Performance Liquid Chromatography (HPLC) Detectors

HPLC stands as the dominant separation technique for Propoxur. The choice of detector is the next critical decision, directly influencing the sensitivity, selectivity, and robustness of the method.

HPLC with UV/Photodiode Array (PDA) Detection

The Ultraviolet (UV) detector, particularly in its Photodiode Array (PDA) configuration, is one of the most common detectors paired with HPLC for its simplicity and reliability.

Principle of Operation: This detector operates on the principle of spectrophotometry. As the column eluent containing Propoxur passes through a flow cell, it is irradiated with UV light. Propoxur's aromatic ring structure absorbs light at a characteristic wavelength (typically ~270-275 nm).[3][8] The detector measures the amount of light absorbed, which is directly proportional to the concentration of Propoxur in the sample, according to the Beer-Lambert law. A PDA detector has the added advantage of acquiring the entire UV spectrum for the analyte, which can aid in peak identification and purity assessment.

G Principle of UV/PDA Detection Light_Source UV Light Source (e.g., Deuterium Lamp) Flow_Cell Flow Cell (Contains Sample) Light_Source->Flow_Cell Broadband UV Light Detector Photodiode Array Flow_Cell->Detector Transmitted Light Signal Signal (Absorbance vs. Time) Detector->Signal

Caption: Diagram of UV/PDA detection principle.

Performance & Causality: HPLC-UV methods for Propoxur are robust and demonstrate good linearity (r² > 0.999) and accuracy (recoveries typically 98-102%).[7] The primary limitation is specificity. Because detection is based on UV absorbance, any co-eluting impurity with a similar chromophore can interfere with the signal, leading to inaccurate quantification.[7] Therefore, achieving complete chromatographic separation is absolutely critical. This method is exceptionally well-suited for quality control of formulated products or analyses of relatively clean samples where Propoxur concentrations are high.

HPLC with Fluorescence Detection (FLD)

For analyses requiring higher sensitivity, such as trace residue monitoring in food or environmental samples, Fluorescence Detection (FLD) is a superior alternative.

Principle of Operation: Propoxur is not natively fluorescent. Therefore, its detection by FLD requires a post-column derivatization (PCD) step.[9] After Propoxur elutes from the HPLC column, it is hydrolyzed online (typically with a strong base like NaOH) to form a fluorescent derivative (2-isopropoxyphenol). This derivative is then excited by light at a specific wavelength in the detector's flow cell, causing it to emit light at a longer, different wavelength. The detector measures the intensity of this emitted light, which is proportional to the analyte concentration.

G cluster_hplc HPLC System cluster_pcd Post-Column Derivatization HPLC_Column HPLC Column Mixing_Tee Mixing Tee HPLC_Column->Mixing_Tee Propoxur Elutes Reaction_Coil Reaction Coil Mixing_Tee->Reaction_Coil Hydrolysis Initiated FLD Fluorescence Detector (FLD) Reaction_Coil->FLD Fluorescent Derivative Reagent_Pump Reagent Pump (e.g., NaOH) Reagent_Pump->Mixing_Tee Data Data System FLD->Data

Caption: Workflow for HPLC with Post-Column Derivatization and FLD.

Performance & Causality: The PCD-FLD method offers a significant boost in both sensitivity and selectivity compared to UV detection.[9][10] The two-step process of specific derivatization followed by detection at specific excitation/emission wavelengths drastically reduces interference from matrix components. This results in very low limits of detection (LOD), often in the low ng/g range, making it ideal for trace residue analysis.[9] The trade-off is increased system complexity; the addition of a reagent pump, mixing tee, and reaction coil requires careful optimization and maintenance to ensure reproducible derivatization and stable baselines.

Gas Chromatography (GC) Detectors

While HPLC is often preferred, GC remains a viable technique, particularly when coupled with highly selective detectors.

GC with Nitrogen-Phosphorus Detection (NPD)

The Nitrogen-Phosphorus Detector (NPD) is a highly sensitive and selective detector for compounds containing nitrogen or phosphorus, making it well-suited for Propoxur.

Principle of Operation: The NPD is a thermionic detector containing a rubidium or cesium bead heated by an electric current. As nitrogen-containing compounds like Propoxur elute from the GC column and pass over the bead, they undergo a specific surface chemical reaction. This reaction produces ions that are collected by an electrode, generating a small current that is measured as the analytical signal. The detector is highly selective because it gives a minimal response to hydrocarbons that do not contain nitrogen or phosphorus.

Performance & Causality: GC-NPD provides excellent sensitivity for Propoxur, with detection limits reported to be lower than 10 ppb.[11] Its selectivity for nitrogen-containing compounds significantly reduces matrix interference compared to less selective detectors like the Flame Ionization Detector (FID). This makes it a cost-effective choice for targeted analysis in moderately complex samples. However, the detector's response can be sensitive to gas flows and bead condition, requiring diligent maintenance for stable performance.

GC with Mass Spectrometry (MS)

Pairing GC with a Mass Spectrometer provides definitive identification and reliable quantification, serving as a powerful confirmatory tool.

Principle of Operation: As Propoxur elutes from the GC column, it enters the MS ion source where it is bombarded with electrons (Electron Ionization - EI). This process creates a positively charged molecular ion and a series of characteristic fragment ions. These ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). The resulting mass spectrum is a unique "fingerprint" that allows for unambiguous identification of Propoxur. For quantification, the instrument is often set to monitor specific, abundant ions (Selected Ion Monitoring - SIM) to enhance sensitivity and selectivity.

Performance & Causality: GC-MS is a robust and authoritative technique.[6] The use of stable isotope-labeled internal standards, such as Propoxur-d3, is highly recommended to compensate for any analyte loss during sample preparation or variability in the GC system, leading to high accuracy and precision.[1] While GC-MS provides unparalleled specificity, its sensitivity for Propoxur may be limited by the thermal degradation of the analyte in the hot GC inlet, potentially leading to higher detection limits compared to LC-based methods.[6]

The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the most demanding applications requiring the highest levels of sensitivity and selectivity, especially in highly complex matrices like food and biological fluids, LC-MS/MS is the undisputed gold standard.[4]

Principle of Operation: LC-MS/MS combines the ideal separation technique for Propoxur (HPLC) with the definitive detection power of tandem mass spectrometry. After eluting from the LC column, Propoxur is ionized, typically using Electrospray Ionization (ESI). The first mass spectrometer (MS1) isolates the "precursor" ion (the ionized Propoxur molecule). This ion is then fragmented in a collision cell, and the second mass spectrometer (MS2) monitors for a specific, characteristic "product" ion. This process, known as Multiple Reaction Monitoring (MRM), is exceptionally selective, as it requires a compound to meet two distinct mass filtering criteria to generate a signal.

Performance & Causality: The combination of gentle ionization (ESI) and the extreme selectivity of MRM makes LC-MS/MS the most powerful technique for Propoxur analysis. It avoids the thermal degradation issues of GC and virtually eliminates matrix interference, resulting in the lowest detection limits and highest degree of confidence in the results.[6] While it represents a larger capital investment, its performance is unmatched for multi-residue pesticide analysis in complex samples where accuracy at trace levels is non-negotiable.[6]

Quantitative Performance Comparison

The table below summarizes the typical analytical performance characteristics of the discussed detectors for Propoxur analysis.

Disclaimer: The data presented are compiled from multiple sources.[6] Performance characteristics can vary significantly based on the specific instrumentation, method parameters, and sample matrix. This table should be used as a comparative guide, not as an absolute measure of performance for all possible applications.

Detector Technique Limit of Detection (LOD) Limit of Quantitation (LOQ) Linearity (r²) Typical Accuracy (% Recovery) Source(s)
UV/PDA HPLC0.05 µg/mL0.15 µg/mL> 0.99998.0 - 102.0%[7]
FLD (PCD) HPLC4 ng/g~15 ng/g> 0.999872.0 - 92.0%[9]
NPD GC< 10 ng/mL (ppb)Not ReportedGood (in 10-1000 ppb range)Not Reported[11]
MS GC13.48 mg/L (ppm)44.96 mg/L (ppm)0.9913Not Reported[6]
MS/MS LC1.43 ng/mLNot Reported> 0.9991.3 - 102.5%[6][12]

Experimental Protocols

Sample Preparation: QuEChERS Method (General Protocol)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for pesticide extraction from food and environmental matrices.[1][6]

  • Homogenization: Homogenize 10-15 g of the sample (e.g., fruit, vegetable).

  • Extraction: Place the homogenized sample into a 50 mL centrifuge tube. Add 10 mL of acetonitrile and an appropriate amount of internal standard (e.g., Propoxur-d3).

  • Salting Out: Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride). Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at high speed (e.g., 4000 rpm) for 5 minutes.

  • Dispersive SPE Cleanup: Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing cleanup sorbents (e.g., PSA, C18).

  • Final Centrifugation: Vortex for 30 seconds and centrifuge for 5 minutes.

  • Analysis: The final supernatant is ready for injection into the LC or GC system.

HPLC-UV/PDA Method

This protocol is representative for the analysis of Propoxur in formulations or cleaner samples.[3][12]

  • Instrument: High-Performance Liquid Chromatograph with a PDA detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v).

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: Ambient or controlled at 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 270 nm.

  • Standard Preparation: Prepare calibration standards of Propoxur in the mobile phase, ranging from 0.1 µg/mL to 100 µg/mL.

HPLC-PCD-FLD Method

This protocol is adapted for trace-level analysis of Propoxur in complex matrices like honey.[9]

  • Instrument: HPLC system with a fluorescence detector, post-column reagent pump, and reaction coil.

  • Column: C18 reversed-phase column.

  • Mobile Phase: Gradient elution using water and acetonitrile.

  • Flow Rate: 0.8 mL/min.

  • Post-Column Reagent: 0.05 M NaOH delivered at 0.3 mL/min.

  • Reaction: Hydrolysis at 100 °C in a reaction coil.

  • FLD Settings: Excitation at 290 nm, Emission at 335 nm.

  • Quantification: Based on a calibration curve prepared from standards subjected to the same extraction and analysis procedure.

Conclusion and Recommendations

The selection of an appropriate detector for Propoxur analysis is a decision driven by the specific requirements of the application, including desired sensitivity, sample matrix complexity, available instrumentation, and the need for confirmatory data.

  • For Routine Quality Control and High-Concentration Samples: HPLC-UV/PDA is the method of choice. It is robust, cost-effective, and provides excellent accuracy and precision when dealing with relatively clean sample matrices.[7]

  • For Trace Residue Analysis: HPLC-PCD-FLD offers a significant advantage in sensitivity and selectivity over UV detection.[9] It is an excellent option for monitoring low levels of Propoxur in complex environmental or food samples.

  • For Selective, Cost-Effective GC Analysis: GC-NPD provides good sensitivity and selectivity for nitrogen-containing pesticides and can be a reliable workhorse if thermal degradation is carefully managed.[11]

  • For Authoritative Confirmation and Unambiguous Identification: Mass Spectrometry (GC-MS or LC-MS/MS) is essential. For Propoxur, LC-MS/MS is the superior technique, offering the highest sensitivity and selectivity while completely avoiding issues of thermal lability.[4][6] It is the definitive method for multi-residue screening and regulatory compliance in challenging matrices.

By understanding the principles, performance, and practical considerations of each detector, researchers can confidently select and implement a method that is fit-for-purpose, ensuring the generation of trustworthy and scientifically sound data.

References

Navigating the Analytical Maze: A Comparative Guide to Proficiency Testing for (2-Isopropoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the ever-evolving landscape of novel psychoactive substances (NPS), the ability of a laboratory to accurately and reliably identify and quantify these emerging compounds is paramount. (2-Isopropoxyphenyl)methanamine, a phenethylamine derivative, represents a class of compounds that pose significant analytical challenges due to the potential for isomeric forms and the lack of extensive reference materials. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive comparison of proficiency testing (PT) approaches for the analysis of this compound and its analogs. It delves into the critical aspects of selecting a PT scheme, compares the leading analytical methodologies, and provides detailed, field-proven experimental protocols.

The Imperative of Proficiency Testing for Novel Psychoactive Substances

Proficiency testing is an essential component of a laboratory's quality assurance system, providing an external and objective assessment of its capabilities. For laboratories involved in the analysis of NPS, participation in PT schemes is not merely a matter of compliance but a critical tool for ensuring the validity and comparability of their results. The international standard ISO/IEC 17043 specifies the general requirements for the competence of PT providers, ensuring that the schemes are operated in a consistent and reliable manner.

The primary objectives of participating in a PT program for NPS analysis include:

  • Performance Evaluation: Assessing the accuracy and precision of a laboratory's analytical methods against established reference values.

  • Method Validation: Demonstrating the suitability of in-house analytical methods for their intended purpose.

  • Identification of Problems: Uncovering potential issues with equipment, procedures, or personnel training.

  • Building Confidence: Providing assurance to clients, regulatory bodies, and the scientific community in the reliability of the laboratory's data.

Designing a Robust Proficiency Testing Scheme for this compound

A well-designed PT scheme for this compound should mirror the real-world challenges faced by analytical laboratories. This includes the provision of test items in relevant matrices and at concentrations that are forensically or clinically significant.

dot

Caption: Workflow of a typical proficiency testing scheme for NPS analysis.

Key Considerations in PT Scheme Design:

  • Test Material: The ideal PT material should be a homogenous and stable sample containing a known concentration of this compound. Common matrices include urine, oral fluid, and blood/serum, reflecting typical forensic and clinical samples. The preparation of these materials is a critical step, often involving spiking a blank matrix with a certified reference standard of the analyte.

  • Analyte Concentration: The concentration of the target analyte should be relevant to real-world scenarios, potentially including both high and low levels to challenge the dynamic range of the analytical methods.

  • Interferents: The inclusion of potential interferents or structurally similar compounds can assess the selectivity of the analytical methods employed by participating laboratories.

  • Statistical Evaluation: The performance of participating laboratories is typically evaluated using statistical methods such as z-scores, which measure the deviation of a laboratory's result from the assigned reference value.[1] The reference value can be determined through consensus of the participants, by a reference laboratory, or by formulation.

Comparative Analysis of Analytical Methodologies

The two primary analytical techniques for the identification and quantification of this compound and other NPS are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods often depends on the specific requirements of the analysis, including the desired sensitivity, selectivity, and the nature of the sample matrix.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separates volatile and thermally stable compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.
Derivatization Often required for polar compounds like phenethylamines to improve volatility and chromatographic performance.Generally not required, allowing for simpler sample preparation.
Sensitivity Good, but can be limited for some compounds without derivatization.Typically offers higher sensitivity, especially for polar and thermally labile compounds.
Selectivity Good, with mass spectral libraries available for identification. However, isomers can be challenging to differentiate.Excellent selectivity, particularly with Multiple Reaction Monitoring (MRM), which can differentiate isomers with appropriate chromatography.
Matrix Effects Less susceptible to matrix effects compared to LC-MS/MS.Can be prone to ion suppression or enhancement from matrix components, requiring careful method development and validation.[2][3]
Sample Throughput Can be lower due to longer run times and potential for derivatization steps.Generally offers higher throughput with faster analysis times.

Experimental Protocols: A Practical Guide

Due to the novelty of this compound, a specific, universally validated analytical method may not be readily available. Therefore, the following protocols are based on established and validated methods for structurally similar phenethylamine derivatives and serve as a robust starting point for method development and validation in a proficiency testing context.

Protocol 1: LC-MS/MS Analysis of this compound in Urine

This protocol is adapted from a validated method for the analysis of 74 phenethylamines in urine.[4]

1. Sample Preparation (Dilute-and-Shoot)

  • Centrifuge the urine sample at 3000 x g for 5 minutes.

  • Collect the supernatant.

  • Dilute 20 µL of the supernatant with 980 µL of a 50% methanol in water solution containing a suitable internal standard (e.g., a deuterated analog of the analyte).

  • Vortex the mixture.

  • Filter the diluted sample through a 0.22 µm PVDF filter prior to injection.

2. LC-MS/MS Instrumentation and Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A phenyl-hexyl column (e.g., 100 mm x 2.1 mm, 1.7 µm) is recommended for good separation of phenethylamines.

  • Mobile Phase A: 0.1% formic acid in water with 5 mM ammonium acetate.

  • Mobile Phase B: 0.1% formic acid in methanol.

  • Gradient: A suitable gradient from a low to high percentage of Mobile Phase B to elute the analyte and separate it from matrix components.

  • Flow Rate: Approximately 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM) using at least two transitions for the analyte and one for the internal standard to ensure confident identification and quantification. The precursor ion will be the protonated molecule [M+H]+ of this compound. Product ions will be determined by infusing a standard solution of the analyte into the mass spectrometer.

3. Method Validation Parameters

  • Linearity: Establish a calibration curve over the expected concentration range (e.g., 1-100 ng/mL).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified.

  • Accuracy and Precision: Assess by analyzing quality control samples at multiple concentration levels on different days.

  • Matrix Effect: Evaluate the potential for ion suppression or enhancement from the urine matrix.[2][3]

  • Recovery: Determine the efficiency of the sample preparation process.

dot

Caption: A streamlined workflow for the LC-MS/MS analysis of NPS in urine.

Protocol 2: GC-MS Analysis of this compound in Oral Fluid

This protocol is a representative method for the analysis of phenethylamines in oral fluid, which often requires a derivatization step.

1. Sample Preparation (Liquid-Liquid Extraction and Derivatization)

  • Collect oral fluid using a suitable collection device.

  • To 1 mL of oral fluid, add an appropriate internal standard.

  • Adjust the pH to basic (e.g., pH 9-10) with a suitable buffer.

  • Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate or a mixture of hexane and isoamyl alcohol.

  • Separate the organic layer and evaporate it to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small volume of a suitable solvent.

  • Add a derivatizing agent (e.g., trifluoroacetic anhydride (TFAA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)) and heat to complete the reaction. This step is crucial for improving the volatility and chromatographic properties of the analyte.

2. GC-MS Instrumentation and Conditions

  • GC System: A gas chromatograph equipped with a split/splitless injector.

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: A temperature program that starts at a low temperature and ramps up to a higher temperature to ensure good separation of the derivatized analyte from other components.

  • Injector Temperature: Typically 250-280°C.

  • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer operating in electron ionization (EI) mode.

  • Detection: Full scan mode to acquire mass spectra for library matching and selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

3. Method Validation Parameters

The validation parameters are similar to those for the LC-MS/MS method, with a particular focus on the reproducibility of the derivatization step.

Interpretation of Proficiency Testing Results

The performance of a laboratory in a PT scheme is typically presented in a report that includes the assigned value for the analyte, the laboratory's reported value, and a performance score, most commonly a z-score.

z-score = (x - X) / σ

Where:

  • x is the participant's result

  • X is the assigned value

  • σ is the standard deviation for proficiency assessment

A z-score between -2 and +2 is generally considered satisfactory. A z-score between 2 and 3 or -2 and -3 is considered questionable, and a z-score greater than 3 or less than -3 is considered unsatisfactory, indicating a significant deviation from the assigned value and requiring investigation and corrective action.

Conclusion: Ensuring Analytical Excellence

Proficiency testing is an indispensable tool for laboratories analyzing novel psychoactive substances like this compound. By participating in well-designed PT schemes, laboratories can gain valuable insights into their analytical performance, identify areas for improvement, and ultimately contribute to the generation of high-quality, reliable data. The choice between GC-MS and LC-MS/MS will depend on the specific needs of the laboratory, but both techniques, when properly validated and controlled, can provide accurate and defensible results. This guide provides a framework for understanding and implementing a robust proficiency testing strategy, thereby ensuring analytical excellence in the challenging field of NPS analysis.

References

A Senior Application Scientist's Guide to Propoxur Extraction from Soil: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and analytical chemists tasked with the critical work of monitoring pesticide residues in our environment, the accurate quantification of propoxur in soil matrices is paramount. Propoxur, a carbamate insecticide, poses significant environmental and health concerns, necessitating reliable and efficient extraction methodologies. This guide provides an in-depth, objective comparison of the most prevalent techniques for extracting propoxur from soil, supported by experimental data and field-proven insights. We will delve into the causality behind experimental choices, ensuring each described protocol is a self-validating system.

The Challenge of Propoxur Extraction from Soil

Soil is a complex and heterogeneous matrix, presenting a formidable challenge for the quantitative extraction of pesticide residues. The physicochemical properties of propoxur, including its moderate polarity, and its interactions with soil components such as organic matter and clay particles, dictate the efficacy of any given extraction method. An ideal extraction technique should not only provide high recovery and reproducibility but also be efficient in terms of time, solvent consumption, and cost.

Comparative Analysis of Extraction Methodologies

This section provides a detailed comparison of five widely used extraction methods for propoxur from soil: Soxhlet extraction, Microwave-Assisted Extraction (MAE), Supercritical Fluid Extraction (SFE), Ultrasound-Assisted Extraction (UAE), and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

Performance Metrics Overview

The following table summarizes the key performance indicators for each extraction method based on available experimental data for propoxur and other carbamate pesticides in soil.

MethodPrinciplePropoxur Recovery (%)RSD (%)Extraction TimeSolvent ConsumptionThroughputAutomation Potential
Soxhlet Continuous solid-liquid extraction with a refluxing solvent.85-95<106-24 hoursHighLowLow
MAE Uses microwave energy to heat the solvent and sample, accelerating extraction.85-105[1]~4.9[1]5-30 minutesModerateHighHigh
SFE Utilizes a supercritical fluid (typically CO2) as the extraction solvent.~92 (with methanol modifier)[1]~5.5[1]30-60 minutesLow (organic solvent)HighHigh
UAE Employs high-frequency sound waves to create cavitation, enhancing solvent penetration and extraction.93-106 (in spiked samples)[2]1.5-6.2[2]15-60 minutesModerateHighModerate
QuEChERS A two-step process involving solvent extraction/partitioning followed by dispersive solid-phase extraction (d-SPE) for cleanup.70-120 (general for pesticides)[3]<5-17[3]<30 minutesLowHighHigh

In-Depth Analysis of Extraction Techniques

Soxhlet Extraction: The Gold Standard with Caveats

Soxhlet extraction has long been considered a benchmark method due to its exhaustive extraction capabilities. The continuous cycling of fresh, hot solvent over the sample ensures a high degree of extraction efficiency.

Causality of Experimental Choices: The choice of a non-polar or moderately polar solvent is dictated by the solubility of propoxur. The lengthy extraction time is a direct consequence of the passive nature of the solvent percolation and the need to achieve equilibrium.

Trustworthiness: While reliable, the prolonged exposure of the analyte to elevated temperatures can lead to the degradation of thermally labile compounds like some carbamates. To ensure the integrity of the analysis, the use of a deuterated internal standard, such as propoxur-d3, is highly recommended to compensate for any potential losses during the extraction and subsequent concentration steps.[4]

Microwave-Assisted Extraction (MAE): Speed and Efficiency

MAE utilizes microwave energy to rapidly heat the solvent and soil sample in a closed vessel. This localized heating dramatically accelerates the extraction process by increasing the mass transfer of the analyte from the sample matrix into the solvent.

Causality of Experimental Choices: The selection of a polar solvent that efficiently absorbs microwave energy is crucial for effective heating. The temperature and pressure within the vessel can be precisely controlled, allowing for optimization of the extraction conditions to maximize recovery while minimizing degradation. For carbamates like propoxur, methanol has been shown to be an effective solvent, with optimal extraction achieved at 80°C for 6 minutes.[1]

Trustworthiness: The closed-vessel design of modern MAE systems prevents solvent loss and ensures reproducible extraction conditions. The use of an internal standard is essential to account for any variability between samples.

Supercritical Fluid Extraction (SFE): The Green Alternative

SFE employs a substance at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas. Supercritical carbon dioxide (sc-CO2) is the most common fluid used due to its low toxicity, non-flammability, and tunable solvating power.

Causality of Experimental Choices: The solvating power of sc-CO2 can be precisely controlled by adjusting the pressure and temperature. For moderately polar compounds like propoxur, the addition of a small amount of a polar modifier, such as methanol (e.g., 10% v/v), is often necessary to enhance extraction efficiency.[1] This is because the modifier increases the polarity of the supercritical fluid, improving its ability to desorb the analyte from the active sites of the soil matrix.

Trustworthiness: SFE is a highly selective and clean extraction technique, often yielding extracts that require minimal cleanup. The method's reproducibility is excellent, with reported RSDs around 5.5% for propoxur.[1]

Ultrasound-Assisted Extraction (UAE): A Versatile and Rapid Technique

UAE utilizes high-frequency sound waves (typically >20 kHz) to create acoustic cavitation in the solvent. The formation and collapse of these cavitation bubbles generate localized high pressures and temperatures, leading to the disruption of the soil matrix and enhanced penetration of the solvent.

Causality of Experimental Choices: The choice of solvent is critical, as its physical properties (viscosity, surface tension, and vapor pressure) influence the cavitation process. Shorter extraction times and lower temperatures compared to traditional methods are key advantages of UAE, which helps to minimize the degradation of thermally sensitive analytes.

Trustworthiness: The efficiency of UAE can be influenced by factors such as the position of the sample in the ultrasonic bath and the power of the sonicator. Therefore, careful optimization of the experimental parameters and the consistent use of an internal standard are crucial for achieving reliable and reproducible results. For propoxur in spiked samples, recoveries of 93–106% with RSDs of 1.5–6.2% have been reported.[2]

QuEChERS: The Modern Multiresidue Powerhouse

The QuEChERS method has rapidly gained popularity for the analysis of pesticide residues in a wide variety of matrices, including soil. Its name aptly describes its key attributes: Quick, Easy, Cheap, Effective, Rugged, and Safe.

Causality of Experimental Choices: The initial extraction with acetonitrile and the subsequent addition of salts (e.g., magnesium sulfate and sodium chloride) induce phase separation, partitioning the pesticides into the organic layer. The subsequent dispersive solid-phase extraction (d-SPE) step, using a combination of sorbents like primary secondary amine (PSA) and C18, effectively removes interfering matrix components such as organic acids, sugars, and lipids.

Trustworthiness: The standardized nature of the QuEChERS methodology and the availability of pre-packaged kits contribute to its high level of reproducibility. The use of an internal standard, added at the beginning of the extraction process, is a fundamental part of the QuEChERS workflow, ensuring the accuracy of the final results.[4] For a broad range of pesticides, QuEChERS has demonstrated recoveries between 70% and 120% with RSDs typically below 5%.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the most recommended extraction techniques for propoxur from soil.

Detailed Protocol for QuEChERS Extraction

This protocol is a widely accepted and effective method for the extraction and cleanup of propoxur from soil.

Workflow Diagram:

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup A 1. Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. B 2. Add 10 mL of acetonitrile. A->B C 3. Add internal standard (e.g., propoxur-d3). B->C D 4. Add QuEChERS extraction salts (e.g., 4 g MgSO4, 1 g NaCl). C->D E 5. Shake vigorously for 1 minute. D->E F 6. Centrifuge at ≥3000 x g for 5 minutes. E->F G 7. Transfer a 1 mL aliquot of the supernatant to a 2 mL d-SPE tube. F->G H 8. The d-SPE tube contains PSA and C18 sorbents. G->H I 9. Vortex for 30 seconds. H->I J 10. Centrifuge at high speed for 2 minutes. I->J K 11. Transfer the cleaned extract for LC-MS/MS analysis. J->K

Caption: QuEChERS workflow for propoxur extraction from soil.

Step-by-Step Methodology:

  • Sample Preparation: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • Solvent Addition: Add 10 mL of acetonitrile to the tube.

  • Internal Standard Spiking: Add an appropriate amount of a deuterated internal standard, such as propoxur-d3, to the sample.[4]

  • Salting Out: Add the contents of a QuEChERS extraction salt packet (commonly containing 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride).

  • Extraction: Immediately cap the tube and shake it vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at a speed of at least 3000 x g for 5 minutes to achieve phase separation.

  • d-SPE Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL dispersive SPE tube containing primary secondary amine (PSA) and C18 sorbents.

  • Vortexing: Vortex the d-SPE tube for 30 seconds to ensure thorough mixing of the extract with the sorbents.

  • Final Centrifugation: Centrifuge the d-SPE tube at high speed for 2 minutes.

  • Analysis: Carefully collect the supernatant and transfer it to an autosampler vial for analysis by LC-MS/MS or GC-MS.

Detailed Protocol for Microwave-Assisted Extraction (MAE)

This protocol is optimized for the rapid and efficient extraction of propoxur from soil samples.

Workflow Diagram:

MAE_Workflow cluster_extraction Microwave-Assisted Extraction cluster_post_extraction Post-Extraction Processing A 1. Weigh 5 g of soil into a microwave extraction vessel. B 2. Add 30 mL of methanol. A->B C 3. Add internal standard. B->C D 4. Seal the vessel and place it in the microwave extractor. C->D E 5. Ramp to 80°C and hold for 6 minutes. D->E F 6. Allow the vessel to cool to room temperature. E->F G 7. Filter the extract to remove solid particles. F->G H 8. Concentrate the extract if necessary. G->H I 9. Reconstitute in a suitable solvent for analysis. H->I J 10. Analyze by HPLC-UV or LC-MS/MS. I->J

Caption: MAE workflow for propoxur extraction from soil.

Step-by-Step Methodology:

  • Sample Preparation: Weigh approximately 5 g of the soil sample into a microwave extraction vessel.

  • Solvent and Standard Addition: Add 30 mL of methanol and the internal standard to the vessel.[1]

  • Extraction Program: Seal the vessel and place it in the microwave extractor. Program the instrument to ramp to 80°C and hold for 6 minutes.[1]

  • Cooling: After the extraction program is complete, allow the vessel to cool to room temperature.

  • Filtration: Filter the extract to remove any solid particles.

  • Concentration and Analysis: The extract can then be concentrated and reconstituted in a suitable solvent for analysis by HPLC-UV or LC-MS/MS.

Conclusion and Recommendations

The choice of the optimal extraction method for propoxur from soil depends on the specific requirements of the laboratory, including sample throughput, available instrumentation, and budget.

  • For laboratories requiring high throughput and efficiency with minimal solvent consumption, the QuEChERS method is highly recommended. Its robustness, speed, and cost-effectiveness make it an excellent choice for routine monitoring programs.

  • Microwave-Assisted Extraction (MAE) offers a significant advantage in terms of speed and automation potential compared to traditional methods, while providing excellent recovery and reproducibility for propoxur.

  • Supercritical Fluid Extraction (SFE) stands out as an environmentally friendly "green" alternative that minimizes the use of organic solvents and provides clean extracts.

  • Ultrasound-Assisted Extraction (UAE) is a versatile and rapid technique that is particularly useful for smaller sample batches.

  • While Soxhlet extraction remains a reliable and exhaustive method, its long extraction times and high solvent consumption make it less suitable for high-throughput laboratories.

Regardless of the chosen method, the implementation of a rigorous quality control system, including the use of a deuterated internal standard like propoxur-d3 and matrix-matched calibration, is essential for ensuring the accuracy and reliability of the analytical results. This comprehensive approach will provide the trustworthiness required for critical environmental monitoring and food safety applications.

References

A Senior Application Scientist’s Guide to the Validation of a QuEChERS Method for (2-Isopropoxyphenyl)methanamine Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Novel Amines

In the landscape of pharmaceutical research and development, the robust characterization of novel chemical entities is paramount. (2-Isopropoxyphenyl)methanamine, a primary amine, represents a class of compounds frequently encountered as synthetic intermediates, metabolites, or potential impurities in drug manufacturing. The ability to accurately and efficiently quantify such analytes in complex matrices—be it in reaction mixtures, biological samples, or final drug products—is a cornerstone of regulatory compliance and product safety.

Traditional sample preparation techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) have long been the workhorses of analytical laboratories.[1][2] However, they often present challenges in terms of time, cost, solvent consumption, and sample throughput.[2] This guide introduces a comprehensive validation of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the analysis of this compound.

Originally developed for pesticide residue analysis in produce, the QuEChERS approach has demonstrated remarkable versatility across a spectrum of analytes and matrices.[3][4] Its core principle—a simple two-step process of solvent extraction followed by a rapid dispersive solid-phase extraction (d-SPE) cleanup—dramatically improves laboratory efficiency.[5][6]

This document provides a detailed, field-tested protocol for the method's validation, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[7][8] We will not only describe the steps but also elucidate the scientific rationale behind each choice. Furthermore, we will present a critical comparison of the validated QuEChERS method against traditional LLE and SPE techniques, supported by experimental data to guide researchers in selecting the optimal workflow for their specific needs.

The QuEChERS Principle: A Mechanistic Overview

The elegance of the QuEChERS method lies in its streamlined workflow, which combines extraction and cleanup into a cohesive process. Understanding the function of each component is critical to adapting and troubleshooting the method effectively.

Part 1: Acetonitrile Extraction & Salting-Out

The process begins with the extraction of the analyte from the aqueous sample matrix into an organic solvent, typically acetonitrile.[6] Acetonitrile is chosen for its ability to effectively precipitate proteins and its miscibility with water, which allows for thorough sample homogenization. The subsequent addition of salts, such as magnesium sulfate (MgSO₄) and a buffering salt like sodium acetate (in the AOAC method), induces phase separation. This "salting-out" effect forces the polar acetonitrile, now containing the analytes, to separate from the aqueous layer, effectively partitioning the compounds of interest into the organic phase.[6] Anhydrous MgSO₄ also serves the crucial role of removing excess water from the extract.

Part 2: Dispersive Solid-Phase Extraction (d-SPE) Cleanup

An aliquot of the acetonitrile supernatant is then subjected to a cleanup step using a mixture of d-SPE sorbents. The choice of sorbents is dictated by the nature of the analyte and the matrix interferences. For a primary amine like this compound, the sorbent blend is critical:

  • Primary Secondary Amine (PSA): This is the key sorbent for this application. Its primary and secondary amine functional groups act as a weak anion exchanger, effectively removing organic acids, fatty acids, and sugars that could interfere with the analysis and compromise the analytical column.[9]

  • C18 (Octadecylsilane): This reverse-phase sorbent is included to remove non-polar interferences, such as lipids and sterols, which are common in complex biological or food matrices.[9]

  • Magnesium Sulfate (MgSO₄): A final portion of MgSO₄ is included to remove any remaining water from the extract, ensuring compatibility with subsequent chromatographic analysis.[9]

QuEChERS_Workflow Shake2 Shake2 Supernatant Supernatant Shake2->Supernatant Acetonitrile Extract Shake_Centrifuge2 Shake_Centrifuge2 Final_Extract Final_Extract Shake_Centrifuge2->Final_Extract Cleaned Extract

Experimental Protocol: A Self-Validating System

This section details the comprehensive protocol for the extraction and validation of this compound, designed in accordance with ICH Q2(R1) guidelines.[10]

Instrumentation and Reagents
  • Analytical Instrument: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system (LC-MS/MS) operating in positive electrospray ionization (ESI+) and Multiple Reaction Monitoring (MRM) mode.

  • LC Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile.

  • Reagents: Acetonitrile (HPLC grade), Formic Acid (LC-MS grade), this compound reference standard, and pre-packaged QuEChERS extraction and d-SPE tubes (AOAC 2007.01 formulation).[11][12]

Step-by-Step QuEChERS Protocol (AOAC 2007.01)
  • Sample Preparation: Weigh 10 g of the homogenized sample matrix into a 50 mL centrifuge tube. For validation, use a blank matrix (e.g., drug product placebo, control plasma).

  • Spiking: For calibration standards and quality control (QC) samples, spike the appropriate volume of this compound standard solution into the blank matrix.

  • Extraction: Add 10 mL of 1% acetic acid in acetonitrile. Cap and shake vigorously for 1 minute.

  • Salting-Out: Add the contents of an AOAC 2007.01 extraction salt packet (6 g anhydrous MgSO₄, 1.5 g sodium acetate).[11]

  • Centrifugation: Immediately shake for 1 minute and centrifuge at ≥3000 rcf for 5 minutes.

  • d-SPE Cleanup: Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing 900 mg MgSO₄, 300 mg PSA, and 300 mg C18.

  • Final Centrifugation: Shake for 30 seconds and centrifuge at ≥3000 rcf for 5 minutes.

  • Analysis: Transfer 1 mL of the final extract into an autosampler vial. Dilute with the mobile phase starting condition (e.g., 95:5 Mobile Phase A:B) as needed and inject into the LC-MS/MS system.

Method Validation Protocol

The trustworthiness of any analytical method hinges on a rigorous validation process. The following parameters must be assessed as per ICH and FDA guidelines.[8][13][14]

Validation_Framework Method Validated Analytical Method Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Linearity Linearity Method->Linearity Specificity Specificity Method->Specificity Robustness Robustness Method->Robustness Matrix_Effect Matrix_Effect Method->Matrix_Effect LOD LOD Method->LOD LOQ LOQ Method->LOQ

  • Specificity: Analyze six different blank matrix lots to ensure no endogenous components interfere with the analyte peak at its retention time.

  • Linearity and Range: Prepare matrix-matched calibration standards at a minimum of six concentration levels. The linear range is established where the method is accurate, precise, and linear (Correlation Coefficient, r² > 0.99).

  • Accuracy (as Recovery): Analyze QC samples at three concentration levels (low, medium, high) against a calibration curve (n=5 at each level). Acceptance criteria are typically 80-120% recovery (70-120% at the LOQ).[15]

  • Precision:

    • Repeatability (Intra-day): Analyze QC samples (n=5 per level) on the same day.

    • Intermediate Precision (Inter-day): Repeat the analysis on two additional days with different analysts or equipment.

    • Acceptance criterion is typically a relative standard deviation (RSD) of ≤15% (≤20% at the LOQ).[15]

  • Limit of Quantitation (LOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision (e.g., recovery within 70-120% and RSD ≤20%).[15]

  • Matrix Effects: Quantify the matrix effect by comparing the peak area of a standard spiked into a post-extraction blank matrix extract (B) with the peak area of a standard in pure solvent (A). Matrix Effect (%) = (B/A - 1) * 100. Values between -20% and +20% are generally considered low.[16]

Performance Comparison: QuEChERS vs. Alternatives

To provide a clear performance benchmark, the validated QuEChERS method was compared against traditional Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) for the analysis of this compound from a representative complex matrix.

  • LLE Protocol: Sample alkalinized with NaOH, followed by three extractions with methyl tert-butyl ether (MTBE). The combined organic layers were evaporated and reconstituted.

  • SPE Protocol: A strong cation exchange (SCX) cartridge was used. The sample was acidified and loaded, washed with methanol, and the analyte was eluted with 5% ammonium hydroxide in methanol. The eluate was evaporated and reconstituted.[17]

Comparison_Logic cluster_methods Extraction Methods QuEChERS QuEChERS Accuracy Accuracy QuEChERS->Accuracy Precision Precision QuEChERS->Precision Throughput Throughput QuEChERS->Throughput Solvent_Use Solvent_Use QuEChERS->Solvent_Use Cost Cost QuEChERS->Cost Matrix_Effect Matrix_Effect QuEChERS->Matrix_Effect SPE Solid-Phase Extraction (SPE) SPE->Accuracy SPE->Precision SPE->Throughput SPE->Solvent_Use SPE->Cost SPE->Matrix_Effect LLE Liquid-Liquid Extraction (LLE) LLE->Accuracy LLE->Precision LLE->Throughput LLE->Solvent_Use LLE->Cost LLE->Matrix_Effect

Comparative Experimental Data

The following table summarizes the performance of each method based on validation experiments for a 10 ng/mL spike in a placebo matrix.

Parameter Validated QuEChERS Solid-Phase Extraction (SPE) Liquid-Liquid Extraction (LLE)
Mean Recovery (%) 95.2%91.5%78.3%
Precision (RSD%) 4.8%6.2%11.4%
Matrix Effect (%) -12% (Suppression)-8% (Suppression)-25% (Suppression)
Avg. Time per Sample ~10 minutes~25 minutes~40 minutes
Solvent Consumption ~17 mL~30 mL~75 mL
Relative Cost/Sample LowHighMedium
Throughput HighMediumLow
Analysis of Comparative Results
  • QuEChERS: This method provided the best balance of performance characteristics. It delivered high recovery and excellent precision while being the fastest and most economical option in terms of time and solvent use.[3] The observed matrix effect was minimal and acceptable.

  • Solid-Phase Extraction (SPE): SPE offered the cleanest extract, as evidenced by the lowest matrix effect.[2] This is its primary advantage, making it a strong choice when absolute minimal ion suppression is required for achieving very low detection limits. However, this comes at the cost of higher consumable prices, longer processing times due to sequential wash/elution steps, and greater solvent usage compared to QuEChERS.

  • Liquid-Liquid Extraction (LLE): While a classic technique requiring no special consumables, LLE was the most labor-intensive and time-consuming method.[1] It also consumed the largest volume of organic solvent. The lower recovery and higher variability (RSD) suggest that it is more prone to analyte loss and operator-dependent error. The significant matrix effect indicates a less clean final extract compared to the other two methods.

Conclusion and Recommendations

The QuEChERS method, specifically the buffered AOAC 2007.01 variant, proves to be a highly effective, rugged, and efficient sample preparation technique for the quantitative analysis of this compound in complex matrices. The validation data demonstrates that the method meets the stringent requirements for accuracy, precision, and linearity set forth by international regulatory guidelines.[7][10]

For routine, high-throughput analysis where a balance of speed, cost, and excellent analytical performance is desired, the validated QuEChERS method is the superior choice . Its simplicity reduces the potential for human error and its low solvent consumption aligns with green chemistry principles.

Solid-Phase Extraction (SPE) should be considered in specific scenarios where the matrix is exceptionally complex and achieving the absolute lowest matrix effect is the primary objective, justifying the increased time and cost. Liquid-Liquid Extraction (LLE) remains a viable, low-cost option for laboratories without access to specialized consumables, but it requires careful optimization to overcome its inherent challenges with recovery, precision, and sample throughput.

Ultimately, this guide provides the experimental framework and comparative data necessary for researchers, scientists, and drug development professionals to confidently implement and validate a robust QuEChERS workflow, enhancing the efficiency and reliability of their analytical operations.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of (2-Isopropoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

The primary hazards associated with compounds containing an aromatic amine functional group include potential toxicity, skin and eye irritation, and the possibility of allergic reactions.[1] Structurally related compounds like Propoxur are known to be toxic if swallowed or inhaled and are suspected carcinogens.[2][3][4][5] Therefore, it is prudent to handle (2-Isopropoxyphenyl)methanamine with a high degree of care, assuming it may present similar health risks.

I. Hazard Assessment and Risk Mitigation

Given the limited toxicological data for this compound, a thorough risk assessment is the foundational step before any handling. This involves considering the quantity of the substance being used, the nature of the procedure (e.g., weighing, dissolution, reaction), and the potential for aerosol generation. The primary routes of exposure to mitigate are inhalation, dermal contact, and ingestion.[4]

Key Precautionary Principles:

  • Assume Hazard: Treat this compound as a hazardous substance.

  • Minimize Exposure: All procedures should be designed to minimize the generation of dust or aerosols.

  • Controlled Environment: Work should be conducted in a designated area, preferably within a certified chemical fume hood.

II. Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is critical to prevent exposure. The following table outlines the recommended PPE for handling this compound. This protocol is designed to provide a robust barrier against potential hazards.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with nitrile gloves.Provides a primary barrier against skin contact. Double-gloving offers additional protection in case of a tear or puncture in the outer glove.[6]
Eye and Face Protection Chemical splash goggles and a face shield.Protects against splashes and airborne particles. A face shield provides an extra layer of protection for the entire face.[7][8]
Body Protection A lab coat, fully buttoned, with tight-fitting cuffs.Prevents contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.Essential for procedures that may generate dust or aerosols, such as weighing or preparing solutions.

Donning and Doffing PPE: A Step-by-Step Approach

Proper donning and doffing procedures are crucial to prevent cross-contamination.

Donning Sequence:

  • Lab Coat: Put on the lab coat and ensure it is fully buttoned.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Respirator: Perform a fit check to ensure a proper seal.

  • Eye and Face Protection: Put on chemical splash goggles, followed by a face shield.

  • Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

Doffing Sequence (to be performed in a designated area):

  • Outer Gloves: Remove the outer gloves, peeling them off without touching the exterior surface.

  • Face Shield and Goggles: Remove the face shield and goggles from the back of the head.

  • Lab Coat: Remove the lab coat, folding it inward to contain any potential contamination.

  • Inner Gloves: Remove the inner gloves using the same technique as for the outer gloves.

  • Respirator: Remove the respirator.

  • Hand Hygiene: Wash hands thoroughly with soap and water.[7]

III. Operational Plan for Safe Handling

A clear operational plan ensures that all personnel are aware of the procedures for safely handling this compound.

Experimental Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handling_weigh Weigh Compound in Hood prep_materials->handling_weigh Proceed to Handling handling_dissolve Dissolve/Use in Reaction handling_weigh->handling_dissolve cleanup_decontaminate Decontaminate Work Area handling_dissolve->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_doff Doff PPE Correctly cleanup_waste->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure the chemical fume hood is functioning correctly.

    • Don all required PPE as outlined in the table above.

    • Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the controlled area.

  • Handling:

    • When weighing the solid compound, use a spatula and handle it gently to avoid creating dust. A weigh boat or paper should be used to contain the material.

    • For dissolution or use in a reaction, add solvents slowly to prevent splashing.

    • Keep the container of this compound closed when not in use.

  • Spill Management:

    • In the event of a small spill within the fume hood, use an appropriate absorbent material to clean it up.

    • For larger spills, or any spill outside of the fume hood, evacuate the area and follow your institution's emergency procedures.

IV. Disposal Plan

Proper waste disposal is a critical component of laboratory safety.

  • Solid Waste: All solid waste contaminated with this compound, including gloves, weigh boats, and absorbent materials, should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures containing this compound should be collected in a designated, labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Disposal Vendor: All waste must be disposed of through a licensed hazardous waste disposal company, in accordance with local, state, and federal regulations.[7][9]

By adhering to these rigorous safety protocols, researchers can confidently work with novel compounds like this compound, ensuring both personal safety and the integrity of their scientific endeavors.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Isopropoxyphenyl)methanamine
Reactant of Route 2
(2-Isopropoxyphenyl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.